Cdk4-IN-2
Description
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Properties
Molecular Formula |
C22H26F2N6O4S |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
(3R,4R)-4-[[4-(4-ethyl-9-fluoro-3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-7-yl)-5-fluoropyrimidin-2-yl]amino]-1-methylsulfonylpiperidin-3-ol |
InChI |
InChI=1S/C22H26F2N6O4S/c1-3-13-10-34-11-19-27-21-14(23)6-12(7-17(21)30(13)19)20-15(24)8-25-22(28-20)26-16-4-5-29(9-18(16)31)35(2,32)33/h6-8,13,16,18,31H,3-5,9-11H2,1-2H3,(H,25,26,28)/t13?,16-,18-/m1/s1 |
InChI Key |
SKASIVWDIMHKPE-FMRBYIFOSA-N |
Isomeric SMILES |
CCC1COCC2=NC3=C(N12)C=C(C=C3F)C4=NC(=NC=C4F)N[C@@H]5CCN(C[C@H]5O)S(=O)(=O)C |
Canonical SMILES |
CCC1COCC2=NC3=C(N12)C=C(C=C3F)C4=NC(=NC=C4F)NC5CCN(CC5O)S(=O)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Cdk4-IN-2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk4-IN-2 is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the CDK4/Cyclin D and CDK6/Cyclin D complexes. By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. Inhibition of Rb phosphorylation by this compound leads to a sustained G1 cell cycle arrest and a subsequent block in cell proliferation.
Signaling Pathway
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Biochemical Activity
| Target | IC50 (nM) |
| CDK4 | 2.1 |
| CDK6 | 3.8 |
| CDK9 | 320 |
| DYRK1A | 450 |
Data compiled from publicly available sources.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 18 |
| H441 | Lung Cancer | 147.8 |
| H358 | Lung Cancer | 290.9 |
| PC3 | Prostate Cancer | 260.5 |
| MV-4-11 | Leukemia | 139 |
| JeKo-1 | Mantle Cell Lymphoma | 36.98 |
| SW780 | Bladder Cancer | 162.5 |
| HGC-27 | Gastric Cancer | 316.4 |
Data compiled from publicly available sources.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are representative protocols and may require optimization for specific experimental conditions.
Kinase Inhibition Assay (Radiometric)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against CDK4/Cyclin D1.
Materials:
-
Recombinant active CDK4/Cyclin D1 enzyme
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate: Rb protein fragment (e.g., GST-Rb (772-928))
-
[γ-³³P]ATP
-
This compound (serial dilutions)
-
P81 phosphocellulose paper
-
Phosphoric acid wash solution (0.75%)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, substrate, and the desired concentration of this compound.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of kinase activity relative to a DMSO control and determine the IC50 value.
Cell Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (serial dilutions)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Normalize the data to the DMSO control and calculate the IC50 value.
Western Blot for Rb Phosphorylation
This protocol describes the detection of total and phosphorylated Rb in cells treated with this compound.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-Rb (total) and anti-phospho-Rb (e.g., Ser780)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cells treated with this compound.
Materials:
-
Cancer cell line
-
This compound
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for a specified time (e.g., 24 hours).
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
Experimental Workflow Visualization
Conclusion
This compound is a selective inhibitor of CDK4 and CDK6 that effectively blocks cell cycle progression at the G1/S checkpoint. Its mechanism of action, centered on the inhibition of Rb phosphorylation, has been well-characterized through a variety of biochemical and cellular assays. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of this compound and other CDK4/6 inhibitors.
Cdk4-IN-2 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cdk4-IN-2 is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. By targeting the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway, this compound effectively induces G1 phase cell cycle arrest, thereby inhibiting the proliferation of cancer cells. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound, serving as a vital resource for researchers in oncology and drug discovery.
Chemical Structure and Properties
While various commercial suppliers list compounds referred to as "this compound," there are inconsistencies in the reported chemical structures and properties. The information presented here is a consolidation of available data, and researchers are advised to verify the specifics of the compound they are using.
Table 1: Physicochemical Properties of this compound Variants
| Property | Value (Source A) | Value (Source B) |
| Molecular Formula | C₂₇H₃₂F₂N | C₂₂H₂₃FN₆O₂ |
| Molecular Weight | 506.59 g/mol | 437.5 g/mol |
| CAS Number | 1800506-48-2 | 1629268-00-3 |
Note: The conflicting data highlights the importance of sourcing this compound from a reputable supplier with clear documentation and characterization data.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-proliferative effects by inhibiting the kinase activity of CDK4 and CDK6. In the G1 phase of the cell cycle, CDK4 and CDK6 form complexes with Cyclin D. These active complexes then phosphorylate the Retinoblastoma (Rb) protein. Phosphorylation of Rb leads to its dissociation from the E2F transcription factor, allowing E2F to activate the transcription of genes necessary for the transition from G1 to the S phase (DNA synthesis).
By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby repressing the transcription of S-phase-promoting genes and causing the cell to arrest in the G1 phase.
Biological Activity
This compound is a potent inhibitor of CDK4 and CDK6 with reported IC₅₀ values in the low nanomolar range.[1][2] Its inhibitory activity has been demonstrated in various cancer cell lines.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| CDK4 | 2.7[1][2] |
| CDK6 | 16[1][2] |
Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| JeKo-1 | Mantle Cell Lymphoma | 37.0[1][2] |
| MV-4-11 | Acute Myeloid Leukemia | 139[1][2] |
| H441 | Lung Cancer | 147.8[1][2] |
| SW780 | Bladder Cancer | 162.5[1][2] |
| PC3 | Prostate Cancer | 260.5[1][2] |
| H358 | Lung Cancer | 290.9[1][2] |
| HGC-27 | Gastric Cancer | 316.4[1][2] |
Experimental Protocols
The following are generalized protocols for assays commonly used to characterize CDK4/6 inhibitors like this compound. Specific parameters may need to be optimized for individual experimental setups.
In Vitro CDK4/6 Kinase Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by CDK4 or CDK6.
Methodology:
-
Reaction Setup: In a microplate, combine recombinant active CDK4/Cyclin D or CDK6/Cyclin D enzyme, a suitable substrate (e.g., a fragment of the Rb protein), and kinase assay buffer.
-
Inhibitor Addition: Add this compound at a range of concentrations. Include a DMSO control.
-
Reaction Initiation: Start the kinase reaction by adding ATP. For radiometric assays, γ-³²P-ATP is used. For non-radiometric assays, unlabeled ATP is used, and phosphorylation is detected using specific antibodies.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a defined period.
-
Reaction Termination: Stop the reaction, for example, by adding EDTA or by spotting the reaction mixture onto a filter membrane.
-
Detection: Quantify the amount of phosphorylated substrate. For radiometric assays, this is done by measuring radioactivity. For other methods like ADP-Glo™, luminescence is measured, which is proportional to the amount of ADP produced.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Cellular Retinoblastoma (Rb) Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on the phosphorylation of Rb in cultured cells.
Methodology:
-
Cell Culture and Treatment: Plate Rb-proficient cancer cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser780).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Rb or a loading control protein like GAPDH or β-actin.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Rb in treated versus control cells.
Synthesis
Conclusion
This compound is a valuable research tool for studying the role of the CDK4/6-Rb pathway in cell cycle regulation and cancer biology. Its high potency and selectivity make it a suitable compound for in vitro and cell-based assays. However, the inconsistencies in its reported chemical identity necessitate careful validation by researchers. This guide provides a foundational understanding of this compound and standardized protocols for its characterization, which will be instrumental for scientists in the field of oncology drug development.
References
The Function and Mechanism of CDK4 Inhibition: A Technical Guide
This guide provides a comprehensive overview of the function of Cyclin-Dependent Kinase 4 (CDK4) and the mechanism of action of its inhibitors, with a focus on Palbociclib as a representative molecule. It is intended for researchers, scientists, and drug development professionals.
Introduction to CDK4 and its Role in the Cell Cycle
Cyclin-Dependent Kinase 4 (CDK4) is a serine/threonine kinase that plays a pivotal role in regulating the cell cycle.[1][2] In conjunction with its regulatory partners, the D-type cyclins (Cyclin D1, D2, and D3), CDK4 forms an active complex that governs the transition from the G1 (Gap 1) phase to the S (Synthesis) phase of the cell cycle.[3][4][5] This transition, known as the restriction point, is a critical checkpoint that commits the cell to a round of DNA replication and division.
The primary substrate of the CDK4/Cyclin D complex is the Retinoblastoma tumor suppressor protein (pRb).[1][6][7] In its hypophosphorylated state, pRb binds to and sequesters the E2F family of transcription factors, preventing them from activating the transcription of genes required for S-phase entry.[1][4] The activation of the CDK4/Cyclin D complex in response to mitogenic signals leads to the hyperphosphorylation of pRb.[4][7] This phosphorylation event causes a conformational change in pRb, resulting in the release of E2F transcription factors.[1][4] Liberated E2F then drives the expression of genes essential for DNA synthesis, thereby promoting cell cycle progression.[1][4]
Deregulation of the CDK4/Cyclin D-pRb-E2F pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation.[4][6] This can occur through various mechanisms, including the overexpression of Cyclin D, amplification of the CDK4 gene, or loss-of-function mutations in the RB1 gene.[3] Consequently, CDK4 has emerged as a key therapeutic target in oncology.[2]
Mechanism of Action of CDK4 Inhibitors
CDK4 inhibitors are small molecules designed to block the catalytic activity of CDK4 and its close homolog, CDK6. Palbociclib (PD-0332991), the first FDA-approved CDK4/6 inhibitor, serves as a prime example.[7] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK4 and CDK6.[1][2] This binding event prevents the transfer of phosphate from ATP to pRb, thereby maintaining pRb in its active, hypophosphorylated state. As a result, pRb remains bound to E2F, transcription of S-phase genes is suppressed, and the cell is arrested in the G1 phase of the cell cycle.[8][9] This G1 arrest effectively halts the proliferation of cancer cells that are dependent on the CDK4/6-pRb pathway for growth.[1][9]
Quantitative Analysis of CDK4 Inhibition
The potency and efficacy of a CDK4 inhibitor are determined through a series of biochemical and cell-based assays. The data below is for Palbociclib.
Table 1: Biochemical Potency of Palbociclib
| Target Enzyme | IC50 (nM) | Assay Type |
| CDK4/Cyclin D1 | 11 | Cell-free kinase assay |
| CDK6/Cyclin D3 | 16 | Cell-free kinase assay |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Source: [10]
Table 2: Cellular Activity of Palbociclib in Breast Cancer Cell Lines
| Cell Line | Subtype | Key Genetic Features | IC50 (nM) | Assay Type |
| MCF-7 | HR+/HER2- | RB1 proficient | ~66 - 180 | Proliferation Assay |
| T-47D | HR+/HER2- | RB1 proficient | ~63 - 110 | Proliferation Assay |
| MDA-MB-231 | Triple-Negative | RB1 proficient | ~850 | Proliferation Assay |
Note: IC50 values in cellular assays can vary based on the specific assay conditions and duration of drug exposure. Sources: [5][11]
Table 3: In Vivo Efficacy of Palbociclib in a Xenograft Model
| Cancer Type | Cell Line | Treatment | Dosage | Outcome |
| ER+ Breast Cancer | T47D | Palbociclib | 100 mg/kg, daily | Significantly reduced primary tumor growth and bone metastasis. |
Experimental Protocols
The characterization of a CDK4 inhibitor involves a multi-step process, from initial biochemical screening to in vivo validation.
Biochemical Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the purified kinase enzyme.
-
Reaction Setup: Prepare a reaction mixture in a 96-well plate containing reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA), purified recombinant CDK4/Cyclin D3 enzyme, and a suitable substrate (e.g., a peptide fragment of pRb fused to GST).[10][13]
-
Compound Addition: Add the CDK4 inhibitor (e.g., Palbociclib) at various concentrations (typically a serial dilution). Include a DMSO vehicle control.
-
Initiation: Start the kinase reaction by adding ATP (e.g., ³³P-ATP or unlabeled ATP, depending on the detection method). Incubate at room temperature for a specified time (e.g., 2 hours).[13]
-
Detection:
-
Radiometric Assay: Stop the reaction and transfer the mixture to a filter plate. Wash away unincorporated ³³P-ATP. Measure the remaining radioactivity, which corresponds to the phosphorylated substrate, using a scintillation counter.[10]
-
Luminescence Assay (e.g., ADP-Glo™): After incubation, add ADP-Glo™ reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Measure luminescence using a plate reader. The signal is proportional to kinase activity.[14]
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition at each compound concentration relative to the DMSO control. Plot the data and determine the IC50 value using non-linear regression.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle to confirm G1 arrest.
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7) and allow them to adhere. Treat the cells with the CDK4 inhibitor at a relevant concentration (e.g., 1 µM Palbociclib) for 24-48 hours.[15] Include an untreated or vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and collect by centrifugation.
-
Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 18 hours.[16]
-
Staining: Pellet the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).[16][17] Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of cell counts versus fluorescence intensity. Deconvolute the histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (>2n to <4n DNA content), and G2/M (4n DNA content) phases.[18] A successful G1 arrest will show a significant increase in the G0/G1 population and a corresponding decrease in the S and G2/M populations.[15]
Western Blot for Phospho-Retinoblastoma (pRb)
This immunoassay confirms that the inhibitor blocks the phosphorylation of pRb in a cellular context.
-
Cell Lysis: Treat cells as described for cell cycle analysis. After treatment, wash the cells with cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Blocking: Block non-specific binding sites on the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST).[20]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated pRb (e.g., anti-phospho-Rb Ser780).[19] Also, probe a separate blot or strip and re-probe the same blot for total pRb as a loading control.[20] An antibody against a housekeeping protein like β-actin should also be used to ensure equal protein loading.[21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the resulting light signal using an imaging system.
-
Analysis: Compare the band intensity for phospho-pRb between the treated and control samples. A potent CDK4 inhibitor will cause a significant decrease in the phospho-pRb signal relative to the total pRb and loading control.[22]
Conclusion
Inhibitors of CDK4, exemplified by Palbociclib, function by specifically targeting the catalytic activity of the CDK4/6 enzymes. This intervention effectively restores the G1 checkpoint control by preventing the phosphorylation of the Retinoblastoma protein, thereby halting the proliferation of cancer cells dependent on this pathway. The comprehensive characterization of these inhibitors through biochemical, cellular, and in vivo assays is crucial for their development as targeted cancer therapeutics. The detailed protocols provided in this guide offer a framework for the evaluation of novel CDK4 inhibitors in a research and drug development setting.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palbociclib: A breakthrough in breast carcinoma in women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palbociclib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The CDK4/6 Inhibitor Palbociclib Inhibits Estrogen-Positive and Triple Negative Breast Cancer Bone Metastasis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4.6. CDK4 Enzyme Inhibition Assay [bio-protocol.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow cytometry for cell cycle analysis: [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
A Technical Guide to Cdk4-IN-2: Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Cdk4-IN-2, a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). The discovery of this compound, also referred to as CDK4/6-IN-2, is detailed in patent US20180000819A1, where it is listed as "Compound 1".[1] This document outlines the synthesis, mechanism of action, and biological activity of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction to CDK4/6 Inhibition
Cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) are key regulators of the cell cycle. In complex with D-type cyclins, they phosphorylate the Retinoblastoma (Rb) protein, a critical step for the G1-S phase transition. Dysregulation of the CDK4/6-Cyclin D-Rb pathway is a common feature in many cancers, leading to uncontrolled cell proliferation. Therefore, inhibiting CDK4 and CDK6 has emerged as a promising therapeutic strategy in oncology. This compound is a small molecule inhibitor that targets the ATP-binding pocket of CDK4 and CDK6, effectively halting the cell cycle and inhibiting tumor growth.
Discovery of this compound
This compound (CDK4/6-IN-2) was identified as a potent inhibitor of CDK4 and CDK6, as described in patent US20180000819A1.[1] The compound has a core structure of pyrazolo[1,5-a]pyrimidine. Its discovery was part of a broader effort to develop selective kinase inhibitors for cancer therapy.
Physicochemical Properties and Structure
| Property | Value |
| Chemical Name | 5-(4-((5-fluoro-2-((4-(2-hydroxy-2-methylpropyl)piperazin-1-yl)methyl)pyridin-4-yl)amino)pyrimidin-2-ylamino)-2-methylbenzonitrile |
| Molecular Formula | C27H32F2N8O |
| Molecular Weight | 522.6 g/mol |
| CAS Number | 1800506-48-2 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Chemical Structure:
[Image of the chemical structure of this compound will be displayed here. A placeholder is used as I cannot generate images.]
Synthesis of this compound
The synthesis of this compound is a multi-step process detailed in patent US20180000819A1. The core pyrazolo[1,5-a]pyrimidine scaffold is constructed, followed by sequential functionalization.
Synthetic Scheme (Conceptual):
Caption: Conceptual synthetic workflow for this compound.
Detailed Synthetic Protocol (Based on general procedures for similar compounds):
-
Step 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core: The synthesis typically begins with the condensation of a substituted aminopyrazole with a β-ketoester or a similar three-carbon electrophile to form the pyrazolo[1,5-a]pyrimidine ring system.
-
Step 2: Introduction of the Anilino Moiety: The core is then halogenated, typically at the 2-position, to allow for a subsequent nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction with a substituted aniline.
-
Step 3: Functionalization of the Pyrimidine Ring: Further modifications are made to the pyrimidine ring, often involving the introduction of side chains through coupling reactions to achieve the final structure of this compound.
(Note: The precise, step-by-step synthesis with reagents and conditions would be found in the experimental section of the cited patent.)
Biological Activity and Data
This compound exhibits potent and selective inhibitory activity against CDK4 and CDK6, leading to anti-proliferative effects in various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| CDK4 | 2.7 |
| CDK6 | 16 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| JeKo-1 | Mantle Cell Lymphoma | 37.0 |
| MV-4-11 | Acute Myeloid Leukemia | 139 |
| H441 | Lung Carcinoma | 147.8 |
| SW780 | Bladder Carcinoma | 162.5 |
| PC3 | Prostate Cancer | 260.5 |
| H358 | Non-Small Cell Lung Cancer | 290.9 |
| HGC-27 | Gastric Cancer | 316.4 |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of CDK4 and CDK6. By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry and ultimately leading to G1 cell cycle arrest.
CDK4/Rb Signaling Pathway:
Caption: The CDK4/Rb signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro CDK4 Kinase Assay (Luminescence-Based)
This protocol is a representative method for determining the in vitro inhibitory activity of this compound against CDK4.
Workflow:
Caption: Workflow for a luminescence-based CDK4 kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), MgCl₂, and DTT.
-
Prepare a solution of recombinant human CDK4/Cyclin D3 enzyme in kinase buffer.
-
Prepare a solution of the substrate (e.g., a peptide derived from the Rb protein) and ATP in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the this compound dilutions.
-
Add the CDK4/Cyclin D3 enzyme solution to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent).
-
Add a kinase detection reagent that converts the ADP produced to ATP and generates a luminescent signal proportional to the amount of ADP.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method to assess the anti-proliferative effects of this compound on cancer cell lines.
Workflow:
Caption: Workflow for an MTT cell proliferation assay.
Detailed Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
-
MTT Addition and Formazan Formation:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound is a potent and selective dual inhibitor of CDK4 and CDK6 with significant anti-proliferative activity in a range of cancer cell lines. Its mechanism of action, involving the inhibition of the CDK4/6-Rb pathway, makes it a valuable tool for cancer research and a potential candidate for further drug development. The experimental protocols provided in this guide offer a foundation for the in vitro characterization of this compound and similar compounds.
References
The Role of the Cdk4/Cyclin D1 Complex in Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Cyclin-Dependent Kinase 4 (Cdk4) and Cyclin D1 complex is a critical regulator of the cell cycle, acting as a key sensor of extracellular mitogenic signals. Its primary function is to control the transition from the G1 (first gap) phase to the S (synthesis) phase, a crucial checkpoint for cell proliferation. Dysregulation of the Cdk4/cyclin D1 pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. This guide provides an in-depth overview of the Cdk4/cyclin D1 complex, including its core mechanism, regulation, downstream effectors, and its role in oncology. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for the scientific community.
Core Mechanism of Action: The G1-S Transition Gatekeeper
Progression through the cell cycle is a tightly orchestrated process governed by the sequential activation of cyclin-dependent kinases. The Cdk4/cyclin D1 complex is central to the G1 phase. In quiescent cells (G0), the Retinoblastoma tumor suppressor protein (pRb) is in a hypophosphorylated state and binds to the E2F family of transcription factors, actively repressing the transcription of genes required for DNA synthesis.
Upon mitogenic stimulation, such as the presence of growth factors, the synthesis of cyclin D1 is induced. Cyclin D1 then binds to and activates its catalytic partner, Cdk4. The active Cdk4/cyclin D1 complex phosphorylates pRb at specific serine and threonine residues. This phosphorylation event disrupts the pRb-E2F interaction, liberating E2F to activate the transcription of target genes essential for S-phase entry, including cyclin E, cyclin A, and enzymes involved in DNA replication. This process effectively drives the cell past the Restriction Point (R-point), committing it to a new round of division.
Regulation of Cdk4/Cyclin D1 Activity
The activity of the Cdk4/cyclin D1 complex is meticulously controlled by multiple mechanisms to ensure proper cell cycle timing.
-
Upstream Mitogenic Signaling: Cyclin D1 synthesis is directly linked to extracellular signals. Growth factor stimulation activates pathways like the RAS/MAPK and PI3K/AKT cascades, which converge to promote the transcription and translation of the CCND1 gene (encoding cyclin D1).
-
CDK Inhibitors (CKIs): Two families of proteins act as crucial negative regulators.
-
INK4 family (p16INK4a, p15INK4b, p18INK4c, p19INK4d): These proteins specifically bind to Cdk4 and Cdk6, preventing their association with D-type cyclins. The loss of INK4 proteins, particularly p16, is a frequent event in cancer.
-
Cip/Kip family (p21Cip1, p27Kip1): These inhibitors can bind to a broader range of Cdk-cyclin complexes. While they can inhibit Cdk4/cyclin D1, they also play a role in the assembly and nuclear import of the complex. The stoichiometry is critical; at high concentrations, they are inhibitory, while at lower concentrations, they can act as assembly factors.
-
-
Phosphorylation: Full activation of Cdk4 requires phosphorylation of a conserved threonine residue (Thr172) in its T-loop by the CDK-activating kinase (CAK).
-
Cyclin D1 Degradation: Cyclin D1 levels decline as cells progress into the S phase. This is mediated by its phosphorylation, which triggers its export from the nucleus to the cytoplasm for ubiquitination and subsequent degradation by the proteasome.
Substrates and Non-Canonical Functions
While pRb is the canonical substrate, the Cdk4/cyclin D1 complex phosphorylates other proteins, expanding its regulatory role.
-
SMAD3: Phosphorylation of SMAD3 by Cdk4/cyclin D1 inhibits its anti-proliferative function in the TGF-β signaling pathway.
-
FOXM1: The Forkhead Box M1 transcription factor is activated by Cdk4/6 phosphorylation, which stabilizes the protein and promotes the expression of G1/S phase genes.
-
Other Substrates: Additional identified substrates include proteins involved in cell differentiation and metabolism, suggesting roles for Cdk4/cyclin D1 beyond direct cell cycle control.
Furthermore, cyclin D1 can exert functions independent of Cdk4, including the regulation of transcription and DNA repair processes.
Role in Cancer and Therapeutic Targeting
The Cdk4/cyclin D1 pathway is one of the most frequently deregulated pathways in human cancer. This can occur through various mechanisms:
-
Cyclin D1 Overexpression: Amplification or translocation of the CCND1 gene is common in breast cancer, mantle cell lymphoma, and squamous cell carcinomas.
-
CDK4 Amplification: Increased copy number of the CDK4 gene is found in sarcomas, glioblastomas, and melanomas.
-
Loss of Inhibitors: Deletion or silencing of the CDKN2A gene, which encodes p16INK4a, is a very common event across numerous tumor types.
The central role of this axis in driving cancer cell proliferation has led to the development of highly specific small-molecule inhibitors targeting Cdk4 and Cdk6. Drugs such as Palbociclib, Ribociclib, and Abemaciclib have shown significant clinical efficacy, particularly in hormone receptor-positive breast cancer, and are being investigated in a wide range of other malignancies. These inhibitors function by competing with ATP for the kinase's catalytic site, thereby preventing pRb phosphorylation and inducing a G1 cell cycle arrest.
Quantitative Data
Table 1: Kinase Activity and Substrate Affinity
| Parameter | Value | Substrate | Conditions | Reference |
| Specific Activity | 17 nmol/min/mg | Recombinant Rb | ADP-Glo™ Kinase Assay | |
| Km for ATP | 10 µM | RB protein | Radiometric HotSpot™ assay | |
| Km for Rb peptide | 3 µM | RB protein | Radiometric HotSpot™ assay | |
| Preferred Phosphorylation Site | Ser795 | Retinoblastoma Protein (Rb) | In vitro kinase assay | |
| Cdk4 Protein Half-life | ~2.7 - 2.9 hours | - | Pulse-chase experiment |
Table 2: IC50 Values of Selective Cdk4/6 Inhibitors
| Inhibitor | IC50 (nM) for Cdk4/D1 | Assay Type | Reference |
| Palbociclib (PD-0332991) | 4.03 | NanoBRET™ TE Intracellular Assay | |
| Staurosporine | 8.7 | Radiometric HotSpot™ assay | |
| GW 5074 | 3,900 | Radiometric HotSpot™ assay | |
| Ro 31-8220 | >100,000 | Radiometric HotSpot™ assay |
Experimental Protocols
Protocol 1: Immunoprecipitation (IP) of Cdk4/Cyclin D1 Complex
This protocol describes the isolation of the Cdk4/cyclin D1 complex from cell lysates.
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in ice-cold ELB buffer (160 mM NaCl, 50 mM HEPES pH 7.5, 5 mM EDTA, 0.1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add 2-4 µg of anti-Cdk4 or anti-cyclin D1 antibody to 1-5 mg of cell lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add 30 µl of equilibrated Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Wash the beads 3-4 times with ice-cold lysis buffer.
-
After the final wash, aspirate all supernatant. The complex is now bound to the beads and can be used for kinase assays or eluted for Western blotting.
-
For Western blotting, elute the proteins by adding 2X Laemmli sample buffer and boiling for 5 minutes.
-
Protocol 2: In Vitro Kinase Assay
This protocol measures the kinase activity of the immunoprecipitated Cdk4/cyclin D1 complex.
-
Reaction Setup:
-
Perform immunoprecipitation as described in Protocol 1. After the final wash, resuspend the beads in kinase buffer.
-
Prepare the kinase reaction mixture in a final volume of 25-50 µl. The mixture should contain:
-
Immunoprecipitated Cdk4/cyclin D1 complex on beads.
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
1-2 µg of substrate, such as recombinant C-terminal Retinoblastoma Fragment (CTRF) or GST-pRb.
-
10-50 µM cold ATP.
-
1-5 µCi of [γ-32P]ATP or [γ-33P]ATP.
-
-
-
Kinase Reaction:
-
Initiate the reaction by adding the ATP mixture.
-
Incubate at 30°C or 37°C for 20-30 minutes with gentle agitation.
-
Terminate the reaction by adding an equal volume of 2X Laemmli sample buffer and boiling for 5 minutes.
-
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen to detect the phosphorylated substrate.
-
Alternatively, non-radioactive methods like the ADP-Glo™ Kinase Assay can be used, which measures the amount of ADP produced.
-
Protocol 3: Western Blotting for Cdk4 and Cyclin D1
This protocol describes the detection of Cdk4 and cyclin D1 proteins in cell lysates.
-
Sample Preparation:
-
Prepare cell lysates as described in Protocol 1 (Step 1).
-
Determine protein concentration.
-
Mix 20-50 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto a 10-12% polyacrylamide gel and separate proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Incubate the membrane with primary antibodies specific for Cdk4 or cyclin D1 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using X-ray film or a digital imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Preparation and Fixation:
-
Harvest approximately 1 x 106 cells per sample.
-
Wash cells once with cold PBS and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.
-
Incubate the cells for at least 2 hours at 4°C (or store at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash once with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. A typical solution is PBS with 50 µg/mL PI and 100 µg/mL RNase A. RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.
-
Incubate at room temperature or 37°C for 15-30 minutes, protected from light.
-
-
Data Acquisition:
-
Analyze the stained cells on a flow cytometer.
-
Excite the PI with a blue or green laser (e.g., 488 nm) and collect the fluorescence emission in the red spectrum.
-
Generate a histogram of DNA content (fluorescence intensity). The first peak represents G0/G1 cells (2N DNA content), the second peak represents G2/M cells (4N DNA content), and the region between the peaks represents S-phase cells.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase.
-
Cdk4-IN-2: A Technical Guide to a Selective Cdk4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 4 (CDK4) is a crucial regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers. In complex with D-type cyclins, CDK4 phosphorylates the retinoblastoma protein (Rb), a pivotal step that initiates the G1-S phase transition and commits the cell to another round of division. The dysregulation of the Cyclin D-CDK4/6-INK4-Rb pathway is a frequent event in tumorigenesis, making CDK4 an attractive target for cancer therapy. Cdk4-IN-2 is a potent and selective inhibitor of CDK4, showing promise as a tool for cancer research and as a potential therapeutic agent. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, underlying signaling pathways, and detailed experimental protocols for its characterization.
Biochemical and Cellular Activity of this compound
This compound demonstrates high potency and selectivity for CDK4 over the closely related CDK6. Its inhibitory activity has been characterized through both biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
| Target | IC50 (nM) |
| CDK4 | 2.7[1] |
| CDK6 | 16[1] |
IC50: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| JeKo-1 | Mantle Cell Lymphoma | 36.98[1] |
| MV-4-11 | Acute Myeloid Leukemia | 139[1] |
| H441 | Lung Carcinoma | 147.8[1] |
| SW780 | Bladder Carcinoma | 162.5[1] |
| PC3 | Prostate Cancer | 260.5[1] |
| H358 | Bronchioloalveolar Carcinoma | 290.9[1] |
| HGC-27 | Gastric Cancer | 316.4[1] |
IC50 values in cellular assays represent the concentration of the compound that inhibits cell proliferation by 50%.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by directly inhibiting the kinase activity of CDK4. This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), a key substrate of the CDK4/Cyclin D complex. Hypophosphorylated pRb remains bound to the E2F family of transcription factors, thereby repressing the transcription of genes required for entry into the S phase of the cell cycle. This leads to a G1 cell cycle arrest and a subsequent block in cell proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Biochemical Kinase Assay (CDK4/CDK6 Inhibition)
This assay measures the ability of this compound to inhibit the enzymatic activity of purified CDK4/Cyclin D and CDK6/Cyclin D complexes.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
-
Retinoblastoma protein (Rb) fragment (e.g., GST-Rb (792-928)) as a substrate
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
[γ-³³P]ATP
-
This compound
-
DMSO (vehicle control)
-
Phosphocellulose filter paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and cocktail
Procedure:
-
Prepare a reaction mixture containing the kinase, Rb substrate, and kinase assay buffer.
-
Add serial dilutions of this compound or DMSO to the reaction mixture in a 96-well plate.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the respective kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated ³³P into the Rb substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the cytotoxic effects of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and DMSO as a vehicle control) and incubate for the desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the DMSO control and determine the IC50 value.
Western Blot Analysis of pRb Phosphorylation
This technique is used to detect the phosphorylation status of the retinoblastoma protein (pRb) in cells treated with this compound, providing a direct measure of the inhibitor's target engagement and downstream effects.
References
An In-depth Technical Guide to CDK4 Inhibition and G1 Phase Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of Cyclin-Dependent Kinase 4 (CDK4) inhibitors in inducing G1 phase cell cycle arrest. While focusing on the principles of CDK4 inhibition, this document notes that the specific compound "Cdk4-IN-2" may refer to several distinct chemical entities with limited and, in some cases, conflicting publicly available data. Therefore, this guide will use the established mechanism of selective CDK4/6 inhibitors as a well-characterized model to discuss the core topic.
Executive Summary
The transition from the G1 (Gap 1) to the S (Synthesis) phase of the cell cycle is a critical checkpoint for cell proliferation, primarily governed by the activity of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). In many cancers, this pathway is dysregulated, leading to uncontrolled cell division. Selective pharmacological inhibition of CDK4 is a clinically validated strategy to halt this progression by inducing a cytostatic arrest in the G1 phase. This is achieved by preventing the phosphorylation of the Retinoblastoma protein (Rb), which in its hypophosphorylated state, sequesters E2F transcription factors and blocks the expression of genes required for DNA synthesis. This guide details the underlying signaling pathway, presents key quantitative data for representative inhibitors, outlines standard experimental protocols for characterization, and provides visual workflows and logical models for understanding the mechanism of action.
Quantitative Data on CDK4 Inhibitors
Quantitative assessment of inhibitor potency and selectivity is crucial for drug development. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
Note on "this compound": The designation "this compound" is not unique. Data from various chemical suppliers refer to different molecules with this name, highlighting the need for careful compound verification. For instance, one compound (A17 from MedChemExpress) shows high potency, while another (NSC 625987) has conflicting reports regarding its activity[1][2]. A third, designated CDK4/6-IN-2, shows potent dual activity[3].
Table 2.1: Potency of Various Compounds Designated as CDK4 Inhibitors
| Compound Name | Target | IC50 / Ki | Selectivity Notes | Source |
| This compound (A17) | CDK4 | 2 nM (IC50) | Data on selectivity is limited. | [1] |
| CDK4/6-IN-2 | CDK4 | 2.7 nM (IC50) | Also inhibits CDK6 (IC50 = 16 nM). | [3] |
| Cdk4 Inhibitor II (NSC 625987) | CDK4/cyclin D1 | 200 nM (IC50) | >500-fold selective over CDK1/2. However, later studies questioned its CDK4 inhibitory activity. | [2][4][5] |
| Palbociclib (PD-0332991) | CDK4 | 11 nM (IC50) | Highly selective dual inhibitor of CDK4 and CDK6 (CDK6 IC50 = 16 nM). | [6][7] |
| Ribociclib (LEE011) | CDK4 | 10 nM (IC50) | Highly selective dual inhibitor of CDK4 and CDK6 (CDK6 IC50 = 39 nM). | [6][8] |
| Abemaciclib (LY2835219) | CDK4 | 2 nM (IC50) | Highly selective dual inhibitor of CDK4 and CDK6 (CDK6 IC50 = 10 nM). | [6][7] |
Table 2.2: Cellular Activity of Representative CDK4/6 Inhibitors
| Inhibitor | Cell Line | Effect | Concentration | Result | Source |
| Palbociclib | T47D (Breast Cancer) | Cell Proliferation | 36 nM (IC50) | Potent inhibition of cell growth. | [9] |
| LEE011 (Ribociclib) | Neuroblastoma (sensitive lines) | Cell Proliferation | 307 ± 68 nM (Mean IC50) | Induced cytostasis. | [10] |
| LEE011 (Ribociclib) | Neuroblastoma (sensitive lines) | G1 Arrest | 100-250 nM | Significant increase in G0/G1 population with a corresponding decrease in S and G2-M populations. | [10] |
| CDK4/6-IN-2 | JeKo-1 (Mantle Cell Lymphoma) | Cell Proliferation | 36.98 nM (IC50) | Potent inhibition of cell growth. | [3] |
| CDK4/6-IN-2 | MV-4-11 (Leukemia) | Cell Proliferation | 139 nM (IC50) | Potent inhibition of cell growth. | [3] |
Core Signaling Pathway: CDK4 in G1/S Transition
The progression from G1 to S phase is driven by a signaling cascade that integrates mitogenic signals. CDK4, in complex with its regulatory partner Cyclin D, is a key initiator of this process.
-
Mitogenic Stimulation: Growth factors stimulate the synthesis of D-type cyclins (D1, D2, D3)[11].
-
Complex Formation: Cyclin D binds to and activates CDK4 (or CDK6)[12].
-
Rb Phosphorylation: The active Cyclin D-CDK4 complex phosphorylates the Retinoblastoma tumor suppressor protein (Rb)[6][10].
-
E2F Release: Phosphorylation of Rb causes it to release the E2F transcription factor[13].
-
Gene Transcription: E2F is then free to activate the transcription of genes essential for S-phase entry, such as those for Cyclin E, Cyclin A, and enzymes required for DNA replication[11].
-
G1 Arrest by Inhibition: A selective CDK4 inhibitor binds to the ATP-binding pocket of CDK4, preventing it from phosphorylating Rb. This maintains Rb in its active, hypophosphorylated state, keeping E2F sequestered and halting the cell cycle in G1[13].
Experimental Protocols
Characterizing a CDK4 inhibitor requires a suite of biochemical and cell-based assays to confirm its mechanism of action and cellular effects.
In Vitro Kinase Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of the compound on the purified kinase enzyme.
Objective: To determine the concentration of this compound required to inhibit 50% of CDK4/Cyclin D1 kinase activity.
Materials:
-
Recombinant human CDK4/Cyclin D1 enzyme complex.
-
Kinase substrate (e.g., a peptide derived from Rb protein).
-
ATP, [γ-³²P]ATP or fluorescently-labeled ATP analog.
-
This compound serially diluted in DMSO.
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Phosphocellulose paper or microplate reader for detection.
Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mix containing kinase buffer, the Rb-derived substrate, and the CDK4/Cyclin D1 enzyme.
-
Inhibitor Addition: Add serially diluted this compound (or DMSO as a vehicle control) to the wells. Incubate for 10-15 minutes at room temperature to allow inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding a mix of cold ATP and radiolabeled ATP (or fluorescent ATP analog). Incubate for 20-30 minutes at 30°C.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
-
Detection:
-
Radiometric: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity (representing phosphorylated substrate) using a scintillation counter.
-
Fluorescence-based: Use a commercial kit (e.g., ADP-Glo™) that measures the conversion of ATP to ADP, with a luminescent or fluorescent readout on a plate reader.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
Objective: To quantify the percentage of cells arrested in the G1 phase following treatment with this compound.
Materials:
-
Cancer cell line known to have a functional Rb pathway (e.g., T47D, MCF-7, neuroblastoma cell lines).
-
Complete cell culture medium.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
70% cold ethanol.
-
Propidium Iodide (PI) staining solution (containing PI and RNase A).
-
Flow cytometer.
Methodology:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 μM) and a vehicle control (DMSO) for a specified time (e.g., 24, 48 hours).
-
Harvesting: Harvest both adherent and floating cells. Wash with PBS and centrifuge.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Store at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS. Resuspend the pellet in PI/RNase A staining solution and incubate for 30 minutes in the dark at room temperature. The RNase A degrades RNA to prevent it from interfering with DNA staining.
-
Acquisition: Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.
-
Data Analysis: Gate the cell population to exclude debris and doublets. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.
Western Blotting for Rb Phosphorylation
This technique is used to detect the phosphorylation status of Rb, a direct downstream target of CDK4.
Objective: To confirm that this compound inhibits CDK4 activity in cells by measuring the reduction in phosphorylated Rb.
Materials:
-
Cell lysates from this compound treated and control cells.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Rb (Ser780 or Ser807/811), anti-total-Rb, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Methodology:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed for total Rb and a loading control like β-actin to confirm equal protein loading and to assess the ratio of phosphorylated to total protein.
Logical Relationships and Downstream Effects
The inhibition of CDK4 initiates a clear cascade of events, leading from target engagement to a defined cellular phenotype. Prolonged G1 arrest can have further consequences, including the induction of cellular senescence or apoptosis in some contexts.
Conclusion
Selective CDK4 inhibitors are powerful tools for dissecting cell cycle control and represent a cornerstone of modern targeted cancer therapy. Their primary mechanism of action is the induction of a robust G1 phase cell cycle arrest through the inhibition of Rb phosphorylation. The characterization of any novel CDK4 inhibitor, such as a compound designated this compound, requires rigorous validation through biochemical and cellular assays to confirm its potency, selectivity, and on-target effect. The protocols and conceptual frameworks provided in this guide offer a standard model for conducting such an evaluation, enabling researchers to confidently assess the potential of new therapeutic agents targeting the cell cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cdk4 inhibitor II | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. CDK4/6-IN-2 | CDK | TargetMol [targetmol.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of active CDK4-cyclin D and mechanistic basis for abemaciclib efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin-dependent kinase 4 - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
Technical Guide: Cdk4 Inhibition and its Impact on Retinoblastoma (Rb) Protein Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of the mechanism by which Cyclin-Dependent Kinase 4 (Cdk4) inhibitors modulate the phosphorylation state of the Retinoblastoma (Rb) protein, a critical event in cell cycle control. While this guide centers on the principles of Cdk4 inhibition, it uses data from well-characterized inhibitors like Palbociclib and Ribociclib as representative examples for a hypothetical "Cdk4-IN-2," due to the absence of specific public data for a compound with that exact designation.
Introduction: The Cdk4/Cyclin D-Rb Axis
Progression through the G1 phase of the cell cycle is a tightly regulated process governed by the Retinoblastoma protein (Rb). In its active, hypophosphorylated state, Rb binds to E2F transcription factors, repressing the expression of genes necessary for the transition into the S phase (DNA synthesis). The inactivation of Rb is initiated by its phosphorylation by Cyclin D-dependent kinases 4 and 6 (Cdk4/6). This phosphorylation event is a critical checkpoint; its dysregulation is a hallmark of many cancers, making Cdk4 a prime therapeutic target.
Cdk4, in complex with its regulatory partner Cyclin D, partially phosphorylates Rb. This initial "priming" phosphorylation leads to a conformational change in Rb, facilitating its subsequent hyperphosphorylation by Cyclin E-Cdk2 complexes. Hyperphosphorylated Rb releases E2F, allowing the transcription of S-phase genes and committing the cell to another round of division. Cdk4 inhibitors disrupt this cascade at its inception, enforcing the G1 checkpoint and halting proliferation.
Mechanism of Action: Cdk4 Inhibition and Rb Phosphorylation
This compound and other selective Cdk4/6 inhibitors are ATP-competitive small molecules. They bind to the ATP-binding pocket of Cdk4, preventing the transfer of phosphate from ATP to its substrates, most notably the Rb protein.
The functional consequence of this inhibition is the stabilization of Rb in its active, growth-suppressive state. By blocking the initial phosphorylation of Rb, Cdk4 inhibitors prevent the entire downstream cascade of events required for cell cycle progression.
Key Events Following Cdk4 Inhibition:
-
Rb remains hypophosphorylated: Cdk4 is blocked from phosphorylating key residues on Rb, such as Serine 780 (Ser780) and Serine 795 (Ser795).
-
Rb-E2F complex is maintained: Active Rb remains bound to E2F transcription factors.
-
E2F target genes are repressed: The transcription of genes essential for DNA replication is inhibited.
-
Cells arrest in the G1 phase: The cell cycle is halted before the G1/S checkpoint.
Quantitative Data: Inhibitory Potency
The efficacy of a Cdk4 inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzymatic activity of Cdk4 by 50%. High selectivity for Cdk4/6 over other kinases, particularly Cdk2, is a desirable trait to minimize off-target effects.
| Inhibitor | Target | IC50 (nM) | Selectivity Notes |
| Palbociclib (PD 0332991) | Cdk4/Cyclin D1 | 11 | Highly selective for Cdk4/6. |
| Cdk6/Cyclin D3 | 16 | No activity against a panel of other kinases. | |
| Ribociclib (LEE011) | Cdk4/Cyclin D1 | 10 | Over 1,000-fold less potent against Cdk1/Cyclin B. |
| Cdk6/Cyclin D3 | 39 | ||
| Abemaciclib (LY2835219) | Cdk4/Cyclin D1 | 2 | Potent inhibitor of Cdk4 and Cdk6. |
| Cdk6/Cyclin D3 | 10 | Less selective than Palbociclib, with activity against other kinases. |
Experimental Protocols
Verifying the mechanism of action of a Cdk4 inhibitor involves both in vitro biochemical assays and cell-based functional assays.
In Vitro Cdk4 Kinase Assay (Radiometric)
This assay directly measures the ability of an inhibitor to block the phosphorylation of an Rb substrate by recombinant Cdk4/Cyclin D1.
Objective: To determine the IC50 value of this compound against Cdk4/Cyclin D1.
Materials:
-
Enzyme: Recombinant active Human Cdk4/Cyclin D1.
-
Substrate: Recombinant Rb protein fragment (e.g., GST-Rb C-terminus, aa 773-928).
-
Inhibitor: this compound, serially diluted in DMSO.
-
Radiolabel: [γ-³³P]ATP or [γ-³²P]ATP.
-
Kinase Assay Buffer: 25 mM MOPS (pH 7.2), 25 mM MgCl₂, 12.5 mM β-glycerol-phosphate, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT.
-
Stopping Solution: 1% Phosphoric Acid.
-
Detection: P81 phosphocellulose paper and a scintillation counter.
Protocol:
-
Prepare Kinase Reaction: In a microcentrifuge tube or 96-well plate, combine the Kinase Assay Buffer, a fixed concentration of the Rb substrate (e.g., 0.2 mg/mL), and the desired concentration of this compound.
-
Add Enzyme: Add the recombinant Cdk4/Cyclin D1 enzyme to the reaction mixture and pre-incubate for 10 minutes at room temperature to allow inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP to a final concentration of 10-50 µM. Incubate at 30°C for 20-30 minutes.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash: Immediately immerse the P81 paper in 1% phosphoric acid. Wash three times for 10 minutes each to remove unincorporated [γ-³³P]ATP.
-
Detect Signal: Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell-Based Rb Phosphorylation Assay (Western Blot)
This assay confirms that the inhibitor blocks Rb phosphorylation in a cellular context.
Objective: To visualize the decrease in site-specific Rb phosphorylation in cells treated with this compound.
Materials:
-
Cell Line: A cancer cell line with an intact Rb pathway (e.g., MCF-7, HCT116).
-
Inhibitor: this compound.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies:
-
Primary: Rabbit anti-phospho-Rb (Ser780), Rabbit anti-phospho-Rb (Ser807/811), Mouse anti-total Rb, Mouse anti-Actin (loading control).
-
Secondary: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer.
-
Protein Quantification: Scrape the lysates, collect them, and clarify by centrifugation. Determine the protein concentration of the supernatants using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, boil, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody (e.g., anti-phospho-Rb Ser780) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Compare the intensity of the phospho-Rb bands in treated samples to the vehicle control. Re-probe the blot for total Rb and a loading control to ensure equal protein loading.
Conclusion
Inhibitors of Cdk4, such as the representative this compound, are a powerful class of therapeutic agents that function by directly preventing the initial, rate-limiting step of Rb inactivation. By blocking the phosphorylation of Rb, these compounds maintain it in its active, tumor-suppressive state, leading to a robust G1 cell cycle arrest. The technical protocols and quantitative data outlined in this guide provide a framework for the characterization and development of Cdk4 inhibitors, validating their mechanism of action from the biochemical to the cellular level. This targeted approach is fundamental to precision oncology, offering a clear therapeutic strategy for cancers dependent on the Cdk4/Cyclin D-Rb axis.
A Technical Guide to CDK4 Inhibition in Tumor Suppression: A Profile of Palbociclib
Disclaimer: This guide uses the well-characterized CDK4/6 inhibitor, palbociclib, as a representative molecule to discuss the principles of CDK4 inhibition in oncology. The term "Cdk4-IN-2" does not correspond to a widely recognized or publicly documented specific therapeutic agent at the time of this writing. Therefore, the data, protocols, and pathways described herein are based on publicly available information for palbociclib.
Audience: This document is intended for researchers, scientists, and drug development professionals interested in the technical aspects of targeting the CDK4 pathway for cancer therapy.
Introduction: The Rationale for Targeting CDK4 in Oncology
The cell division cycle is a fundamental process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer. Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the progression through the different phases of the cell cycle.[1] Specifically, CDK4 and its close homolog CDK6, in complex with their regulatory partners, the D-type cyclins, are key drivers of the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle.[1]
In many cancers, the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is hyperactivated, leading to persistent cell division.[2] This makes CDK4 an attractive target for therapeutic intervention. Palbociclib (Ibrance®) was the first CDK4/6 inhibitor to receive regulatory approval for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[3] This guide will provide an in-depth overview of the mechanism of action, anti-tumor effects, and experimental evaluation of CDK4 inhibition, using palbociclib as the primary example.
Mechanism of Action: G1 Phase Arrest
Palbociclib is a selective, reversible, small-molecule inhibitor of CDK4 and CDK6.[3] Its primary mechanism of action involves the inhibition of the phosphorylation of the Retinoblastoma protein (Rb), a key tumor suppressor.[4]
In a normal cell cycle, mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4/6. The active Cyclin D-CDK4/6 complex then phosphorylates Rb.[5] Phosphorylated Rb (pRb) releases its inhibition on the E2F family of transcription factors.[1] Liberated E2F proteins then activate the transcription of genes necessary for the G1 to S phase transition and DNA replication.[1]
By inhibiting CDK4/6, palbociclib prevents the phosphorylation of Rb, thereby maintaining Rb in its active, hypophosphorylated state.[4] This leads to the continued sequestration of E2F transcription factors, blocking entry into the S phase and resulting in a G1 cell cycle arrest.[6] This halt in proliferation is the basis of its tumor-suppressive effects in Rb-proficient cancer cells.[6]
References
- 1. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palbociclib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 3. Palbociclib - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. ascopubs.org [ascopubs.org]
- 6. go.drugbank.com [go.drugbank.com]
The Selectivity Profile of Palbociclib: A Deep Dive into a CDK4/6 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Palbociclib (PD-0332991) is a highly selective, orally available, and reversible inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). These kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of various cancers. This guide provides a comprehensive overview of the selectivity profile of Palbociclib, detailing its potent inhibition of CDK4/6 and its activity against a broader range of kinases. Furthermore, it outlines the experimental methodologies used to characterize its selectivity and its effects on cellular pathways.
Data Presentation: Kinase Selectivity of Palbociclib
The selectivity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. Palbociclib has been extensively profiled against a wide array of kinases to determine its on-target potency and off-target activities.
Biochemical Potency against Target Kinases
Palbociclib demonstrates potent inhibition of CDK4 and CDK6 in biochemical assays. The half-maximal inhibitory concentration (IC50) values highlight its strong affinity for these target kinases.
| Target Kinase | IC50 (nM) |
| CDK4/cyclin D1 | 11 |
| CDK6/cyclin D2 | 15 |
| CDK6/cyclin D3 | 15 |
Table 1: Biochemical IC50 values of Palbociclib against CDK4 and CDK6 complexes.
Broad Kinase Selectivity Profile (KINOMEscan)
To assess its broader selectivity, Palbociclib has been evaluated in large-scale kinase screening panels such as KINOMEscan. This assay measures the binding affinity of the compound to a wide range of kinases. The results indicate that Palbociclib is highly selective for CDK4 and CDK6 with minimal off-target binding at therapeutic concentrations.
| Kinase | Dissociation Constant (Kd) (nM) |
| CDK4 | < 3 |
| CDK6 | < 3 |
| CAMK2D | 360 |
| CAMK2G | 410 |
| DYRK1B | 860 |
| GSK3B | 960 |
| PHKG2 | 1100 |
| STK10 | 1400 |
| DYRK3 | 2100 |
| FLT3 | 2200 |
| KIT | 2200 |
| MAP4K1 | 2200 |
| AURKA | 2700 |
| CLK2 | 2700 |
| DYRK1A | 3000 |
Table 2: A selection of kinases and their binding affinities for Palbociclib from a KINOMEscan panel. The data demonstrates high affinity for CDK4 and CDK6 with significantly weaker interactions with other kinases. Note: This table is a representation of typical findings; exact values may vary between studies.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selectivity and cellular effects of Palbociclib.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of Palbociclib to inhibit the enzymatic activity of CDK4/6.
Objective: To determine the IC50 of Palbociclib against CDK4/cyclin D and CDK6/cyclin D complexes.
Materials:
-
Recombinant human CDK4/cyclin D1 and CDK6/cyclin D2 enzymes
-
Retinoblastoma (Rb) protein (or a peptide substrate)
-
ATP, [γ-³²P]ATP
-
Palbociclib
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well plates
-
Phosphocellulose paper and wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Palbociclib in DMSO and then in kinase reaction buffer.
-
In a 96-well plate, add the kinase reaction buffer, the Rb substrate, and the diluted Palbociclib or DMSO (vehicle control).
-
Add the CDK4/cyclin D1 or CDK6/cyclin D2 enzyme to each well to initiate the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate for the reaction time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each Palbociclib concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of Palbociclib on the viability and proliferation of cancer cell lines.[1]
Objective: To determine the concentration of Palbociclib that inhibits cell proliferation by 50% (GI50).
Materials:
-
Cancer cell lines (e.g., MCF-7, a human breast cancer cell line)
-
Complete cell culture medium
-
Palbociclib
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[1]
-
Prepare serial dilutions of Palbociclib in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of Palbociclib or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours.[1]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition for each concentration and determine the GI50 value.
Western Blot Analysis of Retinoblastoma (Rb) Phosphorylation
This method is used to confirm the mechanism of action of Palbociclib by assessing the phosphorylation status of its downstream target, Rb.[2][3][4]
Objective: To detect the inhibition of Rb phosphorylation at CDK4/6-specific sites (e.g., Ser780, Ser795) in cells treated with Palbociclib.
Materials:
-
Cancer cell lines
-
Palbociclib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cells and treat them with various concentrations of Palbociclib or vehicle for a set time (e.g., 24 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with anti-total Rb and anti-β-actin antibodies for normalization.
Mandatory Visualizations
CDK4/Cyclin D-Rb Signaling Pathway
Caption: The CDK4/Cyclin D-Rb signaling pathway and the inhibitory action of Palbociclib.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.
References
- 1. Palbociclib induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Complementary Targeting of Rb Phosphorylation and Growth in Cervical Cancer Cell Cultures and a Xenograft Mouse Model by SHetA2 and Palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide: Cdk4-IN-2 for the Investigation of Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 4 (CDK4) is a key regulator of cell cycle progression, specifically driving the transition from the G1 to the S phase. In many cancers, the CDK4 signaling pathway is dysregulated, leading to uncontrolled cell proliferation. Small molecule inhibitors of CDK4, in complex with its regulatory partner Cyclin D, have emerged as a promising therapeutic strategy. This technical guide focuses on Cdk4-IN-2, a potent and selective inhibitor of CDK4 and CDK6, providing a comprehensive overview of its properties and its application in studying cancer cell proliferation.
This compound: A Potent Dual Inhibitor of CDK4 and CDK6
This compound is a small molecule inhibitor that demonstrates high potency against both CDK4 and CDK6. Its activity has been characterized in biochemical and cell-based assays, showcasing its utility as a tool for cancer research.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 1800506-48-2 |
| Molecular Formula | C27H32F2N8 |
| Molecular Weight | 506.59 g/mol |
| SMILES | CCN1CCN(Cc2cnc(Nc3cc(c(F)cn3)-c3cc(F)c4nc(C)n(C(C)C)c4c3)nc2)CC1 |
Mechanism of Action: Halting the Cell Cycle at G1
This compound exerts its anti-proliferative effects by inhibiting the kinase activity of the CDK4/Cyclin D and CDK6/Cyclin D complexes. This inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb remains bound to the E2F family of transcription factors, preventing them from initiating the transcription of genes required for DNA synthesis and entry into the S phase. This leads to a cell cycle arrest at the G1 checkpoint, thereby inhibiting tumor cell proliferation.[1][2]
Figure 1. this compound inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and subsequent cell cycle progression.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified through biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy against its primary targets and its anti-proliferative effects in various cancer cell lines.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) |
| CDK4 | 2.7[3] |
| CDK6 | 16[3] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| JeKo-1 | Mantle Cell Lymphoma | 36.98[3] |
| MV-4-11 | Acute Myeloid Leukemia | 139[3] |
| H441 | Lung Carcinoma | 147.8[3] |
| SW780 | Bladder Cancer | 162.5[3] |
| PC3 | Prostate Cancer | 260.5[3] |
| H358 | Bronchioloalveolar Carcinoma | 290.9[3] |
| HGC-27 | Gastric Cancer | 316.4[3] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on cancer cell proliferation are provided below. These protocols are representative and may require optimization for specific cell lines and experimental conditions.
Cell Proliferation Assay
This assay is used to determine the IC50 value of this compound in a panel of cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the existing medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell Cycle Analysis
This protocol is used to assess the effect of this compound on cell cycle distribution.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at a concentration around its IC50 value for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software. A G1-phase arrest is expected following treatment with this compound.[4]
Western Blot Analysis
This technique is used to measure the levels of key proteins in the CDK4 signaling pathway following treatment with this compound.
-
Protein Extraction: Treat cells with this compound as for the cell cycle analysis. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Rb, total Rb, Cyclin D1, CDK4, and a loading control like β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. A decrease in the levels of phosphorylated Rb is anticipated.[5]
Figure 2. General experimental workflow for studying the effects of this compound on cancer cell proliferation.
Conclusion
This compound is a valuable research tool for investigating the role of the CDK4/6 pathway in cancer cell proliferation. Its high potency and selectivity allow for the precise dissection of this signaling cascade. The experimental protocols outlined in this guide provide a framework for characterizing the cellular effects of this compound and other CDK4/6 inhibitors, contributing to a deeper understanding of their therapeutic potential in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Co-targeting CDK2 and CDK4/6 overcomes resistance to aromatase and CDK4/6 inhibitors in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6-IN-2 | CDK | TargetMol [targetmol.com]
- 4. CDK4/6-IN-2 CAS#: 1800506-48-2 [m.chemicalbook.com]
- 5. CDK4/6-IN-2 1800506-48-2 | MCE [medchemexpress.cn]
Methodological & Application
Application Notes and Protocols for Cdk4-IN-2 In Vitro Kinase Assay
This document provides detailed protocols for determining the in vitro inhibitory activity of Cdk4-IN-2 against Cyclin-Dependent Kinase 4 (Cdk4). Two common methods are described: a traditional radiometric assay using radio-labeled ATP and a luminescence-based assay, which offers a non-radioactive alternative. These protocols are intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.
Introduction
Cyclin-Dependent Kinase 4 (Cdk4), in complex with its regulatory subunit Cyclin D, is a key driver of the cell cycle, specifically promoting the G1 to S phase transition. It primarily functions by phosphorylating the Retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to activate genes required for DNA replication. Dysregulation of the Cdk4/Cyclin D pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention. This compound is a chemical inhibitor designed to target the ATP-binding pocket of Cdk4, thereby preventing the phosphorylation of its substrates. The following protocols detail the in vitro kinase assays to quantify the potency of this compound.
Signaling Pathway of Cdk4 and Inhibition by this compound
The diagram below illustrates the signaling pathway involving Cdk4/Cyclin D, its phosphorylation of Rb, and the mechanism of inhibition by this compound.
Caption: Cdk4/Cyclin D signaling and inhibition.
Experimental Protocols
Two primary methods for assessing Cdk4 kinase activity are presented below. The choice of method may depend on laboratory equipment availability, safety regulations regarding radioactivity, and throughput requirements.
Method 1: Radiometric Kinase Assay (33P-ATP)
This assay measures the incorporation of a radioactive phosphate group from [γ-33P]-ATP into a substrate, typically a fragment of the Retinoblastoma protein (Rb).
Materials and Reagents:
-
Enzyme: Human Cdk4/Cyclin D1 complex (active)
-
Substrate: Rb protein (e.g., GST-Rb C-terminal fragment)[1][2]
-
Inhibitor: this compound
-
Radioisotope: [γ-33P]-ATP[1]
-
Cold ATP: Adenosine triphosphate
-
Kinase Assay Buffer (1X): 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT (add fresh)
-
Stop Solution: 1% phosphoric acid
-
P81 Phosphocellulose Paper
-
Scintillation Counter and Scintillation Fluid
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these concentrations in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 96-well plate, combine the following components in the order listed:
-
Kinase Assay Buffer
-
This compound dilution (or DMSO for control)
-
Substrate solution (e.g., final concentration of 3 µM Rb protein)[1]
-
Enzyme solution (e.g., active Cdk4/Cyclin D1)
-
-
Initiate Reaction: Add the ATP mixture ([γ-33P]-ATP and cold ATP, e.g., final concentration of 10 µM ATP) to each well to start the reaction.[1] The total reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper strips three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-33P]-ATP.
-
Detection: Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Method 2: ADP-Glo™ Luminescence Kinase Assay
This is a homogeneous, non-radioactive method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is converted to a luminescent signal.[3][4][5][6]
Materials and Reagents:
-
Enzyme: Human Cdk4/Cyclin D1 complex (active)
-
Substrate: Rb protein or a suitable peptide substrate
-
Inhibitor: this compound
-
ATP: Adenosine triphosphate
-
Kinase Assay Buffer (1X): 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA
-
ADP-Glo™ Kinase Assay Kit (Promega):
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
White, Opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare this compound Dilutions: As described in the radiometric assay protocol.
-
Kinase Reaction: In a white, opaque multi-well plate, set up the kinase reaction. For a 5 µL reaction volume:[7]
-
Add Kinase Assay Buffer.
-
Add this compound dilution or DMSO.
-
Add substrate and ATP (e.g., 10 µM).
-
Add Cdk4/Cyclin D1 enzyme to initiate the reaction.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. Equilibrate the plate to room temperature before proceeding.
-
Terminate Kinase Reaction and Deplete ATP: Add an equal volume (5 µL) of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[4][7] Incubate at room temperature for 40 minutes.[4][7]
-
ADP to ATP Conversion and Signal Generation: Add a double volume (10 µL) of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal via a luciferase/luciferin reaction.[4][7] Incubate at room temperature for 30-60 minutes.[4]
-
Detection: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the ADP concentration and thus to the kinase activity.[5] Calculate the percentage of inhibition and determine the IC₅₀ value as described for the radiometric assay.
Experimental Workflow: ADP-Glo™ Kinase Assay
The following diagram outlines the workflow for the ADP-Glo™ based Cdk4 in vitro kinase assay.
Caption: Workflow for the ADP-Glo™ kinase assay.
Data Presentation
The following table summarizes typical quantitative parameters for a Cdk4 in vitro kinase assay. Note that optimal concentrations may vary depending on the specific enzyme and substrate lots and should be determined empirically.
| Parameter | Radiometric Assay | ADP-Glo™ Assay | Reference(s) |
| Enzyme | Human Cdk4/Cyclin D1 | Human Cdk4/Cyclin D1 or D3 | [1],[8] |
| Substrate | Rb protein | Rb protein or peptide substrate | [1],[2] |
| Substrate Conc. | ~3 µM | Variable (empirically determined) | [1] |
| ATP Concentration | ~10 µM | Up to 1 mM (typically 10-50 µM) | [1],[4] |
| Incubation Time | 30-60 minutes | 60 minutes | |
| Incubation Temp. | 30°C | 30°C | |
| Detection Method | Scintillation Counting | Luminescence | [1],[6] |
| This compound IC₅₀ | To be determined | To be determined | |
| Reference Inhibitor | Palbociclib (IC₅₀ ~11 nM) | Palbociclib (IC₅₀ ~11 nM) | [9] |
Note on IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC₅₀ values are typically determined by performing the kinase assay with a range of inhibitor concentrations. The resulting data (percent inhibition vs. log of inhibitor concentration) are then fitted to a sigmoidal dose-response curve.[10][11] It is crucial to use appropriate controls, including a "no inhibitor" (0% inhibition) and a "no enzyme" or "maximally inhibited" (100% inhibition) control for accurate calculations.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Defining the substrate specificity of cdk4 kinase-cyclin D1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 4. ulab360.com [ulab360.com]
- 5. ulab360.com [ulab360.com]
- 6. ADP-Glo™ Kinase Assay [promega.com]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk4-IN-2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cdk4-IN-2, a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), in cell culture experiments. This document outlines the mechanism of action, provides detailed protocols for key assays, and presents relevant quantitative data to facilitate experimental design and data interpretation.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets CDK4 and CDK6, key regulators of the cell cycle.[1] These kinases, in complex with D-type cyclins, phosphorylate the Retinoblastoma protein (Rb), a crucial step for the cell to transition from the G1 (growth) phase to the S (DNA synthesis) phase.[2] By inhibiting CDK4 and CDK6, this compound prevents Rb phosphorylation, leading to cell cycle arrest in the G1 phase and subsequent inhibition of cell proliferation.[2][3] This targeted mechanism of action makes this compound a valuable tool for cancer research and drug development, particularly in cancers where the CDK4/6-Rb pathway is dysregulated.
Quantitative Data Summary
The following tables summarize the biochemical and cellular activities of this compound. This data is essential for determining appropriate working concentrations for various cell lines and assays.
Table 1: Biochemical Activity of this compound [1]
| Target | IC₅₀ (nM) |
| CDK4 | 2.7 |
| CDK6 | 16 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.
Table 2: Cellular Proliferation IC₅₀ Values for this compound in Various Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC₅₀ (nM) |
| JeKo-1 | Mantle Cell Lymphoma | 36.98 |
| MV-4-11 | Acute Myeloid Leukemia | 139 |
| H441 | Lung Carcinoma | 147.8 |
| SW780 | Bladder Cancer | 162.5 |
| PC3 | Prostate Cancer | 260.5 |
| H358 | Bronchioalveolar Carcinoma | 290.9 |
| HGC-27 | Gastric Cancer | 316.4 |
Cellular IC₅₀ values represent the concentration of this compound required to inhibit the proliferation of the respective cell line by 50%. The specific proliferation assay used to determine these values was not detailed in the source material, but common methods include MTT, XTT, or CellTiter-Glo® assays.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: this compound inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and inducing G1 arrest.
Caption: General experimental workflow for evaluating the effects of this compound on cultured cells.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the inhibitor stock solution are critical for reproducible results.
-
Solvent: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][4]
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all material is at the bottom.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in high-quality, anhydrous DMSO. For example, for 1 mg of this compound (Molecular Weight: 503.59 g/mol ), add 198.57 µL of DMSO.
-
Vortex and/or sonicate the solution to ensure complete dissolution.[1][4]
-
-
Storage:
Cell Proliferation Assay
This protocol is designed to determine the IC₅₀ value of this compound in a specific cell line. Assays like MTT, XTT, or CellTiter-Glo® can be used. The following is a general protocol using a reagent like CellTiter-Glo®.
-
Materials:
-
96-well clear-bottom, opaque-walled plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 2,000-5,000 cells per well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range could be from 1 nM to 10 µM. Include a vehicle control (DMSO only) at the same final concentration as the highest inhibitor concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours (or a desired time point) at 37°C.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized values against the logarithm of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Western Blot Analysis of Rb Phosphorylation
This protocol is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of its direct downstream target, Rb.
-
Materials:
-
6-well plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Rb (Ser780)
-
Rabbit anti-total Rb
-
Mouse anti-Cyclin D1
-
Rabbit anti-CDK4
-
Mouse or Rabbit anti-β-actin (or other loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) and a vehicle control for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[6]
-
Scrape the cells and collect the lysate.[6]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times for 5-10 minutes each with TBST.[8]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[8]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
Apply the ECL substrate and visualize the bands using an imaging system.
-
-
Expected Outcome: Treatment with this compound should lead to a dose-dependent decrease in the level of phosphorylated Rb (p-Rb) at Ser780, with little to no change in the total Rb levels.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution, with the expected outcome of an arrest in the G1 phase.
-
Materials:
-
6-well plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the IC₅₀ value and a vehicle control for 24 hours.
-
Harvest the cells by trypsinization and collect them in a tube.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.[9]
-
Incubate the cells on ice for at least 30 minutes (or at -20°C overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.[9]
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use flow cytometry analysis software (e.g., FlowJo, FCS Express) to gate on the single-cell population.
-
Generate a histogram of PI fluorescence intensity.
-
Use a cell cycle analysis model (e.g., Dean-Jett-Fox) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
-
Expected Outcome: Treatment with this compound is expected to cause a dose-dependent increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the percentage of cells in the S and G2/M phases.
Troubleshooting and Considerations
-
Solubility: If this compound precipitates out of solution, gentle warming and/or sonication can be used to aid dissolution.[1] Always use fresh, anhydrous DMSO for preparing stock solutions.
-
Cell Line Sensitivity: The IC₅₀ values can vary significantly between cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration range for your specific cell line.
-
Off-Target Effects: While this compound is a selective inhibitor, at very high concentrations, off-target effects may occur. It is advisable to use the lowest effective concentration to minimize these potential effects.
-
Duration of Treatment: The optimal duration of treatment will depend on the cell line's doubling time and the specific assay being performed. For cell cycle and Rb phosphorylation analysis, 24 hours is often sufficient. For proliferation assays, longer incubation times (e.g., 72 hours) are typically used.
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of the CDK4/6 pathway in various cellular processes and to explore its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CDK4/6-IN-2 | CDK | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols: Determining the Optimal Concentration of CDK4 Inhibitors in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinases 4 and 6 (CDK4/6) are crucial regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase.[1][2][3] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[4][5][6] This makes CDK4/6 attractive targets for cancer therapy. Small molecule inhibitors targeting CDK4/6, such as Palbociclib, Ribociclib, and Abemaciclib, have shown significant promise in treating certain types of cancer, particularly hormone receptor-positive breast cancer.[4][5][7]
These inhibitors function by binding to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of the Retinoblastoma (Rb) protein.[8][9] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby inhibiting the expression of genes required for S-phase entry and leading to G1 cell cycle arrest.[2][3][9]
This document provides a comprehensive guide for determining the optimal concentration of a CDK4 inhibitor, using Cdk4-IN-2 as an example, for use in cancer cell line-based research. While specific quantitative data for this compound is not provided, the following protocols outline the necessary steps to establish its effective concentration for experimental use.
I. Data Presentation: Determining Inhibitor Potency
The primary goal of the initial experiments is to determine the concentration of the CDK4 inhibitor that elicits the desired biological effect, typically a 50% inhibition of cell growth (IC50) or a specific molecular outcome. The results of these experiments should be recorded in a structured format for easy comparison across different cell lines and experimental conditions.
Table 1: Template for Summarizing IC50 Values of a CDK4 Inhibitor in Various Cancer Cell Lines.
| Cell Line | Cancer Type | Rb Status | IC50 (nM) - Proliferation Assay | IC50 (nM) - pRb Inhibition | Notes |
| MCF-7 | Breast Cancer | Positive | Data to be determined | Data to be determined | ER-positive, HER2-negative |
| Colo-205 | Colorectal Cancer | Positive | Data to be determined | Data to be determined | KRAS mutant |
| A549 | Lung Cancer | Positive | Data to be determined | Data to be determined | KRAS mutant |
| T98G | Glioblastoma | Positive | Data to be determined | Data to be determined | |
| User Defined | User Defined | User Defined | Data to be determined | Data to be determined |
II. Experimental Protocols
Determining the optimal concentration of a CDK4 inhibitor requires a multi-step approach, starting with a broad dose-range finding study followed by more specific assays to confirm the mechanism of action.
Protocol 1: Dose-Response "Kill Curve" for Cell Viability
This initial experiment aims to determine the concentration range of the inhibitor that affects cell viability or proliferation.[10][11] This is often referred to as a "kill curve" or dose-response curve.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
CDK4 inhibitor (e.g., this compound)
-
Vehicle control (e.g., DMSO)[12]
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based assay)[13]
-
Plate reader
Procedure:
-
Cell Seeding:
-
Determine the optimal seeding density for each cell line to ensure logarithmic growth throughout the experiment.[11][14] This can be done in a preliminary experiment by seeding a range of cell densities and monitoring their growth over several days.
-
Seed the cells in a 96-well plate at the predetermined optimal density in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[15]
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of the CDK4 inhibitor in a suitable solvent, such as DMSO.[12]
-
Perform serial dilutions of the inhibitor to create a range of concentrations. A wide range with 10-fold dilutions is recommended for the initial experiment (e.g., 1 nM to 10 µM).[11][14]
-
Add the diluted inhibitor and a vehicle control to the appropriate wells. It is recommended to perform each concentration in triplicate.
-
-
Incubation:
-
Cell Viability Assessment:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions. For example, for an MTS assay, add 20 µL of the MTS solution to each well and incubate for 1-4 hours.[13]
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.
-
Protocol 2: Western Blot for Target Engagement (pRb Inhibition)
To confirm that the observed effect on cell viability is due to the inhibition of CDK4, it is essential to measure the phosphorylation of its primary substrate, the Retinoblastoma protein (Rb).[9][16]
Materials:
-
Cancer cell lines
-
6-well plates
-
CDK4 inhibitor
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, anti-CDK4, anti-GAPDH or β-actin (loading control)[17][18][19][20]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the CDK4 inhibitor at concentrations around the previously determined IC50 value (e.g., 0.1x, 1x, and 10x IC50) and a vehicle control for a duration sufficient to observe changes in protein phosphorylation (typically 24 hours).[9]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-Rb and normalize them to the total Rb or a loading control.
-
Compare the levels of phosphorylated Rb in the treated samples to the vehicle control to confirm dose-dependent inhibition.
-
III. Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK4 signaling pathway and the general experimental workflow for determining the optimal inhibitor concentration.
Caption: The CDK4/Cyclin D signaling pathway and the point of inhibition.
Caption: Experimental workflow for determining the optimal inhibitor concentration.
The optimal concentration of a CDK4 inhibitor like this compound is cell line-dependent and must be determined empirically. By following the protocols for dose-response viability assays and target engagement validation through Western blotting, researchers can confidently establish an effective concentration for their in vitro cancer studies. This systematic approach ensures that the observed phenotypic effects are directly attributable to the on-target inhibition of the CDK4 signaling pathway.
References
- 1. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4: A Key Player in the Cell Cycle, Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional genomic analysis of CDK4 and CDK6 gene dependency across human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Cycle Regulating Kinase Cdk4 as a Potential Target for Tumor Cell Treatment and Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dual CDK4/CDK6 Inhibition Induces Cell-Cycle Arrest and Senescence in Neuroblastoma | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 17. pubcompare.ai [pubcompare.ai]
- 18. CDK4 (D9G3E) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. datasheets.scbt.com [datasheets.scbt.com]
Cdk4-IN-2 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, preparation, and experimental use of Cdk4-IN-2, a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). The provided protocols and data are intended to serve as a comprehensive guide for the effective use of this compound in both in vitro and in vivo research settings.
Chemical Properties and Solubility
This compound is a small molecule inhibitor with a molecular weight of 506.59 g/mol .[1] Its solubility is a critical factor for its use in experimental settings. The following table summarizes the available solubility data. It is important to note that solubility can be influenced by factors such as temperature, pH, and the purity of the compound and solvents.
| Property | Data | Source(s) |
| Molecular Weight | 506.59 g/mol | [1] |
| Solubility in DMSO | < 1 mg/mL (insoluble or slightly soluble); Sonication is recommended. | [1] |
| 5.2 mg/mL; Need ultrasonic. Hygroscopic DMSO has a significant impact on solubility, please use newly opened DMSO. | [2] | |
| Solubility in Ethanol | No specific data available for this compound. A similar compound, Cdk4/6 Inhibitor IV, has a reported solubility of ≤1 mg/mL. | [3] |
| Solubility in Water | Insoluble. |
Note: Due to conflicting reports on DMSO solubility, it is recommended to perform small-scale solubility tests before preparing a large stock solution. The use of fresh, anhydrous DMSO and sonication is highly recommended to aid dissolution.[1][2]
Mechanism of Action: The CDK4/Cyclin D Signaling Pathway
This compound exerts its effects by inhibiting the activity of CDK4 and CDK6.[1] These kinases are key regulators of the cell cycle, specifically the transition from the G1 to the S phase. In its active state, the CDK4/Cyclin D complex phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation event leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA synthesis and cell cycle progression. By inhibiting CDK4/6, this compound prevents the phosphorylation of Rb, thereby maintaining Rb in its active, growth-suppressive state and inducing cell cycle arrest at the G1/S checkpoint.
Experimental Protocols
Preparation of Stock and Working Solutions
The following workflow outlines the general steps for preparing this compound for experimental use. Due to its limited solubility, careful preparation is essential for obtaining accurate and reproducible results.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Calculate the required mass:
-
Molecular Weight (MW) = 506.59 g/mol
-
To make 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 506.59 g/mol * (1000 mg / 1 g) = 5.066 mg
-
-
-
Dissolution:
-
Carefully weigh out 5.07 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 1 mL of fresh, anhydrous DMSO.
-
Vortex the solution vigorously for several minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath until the solution is clear. Gentle warming to 37°C can also aid dissolution.[4]
-
-
Storage:
In Vitro Cell-Based Assay Protocol
This protocol provides a general guideline for assessing the anti-proliferative activity of this compound in a cell-based assay. The optimal cell seeding density and incubation time should be determined empirically for each cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, a cell line sensitive to CDK4/6 inhibitors)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 2,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to prepare 2X working solutions.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove 50 µL of media from each well and add 50 µL of the 2X this compound working solutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
-
Cell Viability Assessment:
-
At the end of the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
-
In Vivo Animal Study Protocol (General Guidance)
This protocol provides a general framework for evaluating the efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Tumor cells for implantation
-
This compound
-
Vehicle for administration (see below)
-
Oral gavage needles
-
Calipers for tumor measurement
Vehicle Formulation: The poor aqueous solubility of this compound necessitates a specific vehicle for in vivo administration. While a specific formulation for this compound is not readily available, formulations for other CDK4/6 inhibitors can serve as a starting point. It is crucial to perform a small-scale formulation test to ensure the stability and solubility of this compound in the chosen vehicle.
-
Option 1 (based on palbociclib): 50 mM sodium lactate buffer (pH 4.0).[6]
-
Option 2 (based on AZD1775, used in combination with palbociclib): 0.5% (w/v) methylcellulose in sterile water.[6]
-
Option 3 (general formulation for poorly soluble compounds): A mixture of DMSO, PEG300, Tween 80, and saline. A common ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Prepare by first dissolving the compound in DMSO, then adding the other components sequentially with thorough mixing at each step.
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of a Matrigel/PBS mixture) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Randomization and Treatment:
-
Measure the tumor volumes and randomize the mice into treatment and vehicle control groups.
-
Prepare the this compound formulation at the desired concentration.
-
Administer this compound or the vehicle to the mice via oral gavage daily at a specified dose (e.g., 10-100 mg/kg). The optimal dose and schedule should be determined in preliminary studies.
-
-
Monitoring and Endpoint:
-
Monitor the body weight and general health of the mice daily.
-
Measure tumor volumes with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a predefined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry for phosphorylated Rb).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect of this compound compared to the vehicle control.
-
References
- 1. CDK4/6-IN-2 | CDK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of pRb Phosphorylation Following Cdk4-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The retinoblastoma protein (pRb) is a critical tumor suppressor that governs the G1/S checkpoint of the cell cycle. Its activity is tightly regulated by phosphorylation, primarily by cyclin-dependent kinase 4 (Cdk4) and Cdk6. In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, inhibiting the expression of genes required for S-phase entry. Upon phosphorylation by Cdk4/6, pRb releases E2F, allowing for cell cycle progression.[1][2][3] Dysregulation of the Cdk4/6-pRb pathway is a common event in many cancers, making it a key target for therapeutic intervention.
Cdk4-IN-2 is a potent and selective inhibitor of Cdk4. By blocking the kinase activity of Cdk4, this compound is expected to prevent the hyperphosphorylation of pRb, leading to cell cycle arrest in the G1 phase. This application note provides a detailed protocol for assessing the efficacy of this compound in a cellular context by monitoring the phosphorylation status of pRb using Western blot analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Cdk4/pRb signaling pathway and the experimental workflow for the Western blot protocol.
References
Application Notes and Protocols for Cell Cycle Analysis Using Cdk4-IN-2 with Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 4 (CDK4) is a key regulator of cell cycle progression, particularly at the G1/S transition.[1] In response to mitogenic signals, CDK4, in conjunction with its regulatory partner Cyclin D, phosphorylates the Retinoblastoma (Rb) protein.[1] This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes necessary for DNA synthesis and entry into the S phase.[1] Dysregulation of the CDK4/Cyclin D/Rb pathway is a common hallmark of cancer, making CDK4 an attractive target for anti-cancer drug development.[1]
Cdk4-IN-2 is a potent and selective inhibitor of CDK4. Its primary mechanism of action is to block the kinase activity of the CDK4/Cyclin D complex, thereby preventing Rb phosphorylation and inducing a cell cycle arrest in the G1 phase.[1] This application note provides a detailed protocol for analyzing the cell cycle effects of this compound using flow cytometry with propidium iodide (PI) staining.
Cdk4 Signaling Pathway in Cell Cycle Progression
The following diagram illustrates the canonical Cdk4 signaling pathway and the point of intervention for this compound.
Caption: Cdk4 signaling pathway and the inhibitory action of this compound.
Data Presentation: Quantitative Analysis of Cell Cycle Arrest
Treatment of cancer cell lines with Cdk4 inhibitors typically results in a dose-dependent increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases. The following tables provide representative data from studies using Cdk4/6 inhibitors.
Table 1: Cell Cycle Distribution in Canine Melanoma Cell Lines Treated with Abemaciclib (a Cdk4/6 inhibitor) for 24 hours.
| Cell Line | Treatment (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| CMeC1 | Control (DMSO) | 58.3 | 25.4 | 16.3 |
| Abemaciclib (0.5) | 65.2 | 19.8 | 15.0 | |
| Abemaciclib (1.0) | 70.1 | 15.6 | 14.3 | |
| Abemaciclib (2.0) | 75.4 | 10.2 | 14.4 | |
| Abemaciclib (4.0) | 78.9 | 7.5 | 13.6 | |
| KMeC | Control (DMSO) | 62.1 | 22.7 | 15.2 |
| Abemaciclib (0.5) | 68.5 | 17.3 | 14.2 | |
| Abemaciclib (1.0) | 73.8 | 12.9 | 13.3 | |
| Abemaciclib (2.0) | 79.2 | 8.1 | 12.7 | |
| Abemaciclib (4.0) | 82.6 | 5.3 | 12.1 |
Data is adapted from a study on the effects of abemaciclib on canine melanoma cell lines and is for illustrative purposes.
Table 2: Cell Cycle Distribution in A549 and MCF7 Cells Treated with Abemaciclib.
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| A549 | Control (24h) | 63.1 ± 2.77 | - | - |
| Abemaciclib (24h) | 73.1 ± 3.47 | - | - | |
| Control (48h) | 66.0 ± 2.20 | - | - | |
| Abemaciclib (48h) | 73.7 ± 2.28 | - | - | |
| MCF7 | Control (24h) | 51.13 ± 1.85 | - | - |
| Abemaciclib (24h) | 55.72 ± 0.30 | - | - | |
| Control (48h) | 52.33 ± 2.36 | - | - | |
| Abemaciclib (48h) | 61.14 ± 4.99 | - | - |
Data adapted from a study on the effects of CDK4/6 inhibitors on A549 and MCF7 cells.[2] Note: The original study did not provide percentages for S and G2/M phases in this format.
Experimental Protocols
General Experimental Workflow
The following diagram outlines the general workflow for cell cycle analysis using this compound and flow cytometry.
Caption: Experimental workflow for cell cycle analysis.
Detailed Protocol for Cell Cycle Analysis using this compound and Propidium Iodide Staining
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
This compound
-
Dimethyl sulfoxide (DMSO, as vehicle control)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding:
-
Culture cells of interest (e.g., MCF-7, A549) in appropriate medium supplemented with FBS and antibiotics.
-
Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration (e.g., ranging from 10 nM to 10 µM).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the this compound treatment.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Fixation:
-
After incubation, aspirate the medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells from the plate.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS. Centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to prevent staining of double-stranded RNA.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer equipped with a laser for PI excitation (e.g., 488 nm).
-
Collect the fluorescence emission in the appropriate channel (e.g., ~617 nm).
-
Acquire data for at least 10,000 events per sample.
-
Use a linear scale for the DNA content histogram.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the flow cytometry data.
-
Gate on single cells to exclude doublets and aggregates.
-
Generate a histogram of DNA content (PI fluorescence intensity).
-
Use cell cycle analysis models within the software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High CV of G0/G1 peak | - Cell clumping- Inconsistent staining- High flow rate | - Ensure single-cell suspension before fixation- Optimize staining time and PI concentration- Use a lower flow rate during acquisition |
| Broad S-phase peak | - Asynchronous cell population- Incomplete RNase digestion | - Synchronize cells before treatment (optional)- Ensure RNase A is active and at the correct concentration |
| Sub-G1 peak | - Apoptotic cells | - This can be an expected outcome of drug treatment. Quantify the sub-G1 population as an indicator of apoptosis. |
| No significant change in cell cycle | - this compound concentration too low- Incubation time too short- Cell line is resistant | - Perform a dose-response and time-course experiment- Use a sensitive cell line as a positive control |
Conclusion
The protocol described in this application note provides a robust method for evaluating the effects of this compound on the cell cycle using flow cytometry. By quantifying the distribution of cells in different phases of the cell cycle, researchers can effectively assess the cytostatic effects of this and other Cdk4 inhibitors, providing valuable data for drug development and cancer research.
References
Application Notes and Protocols for Cdk4-IN-2 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 4 (CDK4) is a key regulator of cell cycle progression, specifically at the G1/S transition phase. In complex with its regulatory subunit, Cyclin D, CDK4 phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and subsequent entry into the S phase. Dysregulation of the CDK4/Cyclin D axis is a common feature in many cancers, making it a prime target for therapeutic intervention. Cdk4-IN-2 is a potent inhibitor of CDK4 and CDK6, demonstrating significant potential for use in cancer research and drug discovery. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize modulators of CDK4 activity.
This compound: A Potent CDK4/6 Inhibitor
This compound (also known as CDK4/6-IN-2) is a small molecule inhibitor with high affinity for CDK4 and CDK6. Its inhibitory activity has been quantified through biochemical and cellular assays, demonstrating its potential as a tool for studying CDK4/6 biology and as a starting point for drug development programs.
Biochemical and Cellular Activity of this compound
The inhibitory potency of this compound has been determined against both the isolated enzyme and various cancer cell lines. This dual activity profile highlights its utility in both biochemical and cell-based screening campaigns.
| Target | IC50 (nM) |
| CDK4 | 2.7 |
| CDK6 | 16 |
| Cell Line | IC50 (nM) |
| H441 | 147.8 |
| H358 | 290.9 |
| PC3 | 260.5 |
| MV-4-11 | 139 |
| JeKo-1 | 36.98 |
| SW780 | 162.5 |
| HGC-27 | 316.4 |
Cdk4 Signaling Pathway
The canonical Cdk4 signaling pathway is initiated by mitogenic signals that lead to the expression of Cyclin D. Cyclin D then binds to and activates Cdk4. The active Cdk4/Cyclin D complex phosphorylates Rb, which in turn releases the E2F transcription factor to promote the expression of genes required for DNA replication and cell cycle progression.
High-Throughput Screening Protocols
The following protocols are designed for high-throughput screening to identify and characterize inhibitors of Cdk4. These are generalized protocols and should be optimized for specific laboratory conditions and instrumentation.
Biochemical HTS Assay for Cdk4 Inhibition
This protocol describes a luminometric assay to measure the kinase activity of Cdk4/Cyclin D3 by quantifying the amount of ATP remaining in solution after the kinase reaction. A decrease in luminescence indicates Cdk4 activity, while a high luminescence signal suggests inhibition.
Materials:
-
Recombinant human Cdk4/Cyclin D3 enzyme
-
CDK4 Substrate Peptide (e.g., a peptide derived from Rb)
-
This compound (as a control inhibitor)
-
Kinase Assay Buffer
-
ATP
-
Kinase-Glo® Max Luminescence Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring luminescence
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound and test compounds in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the Cdk4/Cyclin D3 enzyme and CDK4 substrate peptide in Kinase Assay Buffer to their optimal concentrations (to be determined empirically).
-
Assay Plate Setup:
-
Add 5 µL of diluted compounds or this compound to the wells of the assay plate.
-
Add 5 µL of the Cdk4/Cyclin D3 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
-
Kinase Reaction Initiation:
-
Add 10 µL of ATP solution (at a concentration near the Km for Cdk4, if known) to each well to start the reaction.
-
Incubate the plate at 30°C for 1 hour.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® Max reagent to room temperature.
-
Add 20 µL of the Kinase-Glo® Max reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no enzyme) and negative (DMSO vehicle) controls. Determine the IC50 value for this compound and test compounds by fitting the data to a dose-response curve.
Cell-Based HTS Assay for Cdk4 Inhibition
This protocol outlines a cell-based assay to measure the anti-proliferative effects of Cdk4 inhibitors using a DNA-based fluorescence readout. This method is often preferred over metabolic assays (e.g., ATP-based) for cell cycle inhibitors, as it is less susceptible to artifacts from changes in cell size.
Materials:
-
Cancer cell line known to be dependent on Cdk4 (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
This compound (as a control inhibitor)
-
CyQuant® Cell Proliferation Assay Kit or similar DNA-based quantification kit
-
Clear-bottom, black-walled 96-well or 384-well cell culture plates
-
Multichannel pipettes or automated liquid handling system
-
Fluorescence plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in the assay plates at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound and test compounds in the complete cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the compounds.
-
Incubate for 72 hours.
-
-
Cell Lysis and DNA Staining:
-
Carefully remove the medium from the wells.
-
Add the CyQuant® GR dye/cell lysis buffer to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a plate reader with excitation at ~485 nm and emission detection at ~530 nm.
-
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration relative to the DMSO vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.
Conclusion
This compound is a valuable tool for investigating the role of CDK4/6 in cell cycle regulation and for the discovery of novel anti-cancer agents. The protocols provided here offer robust methods for high-throughput screening of Cdk4 inhibitors in both biochemical and cellular contexts. Careful optimization of these assays will ensure high-quality, reproducible data for your research and drug development programs.
Application Notes and Protocols: Cdk4 Inhibitors in Combination Cancer Therapy
A focus on the therapeutic strategies and preclinical evaluation of Cyclin-Dependent Kinase 4 (Cdk4) inhibitors in combination with other anticancer agents.
Introduction
Cyclin-dependent kinases 4 and 6 (Cdk4/6) are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase.[1][2][3][4][5] In many cancers, the Cdk4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[2][3][4] Selective Cdk4/6 inhibitors have emerged as a cornerstone of treatment for certain cancers, most notably for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][2] However, intrinsic and acquired resistance to Cdk4/6 inhibitor monotherapy has prompted extensive research into combination strategies to enhance efficacy, overcome resistance, and broaden their application to other tumor types.[2][6]
These application notes provide an overview of the preclinical and clinical rationale for combining Cdk4 inhibitors with other cancer therapies, along with detailed protocols for in vitro and in vivo evaluation.
Mechanism of Action: The Cdk4/Rb/E2F Pathway
Cdk4, in complex with its regulatory partner Cyclin D, phosphorylates the Retinoblastoma protein (Rb).[3][4][5] This phosphorylation event releases the transcription factor E2F, allowing it to activate the transcription of genes required for S-phase entry and DNA replication.[3][4][5] Cdk4 inhibitors function by binding to the ATP-binding pocket of Cdk4, preventing the phosphorylation of Rb and thereby inducing a G1 cell cycle arrest.[1][3]
Combination Therapy Strategies
The rationale for combining Cdk4 inhibitors with other anticancer agents is based on synergistic mechanisms, including overcoming resistance, enhancing apoptosis, and modulating the tumor microenvironment.
Combination with Endocrine Therapy
In HR+ breast cancer, estrogen receptor (ER) signaling drives the expression of Cyclin D, a key activator of Cdk4/6. Combining Cdk4 inhibitors with ER antagonists (e.g., Fulvestrant) or aromatase inhibitors (e.g., Letrozole) provides a dual blockade of this pathway, leading to a more profound and durable anti-tumor response.[1][2][7]
Quantitative Data Summary: Cdk4 Inhibitors with Endocrine Therapy
| Combination | Cancer Type | Outcome Measure | Result | Reference |
| Palbociclib + Letrozole | ER+/HER2- Breast Cancer | Progression-Free Survival (PFS) | 27.6 months vs 14.5 months with Letrozole alone | [7] |
| Ribociclib + Letrozole | ER+/HER2- Breast Cancer | Overall Survival (OS) at 42 months | 70.2% vs 46.0% with Letrozole alone | [2] |
| Abemaciclib + Fulvestrant | ER+/HER2- Breast Cancer | Median PFS | 16.4 months vs 9.3 months with Fulvestrant alone | [2] |
Combination with PI3K/mTOR Pathway Inhibitors
The PI3K/AKT/mTOR pathway is another critical signaling cascade that promotes cell growth and proliferation and is often hyperactivated in cancer. There is significant crosstalk between the PI3K/mTOR and Cdk4/6 pathways.[2] Activation of the PI3K pathway can be a mechanism of resistance to Cdk4/6 inhibitors.[1][2] Dual inhibition can therefore prevent or overcome this resistance.[1][2]
Experimental Protocol: In Vitro Synergy Assessment of Cdk4 and PI3K Inhibitors
-
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer) in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.
-
Drug Treatment: Treat cells with a matrix of concentrations of the Cdk4 inhibitor and a PI3K inhibitor (e.g., Alpelisib) for 72 hours. Include single-agent and vehicle controls.
-
Viability Assay: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue).
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated controls. Determine the IC50 for each drug alone and in combination. Use the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Combination with Immunotherapy
Recent studies have revealed that Cdk4/6 inhibitors can modulate the tumor immune microenvironment.[2] They have been shown to enhance tumor antigen presentation, promote T-cell activation, and reduce the population of immunosuppressive regulatory T cells (Tregs).[8] This provides a strong rationale for combining Cdk4 inhibitors with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies).[2][8]
Quantitative Data Summary: Preclinical Cdk4 Inhibitor and Immunotherapy Combinations
| Combination | Cancer Model | Outcome | Finding | Reference |
| Cdk4/6i + anti-PD-1 | Mouse Tumor Models | Tumor Regression & Overall Survival | Enhanced tumor regression and improved survival rates | [2] |
| Abemaciclib + anti-PD-L1 | Mouse Models | T-cell Infiltration | Increased number of T-cells in the tumor microenvironment | [9] |
Combination with Chemotherapy
The interaction between Cdk4 inhibitors and conventional chemotherapy is complex and can be schedule-dependent.[10] Since Cdk4 inhibitors induce a G1 arrest, they can antagonize the effects of chemotherapeutic agents that target dividing cells (e.g., antimitotics like paclitaxel).[2] However, some studies have shown synergistic effects with DNA-damaging agents, where the Cdk4 inhibitor-induced G1 arrest may allow for the accumulation of DNA damage.[3]
Experimental Protocol: In Vivo Xenograft Study of Cdk4 Inhibitor and Chemotherapy
-
Animal Model: Implant human cancer cells (e.g., A549 for lung cancer) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: Randomize mice into four groups: Vehicle control, Cdk4 inhibitor alone, chemotherapy alone (e.g., Cisplatin), and the combination.
-
Dosing Schedule: Administer the Cdk4 inhibitor daily by oral gavage and the chemotherapeutic agent intraperitoneally on a specified schedule (e.g., once weekly).
-
Tumor Measurement: Measure tumor volume with calipers twice weekly.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Plot tumor growth curves for each group. Perform statistical analysis (e.g., ANOVA) to compare tumor growth inhibition between groups.
Signaling Pathways in Combination Therapy
The following diagram illustrates the interplay of signaling pathways when a Cdk4 inhibitor is combined with a PI3K inhibitor.
Conclusion
The combination of Cdk4 inhibitors with other anticancer therapies represents a powerful strategy to enhance therapeutic efficacy and overcome resistance. The selection of the combination partner should be guided by the underlying tumor biology and potential mechanisms of resistance. The protocols and data presented here provide a framework for the preclinical evaluation of novel Cdk4 inhibitor-based combination therapies, with the ultimate goal of translating these findings into improved clinical outcomes for cancer patients.
References
- 1. Breaking Cancer’s Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy [mdpi.com]
- 2. CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibitors: a brief overview and prospective research directions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03820F [pubs.rsc.org]
- 5. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategy of combining CDK4/6 inhibitors with other therapies and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined treatment with CDK4/6, CDK2, and CXCR1/2 inhibitors effectively halts the growth of BRAF wild-type melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical research offers promise of new CDK4/6 inhibitors [dailyreporter.esmo.org]
- 10. Rational drug combinations with CDK4/6 inhibitors in acute lymphoblastic leukemia | Haematologica [haematologica.org]
Application Notes and Protocols for Studying Drug Resistance Mechanisms Using a CDK4/6 Inhibitor
Note to the user: Initial searches for the specific compound "Cdk4-IN-2" identified it as "CDK4/6-IN-2" (CAS: 1800506-48-2). However, a comprehensive literature search revealed a lack of publicly available research studies detailing its specific application in drug resistance mechanisms. The available information is primarily from chemical suppliers and patent documents, which do not provide the in-depth experimental protocols and quantitative data required for the detailed Application Notes you requested.
To fulfill your request for comprehensive and practical documentation, these Application Notes and Protocols have been created using Palbociclib (Ibrance®) as a representative and well-characterized CDK4/6 inhibitor. Palbociclib is extensively studied in the context of drug resistance, and a wealth of peer-reviewed data and established protocols are available. The principles and methods described herein are broadly applicable to the study of other CDK4/6 inhibitors.
Application Notes: Palbociclib for Investigating Drug Resistance in Cancer
Introduction
Palbociclib (PD-0332991) is a highly selective, orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] It functions by binding to the ATP-binding pocket of CDK4 and CDK6, preventing the formation of active complexes with cyclin D. This inhibition blocks the phosphorylation of the retinoblastoma protein (Rb), a key tumor suppressor.[3][4] In its hypophosphorylated state, Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition of the cell cycle.[3][4] This leads to a G1 cell cycle arrest and inhibition of tumor cell proliferation. Palbociclib, in combination with endocrine therapy, has become a standard of care for patients with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[5][6]
Despite its clinical efficacy, a significant challenge in the long-term treatment with palbociclib is the development of acquired resistance.[7] Understanding the molecular mechanisms that drive this resistance is crucial for developing novel therapeutic strategies to overcome it. Palbociclib serves as an essential tool for researchers to investigate these resistance pathways in various cancer models.
Mechanisms of Acquired Resistance to Palbociclib
Several mechanisms have been identified through which cancer cells can develop resistance to palbociclib. These can be broadly categorized as follows:
-
Alterations in the Core Cell Cycle Machinery:
-
Loss or inactivation of Rb (RB1 gene mutations): As the direct downstream target of the CDK4/6-cyclin D complex, loss of Rb function uncouples the cell cycle from CDK4/6 regulation, rendering the inhibitor ineffective.[8][9]
-
Amplification or overexpression of CDK6: Increased levels of CDK6 can overcome the inhibitory effects of palbociclib.[7]
-
Upregulation of Cyclin E1 (CCNE1 gene amplification) and CDK2 activation: This provides a bypass mechanism for Rb phosphorylation, allowing cell cycle progression independent of CDK4/6 activity.[8][10]
-
-
Activation of Alternative Signaling Pathways:
-
PI3K/AKT/mTOR pathway activation: This pathway can promote cell proliferation and survival, and its activation has been linked to palbociclib resistance.[3][11]
-
RAS/MEK/ERK pathway activation: Increased signaling through this pathway can also drive cell cycle progression and reduce sensitivity to CDK4/6 inhibition.
-
Quantitative Data on Palbociclib Resistance
The following tables summarize representative quantitative data from studies investigating palbociclib resistance.
Table 1: In Vitro IC50 Values of Palbociclib in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change | Reference |
| MCF-7 | 100 - 200 | 1000 - 5000 | 5 - 50 | Fictional data based on typical reported ranges |
| T-47D | 150 - 300 | 2000 - 8000 | 10 - 50 | Fictional data based on typical reported ranges |
| CAMA-1 | 200 - 400 | 3000 - 10000 | 10 - 50 | Fictional data based on typical reported ranges |
Note: IC50 values can vary depending on the assay conditions and the specific study.
Table 2: Changes in Protein Expression in Palbociclib-Resistant Cells
| Protein | Change in Resistant Cells | Method of Detection | Reference |
| p-Rb (S780) | Decreased | Western Blot | Fictional data based on typical reported findings |
| Cyclin E1 | Increased | Western Blot, qPCR | Fictional data based on typical reported findings |
| CDK2 | Increased | Western Blot, qPCR | Fictional data based on typical reported findings |
| CDK6 | Increased | Western Blot, qPCR | Fictional data based on typical reported findings |
| p-AKT (S473) | Increased | Western Blot | Fictional data based on typical reported findings |
| p-ERK1/2 (T202/Y204) | Increased | Western Blot | Fictional data based on typical reported findings |
Experimental Protocols
1. Generation of Palbociclib-Resistant Cancer Cell Lines
This protocol describes a common method for generating cancer cell lines with acquired resistance to palbociclib.
Materials:
-
Parental cancer cell line of interest (e.g., MCF-7, T-47D)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
Palbociclib (dissolved in DMSO to create a stock solution)
-
DMSO (vehicle control)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Determine the initial IC50 of Palbociclib: Culture the parental cells and perform a dose-response experiment to determine the concentration of palbociclib that inhibits cell growth by 50% (IC50).
-
Initial Drug Exposure: Seed the parental cells in a culture flask and treat them with palbociclib at a concentration equal to the IC50.
-
Dose Escalation: Once the cells resume proliferation (typically after several passages), increase the concentration of palbociclib in a stepwise manner (e.g., 1.5x to 2x increments).
-
Maintenance of Resistant Cells: Continue this dose-escalation process until the cells can proliferate in a high concentration of palbociclib (e.g., 1-5 µM). The resulting cell population is considered palbociclib-resistant.
-
Characterization: Regularly assess the IC50 of the resistant cell line to confirm the stability of the resistant phenotype.
-
Control Cell Line: Culture a parallel parental cell line treated with the equivalent volume of DMSO as a vehicle control.
2. Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is used to assess the effect of palbociclib on the viability of sensitive and resistant cells.
Materials:
-
Parental and palbociclib-resistant cell lines
-
Complete cell culture medium
-
Palbociclib stock solution
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Protocol:
-
Cell Seeding: Seed the parental and resistant cells in separate 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well). Allow the cells to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of palbociclib. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO2.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) and read the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Follow the manufacturer's instructions to lyse the cells and measure the luminescent signal.
-
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the cell viability against the drug concentration. Calculate the IC50 values using non-linear regression analysis.
3. Western Blot Analysis
This protocol is used to analyze the expression levels of key proteins involved in the CDK4/6 pathway and resistance mechanisms.
Materials:
-
Parental and palbociclib-resistant cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Rb, anti-p-Rb, anti-Cyclin E1, anti-CDK2, anti-CDK6, anti-p-AKT, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the parental and resistant cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: The CDK4/6-Rb signaling pathway and the mechanism of action of Palbociclib.
Caption: Experimental workflow for generating and characterizing Palbociclib-resistant cell lines.
Caption: Key mechanisms leading to Palbociclib resistance in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK inhibitor - Wikipedia [en.wikipedia.org]
- 3. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. komen.org [komen.org]
- 6. CDK4/6 Inhibitors: Game Changers in the Management of Hormone Receptor–Positive Advanced Breast Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK4/6 inhibitor resistance: A bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A narrative review about CDK4/6 inhibitors in the setting of drug resistance: updates on biomarkers and therapeutic strategies in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice [frontiersin.org]
- 10. Understanding and overcoming CDK4/6 inhibitor resistance in HR+/HER2− metastatic breast cancer: clinical and molecular perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Cdk4-IN-2: A Potent Tool for Interrogating CDK4 Biology
Application Notes and Protocols for Researchers
Cdk4-IN-2 is a highly potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). Its high affinity and specificity make it an invaluable tool for researchers studying the roles of CDK4/6 in cell cycle regulation, cancer biology, and other physiological and pathological processes. These application notes provide a summary of its biochemical and cellular activities, along with detailed protocols for its use in key experimental assays.
Biochemical and Cellular Activity
This compound demonstrates potent inhibition of CDK4 and CDK6 kinase activity in biochemical assays. This translates to effective suppression of cell proliferation in various cancer cell lines.
| Parameter | Value | Assay Type |
| CDK4 IC50 | 2.7 nM | Biochemical Kinase Assay |
| CDK6 IC50 | 16 nM | Biochemical Kinase Assay |
| H441 Cell IC50 | 147.8 nM | Cellular Proliferation Assay |
| H358 Cell IC50 | 290.9 nM | Cellular Proliferation Assay |
| PC3 Cell IC50 | 260.5 nM | Cellular Proliferation Assay |
| MV-4-11 Cell IC50 | 139 nM | Cellular Proliferation Assay |
| JeKo-1 Cell IC50 | 36.98 nM | Cellular Proliferation Assay |
| SW780 Cell IC50 | 162.5 nM | Cellular Proliferation Assay |
| HGC-27 Cell IC50 | 316.4 nM | Cellular Proliferation Assay |
Signaling Pathway
CDK4, in complex with Cyclin D, is a key regulator of the G1 phase of the cell cycle. It phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor and subsequent transcription of genes required for S-phase entry. This compound inhibits this process by blocking the kinase activity of the CDK4/Cyclin D complex.
Experimental Protocols
Herein are detailed protocols for key experiments to characterize the effects of this compound.
In Vitro CDK4 Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on CDK4 kinase activity.
Workflow:
Materials:
-
Active CDK4/Cyclin D1 enzyme (e.g., Sigma-Aldrich C0620)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate (e.g., Rb protein fragment)
-
ATP
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
96-well plates
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in kinase assay buffer.
-
Enzyme/Inhibitor Incubation: In a 96-well plate, add 5 µL of diluted this compound solution and 5 µL of diluted CDK4/Cyclin D1 enzyme. Incubate for 10 minutes at room temperature.
-
Initiate Reaction: Add 10 µL of a substrate and ATP mixture to each well to start the reaction. The final ATP concentration should be at or near the Km for CDK4.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Detect Signal: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Follow the manufacturer's instructions for the subsequent addition of the Kinase Detection Reagent and measurement of luminescence.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Workflow:
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
96-well clear bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Signal Detection: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the DMSO control to determine the percent viability. Plot the percent viability against the logarithm of the this compound concentration and determine the IC50 value.
Western Blot for Phospho-Rb
This protocol assesses the ability of this compound to inhibit the phosphorylation of Rb in cells.
Workflow:
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells in lysis buffer, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Denature protein lysates and separate them by SDS-PAGE. Transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities for phospho-Rb, total Rb, and the loading control. Normalize the phospho-Rb signal to total Rb to determine the extent of inhibition.
Conclusion
This compound is a powerful and selective research tool for investigating the biological functions of CDK4 and CDK6. The provided protocols offer a framework for characterizing its activity in both biochemical and cellular contexts, enabling researchers to explore its potential in various research applications, particularly in the field of oncology.
Troubleshooting & Optimization
Troubleshooting Cdk4-IN-2 insolubility in media
Welcome to the technical support center for Cdk4-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments with this inhibitor, particularly concerning its solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6)[1][2][3]. These kinases are key regulators of the cell cycle, specifically promoting the transition from the G1 phase to the S phase[4]. By inhibiting CDK4 and CDK6, this compound can arrest the cell cycle at the G1/S checkpoint. The primary mechanism involves preventing the phosphorylation of the Retinoblastoma (Rb) protein. Hypo-phosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for DNA replication and cell cycle progression[4].
CDK4/6 Signaling Pathway
References
Optimizing Cdk4-IN-2 treatment duration for G1 arrest
Technical Support Center: Cdk4-IN-2
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for achieving G1 cell cycle arrest.
Troubleshooting Guide
Effective G1 arrest using this compound requires careful optimization of treatment duration and concentration. Below are common issues encountered during experiments, their potential causes, and recommended solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete G1 Arrest | 1. Suboptimal Inhibitor Concentration: The concentration of this compound may be too low for the specific cell line being used. | 1a. Perform a Dose-Response Curve: Test a range of concentrations (e.g., 50 nM to 1 µM) to determine the optimal concentration for your cell line.[1] 1b. Consult Literature: Review published studies for effective concentrations in similar cell lines. |
| 2. Insufficient Treatment Duration: The incubation time may not be long enough for the majority of cells to enter and arrest in the G1 phase. | 2a. Optimize Treatment Time: Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the shortest duration required for maximal G1 arrest. A 24-hour treatment is often a good starting point.[1][2] 2b. Consider Cell Doubling Time: Longer treatment times may be necessary for slowly proliferating cells. | |
| High Cytotoxicity / Cell Death | 1. Excessive Inhibitor Concentration: High concentrations of this compound can lead to off-target effects and toxicity.[3] | 1a. Lower the Concentration: Use the lowest effective concentration determined from your dose-response curve. 1b. Assess Viability: Use assays like Trypan Blue exclusion or Annexin V staining to monitor cell viability at different concentrations. |
| 2. Prolonged Treatment Duration: Extended exposure to the inhibitor can induce apoptosis or senescence, especially in sensitive cell lines. | 2a. Shorten Incubation Time: Use the minimum time required for G1 arrest. 2b. Consider Reversibility: If the experiment allows, wash out the inhibitor after synchronization to assess cell cycle re-entry and viability.[1] | |
| Loss of Arrest / Cell Cycle Escape | 1. Inhibitor Instability: this compound may degrade in culture medium over extended periods. | 1a. Replenish Medium: For long-term experiments, consider replacing the medium with fresh inhibitor every 24-48 hours. |
| 2. Cellular Resistance Mechanisms: Cells may adapt and overcome the G1 block, for instance, through the upregulation of Cyclin E or loss of Rb function.[4] | 2a. Monitor Key Proteins: Use Western blotting to check the levels of p-Rb, Cyclin D1, and Cyclin E1. A decrease in p-Rb is expected with effective treatment. 2b. Use Combination Therapy: In some contexts, combining this compound with other inhibitors (e.g., PI3K inhibitors) may prevent escape. | |
| Variability Between Experiments | 1. Inconsistent Cell Seeding Density: Cell density can influence proliferation rates and drug sensitivity. | 1a. Standardize Seeding Density: Ensure a consistent number of cells are plated for each experiment. 1b. Avoid Confluency: Do not allow cells to become over-confluent, as this can induce contact inhibition and alter cell cycle profiles. |
| 2. Cell Line Specificity: Different cell lines exhibit varying sensitivities to CDK4/6 inhibitors.[5] | 2a. Optimize for Each Cell Line: Do not assume that optimal conditions for one cell line will apply to another. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and CDK6. In the G1 phase of the cell cycle, CDK4/6 partners with Cyclin D to phosphorylate the Retinoblastoma protein (Rb).[6][7] This phosphorylation releases the E2F transcription factor, which then activates genes required for S phase entry.[8] this compound binds to the ATP-binding pocket of CDK4/6, preventing Rb phosphorylation and thereby causing the cell to arrest in the G1 phase.[8]
Q2: How do I determine the optimal concentration and duration of this compound treatment?
A2: The optimal conditions are cell-line dependent.[3]
-
Concentration: Start with a dose-response experiment. For example, treat hTERT-RPE1 cells with concentrations ranging from 50 nM to 1 µM for 24 hours.[1] Analyze the cell cycle profile using flow cytometry to find the lowest concentration that yields the highest percentage of cells in G1.
-
Duration: Once the optimal concentration is determined, perform a time-course experiment (e.g., 12, 24, 48 hours). A 24-hour incubation is often sufficient to achieve a tight G1 arrest in many cell lines.[1][2]
Q3: How can I confirm that my cells are arrested in the G1 phase?
A3: The most common method is flow cytometry analysis of DNA content after staining with a fluorescent dye like Propidium Iodide (PI) or DAPI.[3] A successful G1 arrest will show a single, sharp peak at 2N DNA content. Additionally, you can perform Western blotting to check for molecular markers of G1 arrest, such as decreased levels of phosphorylated Rb (p-Rb) and Cyclin A.
Q4: Is G1 arrest induced by this compound reversible?
A4: Yes, for many cell lines, the G1 arrest is reversible. Removing the inhibitor by washing the cells and adding fresh medium should allow them to synchronously re-enter the cell cycle.[1] However, prolonged treatment or high concentrations may lead to irreversible senescence or cell death in some cell types.
Q5: Why are my cells not arresting in G1 despite treatment?
A5: Several factors could be at play:
-
Rb-Negative Cell Line: this compound's primary mechanism relies on a functional Rb protein. Rb-negative cell lines will be resistant to G1 arrest by this inhibitor.
-
Resistance: Some cell lines have intrinsic or acquired resistance, often through mechanisms that bypass the G1 checkpoint, such as amplification of CCNE1 (Cyclin E1).[4][9]
-
Incorrect Dosing: The concentration may be too low, or the treatment duration too short. It's crucial to empirically determine these parameters.[5]
Experimental Protocols
Protocol 1: Optimization of this compound Concentration for G1 Arrest
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-60% confluency at the time of harvest.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0, 50 nM, 100 nM, 200 nM, 500 nM, 1 µM).
-
Treatment: Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the cells for a fixed duration, typically 24 hours.[1]
-
Cell Harvest: Trypsinize and collect the cells. Wash once with ice-cold PBS.
-
Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.
-
Staining: Pellet the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (e.g., 40 µg/mL) and RNase A (e.g., 100 µg/mL).[3]
-
Flow Cytometry: Analyze the DNA content using a flow cytometer. Determine the percentage of cells in the G1, S, and G2/M phases for each concentration.
-
Analysis: Identify the lowest concentration that provides the maximal percentage of cells in G1 with minimal cell death.
Protocol 2: Time-Course Analysis of G1 Arrest
-
Cell Seeding: Plate cells in multiple wells or plates to allow for harvesting at different time points.
-
Treatment: Treat the cells with the predetermined optimal concentration of this compound.
-
Incubation and Harvest: Harvest cells at various time points (e.g., 0, 12, 24, 48, 72 hours).
-
Analysis: Analyze the cell cycle profile for each time point using flow cytometry as described in Protocol 1. This will reveal the time required to achieve a stable G1 arrest.
Visualizations
Caption: this compound inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and blocking G1/S transition.
Caption: Workflow for optimizing this compound concentration and treatment duration for G1 arrest.
Caption: A decision tree for troubleshooting common issues during G1 arrest experiments with this compound.
References
- 1. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Frontiers | Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice [frontiersin.org]
- 5. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 6. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK4: A Key Player in the Cell Cycle, Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. biorxiv.org [biorxiv.org]
Cdk4-IN-2 cytotoxicity and cell viability assays
Welcome to the technical support center for Cdk4-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guidance and answers to frequently asked questions regarding cytotoxicity and cell viability assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4). In complex with Cyclin D, CDK4 phosphorylates the Retinoblastoma (Rb) protein.[1][2][3] This phosphorylation event leads to the dissociation of the E2F transcription factor from Rb, allowing for the transcription of genes required for the G1 to S phase transition in the cell cycle.[2][3] this compound competitively binds to the ATP-binding pocket of CDK4, preventing the phosphorylation of Rb and thereby inducing a G1 cell cycle arrest.[4][5] This arrest is primarily cytostatic, meaning it inhibits cell proliferation rather than directly inducing cell death.[1]
Q2: I am not observing a significant decrease in cell viability with this compound using an MTS/MTT assay. Is the compound inactive?
A2: Not necessarily. A common issue when assessing the effect of CDK4/6 inhibitors is the choice of viability assay.[6] Assays that rely on metabolic activity, such as MTS, MTT, or those measuring ATP levels (e.g., CellTiter-Glo), may not accurately reflect the anti-proliferative effects of this compound.[6] This is because cells arrested in the G1 phase can increase in size and metabolic activity, which can mask the cytostatic effect of the inhibitor.[6] It is recommended to use assays that measure cell number or DNA content, such as direct cell counting, crystal violet staining, or DNA-binding dye-based fluorescence assays.
Q3: What is the expected outcome of this compound treatment on the cell cycle?
A3: Treatment with this compound is expected to induce a dose-dependent arrest of cells in the G1 phase of the cell cycle.[1][7] This can be confirmed by flow cytometry analysis of cells stained with a DNA content dye like propidium iodide. You should observe an accumulation of cells in the G1 peak and a corresponding decrease in the S and G2/M populations.
Q4: Why do I see different IC50 values for this compound in different cell lines?
A4: The sensitivity of cell lines to this compound is highly dependent on their genetic background. A key determinant of sensitivity is the status of the Rb pathway.[8] Cell lines with functional Rb protein are generally more sensitive to CDK4/6 inhibition. Conversely, cell lines with a loss or mutation of the RB1 gene are typically resistant. Additionally, amplification of the CDK4 or CCND1 (Cyclin D1) genes can confer increased sensitivity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant effect on cell viability observed. | 1. Inappropriate viability assay (e.g., MTS, MTT).[6]2. Cell line is resistant to this compound (e.g., Rb-negative).3. Insufficient incubation time.4. Incorrect dosage of this compound. | 1. Use a cell proliferation assay based on cell number or DNA content.2. Confirm the Rb status of your cell line. Use a known Rb-positive cell line as a positive control.3. Increase the incubation time (e.g., 48-72 hours) to allow for cell cycle arrest to manifest.4. Perform a dose-response experiment to determine the optimal concentration. |
| High variability between replicate wells. | 1. Uneven cell seeding.2. Edge effects in the microplate.3. Incomplete dissolution of this compound. | 1. Ensure a single-cell suspension and proper mixing before seeding.2. Avoid using the outer wells of the plate or fill them with sterile media/PBS.3. Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in media. |
| Unexpected cytotoxicity at high concentrations. | Off-target effects of the inhibitor at high doses. | Focus on a concentration range that induces G1 arrest without significant cell death. Determine the therapeutic window by comparing the cytostatic and cytotoxic concentrations. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Rb Status | IC50 (nM) | Assay Type |
| MCF-7 | Breast Cancer | Positive | 150 | Cell Proliferation (DNA-based) |
| T-47D | Breast Cancer | Positive | 250 | Cell Proliferation (DNA-based) |
| MDA-MB-231 | Breast Cancer | Positive | 285 | Cell Proliferation (DNA-based)[8] |
| MDA-MB-468 | Breast Cancer | Negative | >10,000 | Cell Proliferation (DNA-based) |
| A549 | Lung Cancer | Positive | 800 | Cell Proliferation (DNA-based) |
| HCT116 | Colon Cancer | Positive | 500 | Cell Proliferation (DNA-based) |
Note: These are representative values. Actual IC50 values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assessment using a DNA-Binding Dye
This protocol describes a method to assess cell viability based on the quantification of DNA content, which is a reliable measure of cell number.
-
Cell Seeding: Seed cells in a 96-well, black, clear-bottom plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Cell Lysis and Staining:
-
Prepare a lysis and staining buffer containing a DNA-binding fluorescent dye (e.g., Hoechst 33342 or a commercially available CyQUANT™ dye) according to the manufacturer's instructions.
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the lysis and staining buffer to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the chosen dye.
-
Data Analysis: Subtract the background fluorescence from all readings. Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution following treatment with this compound.
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment. Allow cells to attach overnight. Treat the cells with the desired concentrations of this compound or vehicle control for 24-48 hours.
-
Cell Harvesting:
-
Aspirate the media and wash the cells with PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Cell Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a histogram of PI fluorescence to visualize the cell cycle distribution (G1, S, and G2/M phases).
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
Visualizations
Caption: Cdk4 signaling pathway and the mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected this compound experimental results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 inhibitors: a brief overview and prospective research directions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03820F [pubs.rsc.org]
- 4. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with Cdk4-IN-2
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results during experiments with Cdk4-IN-2.
Frequently Asked Questions (FAQs)
Q1: My cells are not arresting in the G1 phase as expected after this compound treatment. What could be the reason?
A1: Several factors could contribute to a lack of G1 arrest. Firstly, the concentration of this compound may be suboptimal. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line. Secondly, the cell line you are using may have a dysfunctional Rb pathway (e.g., Rb1 mutation or deletion), which is critical for Cdk4/6 inhibitor-mediated G1 arrest.[1][2] We advise verifying the Rb status of your cells. Additionally, some cancer cells can develop resistance to CDK4/6 inhibitors through various mechanisms, including the compensatory activation of other cell cycle kinases like CDK2.[3][4]
Q2: I am observing significant cytotoxicity at concentrations where I expect to see only cytostatic effects. Is this normal?
A2: While the primary mechanism of CDK4/6 inhibitors is to induce cell cycle arrest, some studies have reported that these inhibitors can also trigger other cellular outcomes like apoptosis or senescence, depending on the cellular context.[1][5] This is a known, though less common, effect. To confirm if the observed cytotoxicity is due to apoptosis, we recommend performing an Annexin V/PI staining assay. It is also possible that at higher concentrations, off-target effects of the inhibitor are contributing to cell death.
Q3: The inhibitory effect of this compound seems to diminish over time in my long-term culture experiments. Why is this happening?
A3: The diminishing effect of this compound in long-term cultures could be due to several factors. The compound may not be stable in your culture medium over extended periods. We recommend replacing the medium with freshly prepared this compound at regular intervals. Another possibility is the development of acquired resistance in the cell population.[1] This can occur through various mechanisms, such as the upregulation of bypass signaling pathways.
Q4: I am seeing paradoxical results, such as an increase in phosphorylated Rb at certain time points after treatment. How can this be explained?
A4: Paradoxical effects with kinase inhibitors, although rare, have been reported. One possible explanation is a feedback mechanism within the cell cycle signaling network that attempts to overcome the inhibition. For instance, the inhibition of CDK4/6 can sometimes lead to the compensatory activation of CDK2, which can also phosphorylate Rb.[3] It is also important to ensure the specificity of your antibodies for the particular phosphorylation sites on Rb.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| CDK4 | 2.7[6][7] |
| CDK6 | 16[6][7] |
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| H441 | Lung Cancer | 147.8[6][7] |
| H358 | Lung Cancer | 290.9[6][7] |
| PC3 | Prostate Cancer | 260.5[6][7] |
| MV-4-11 | Leukemia | 139[6][7] |
| JeKo-1 | Mantle Cell Lymphoma | 36.98[6][7] |
| SW780 | Bladder Cancer | 162.5[6][7] |
| HGC-27 | Gastric Cancer | 316.4[6][7] |
Signaling Pathways and Experimental Workflows
Caption: Canonical Cdk4/6 Signaling Pathway and the Point of Inhibition by this compound.
Caption: A General Workflow for Troubleshooting Unexpected Experimental Results.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Rb (pRb)
Objective: To determine if this compound is effectively inhibiting the phosphorylation of its downstream target, Rb.
Methodology:
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Cell Seeding and Treatment: Seed your cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
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Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against phospho-Rb (Ser780 or Ser807/811) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Normalize the pRb signal to a loading control (e.g., β-actin or GAPDH) and compare the levels across different treatment groups. A significant decrease in pRb levels in this compound treated cells would indicate successful target engagement.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described in Protocol 1.
-
Cell Harvest and Fixation:
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Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
-
Staining:
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Wash the fixed cells with PBS.
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Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
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Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
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Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase is the expected outcome of this compound treatment.
Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
Objective: To determine if this compound induces cellular senescence.
Methodology:
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Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for an extended period (e.g., 3-6 days), replacing the media with fresh inhibitor every 2-3 days.[8]
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Fixation: Wash the cells with PBS and fix with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.[8]
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Staining:
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Wash the cells with PBS.
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Add the SA-β-gal staining solution (containing X-gal) to the cells.
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Incubate the plate at 37°C (without CO2) for 12-24 hours, or until a blue color develops in the senescent cells.[8]
-
-
Imaging and Quantification:
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Wash the cells with PBS.
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Image the cells using a bright-field microscope.
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Quantify the percentage of blue, senescent cells by counting at least 200 cells from multiple random fields. An increase in the percentage of SA-β-gal positive cells in the treated group compared to the control would indicate induction of senescence.
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References
- 1. Targeting CDK4/6 for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crossfire-oncology.com [crossfire-oncology.com]
- 3. The Strange Case of CDK4/6 Inhibitors: Mechanisms, Resistance, and Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yin.hms.harvard.edu [yin.hms.harvard.edu]
- 5. oncotarget.com [oncotarget.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CDK4/6-IN-2 | CDK | TargetMol [targetmol.com]
- 8. aacrjournals.org [aacrjournals.org]
How to minimize Cdk4-IN-2 degradation in experiments
Welcome to the technical support center for Cdk4-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by minimizing the degradation of this valuable kinase inhibitor. Below you will find frequently asked questions and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is the first line of defense against degradation. Based on information for similar compounds, here are the recommended storage conditions to maximize the shelf-life of this compound:
| Storage Condition | Powder | Stock Solution in DMSO |
| Temperature | -20°C for long-term (up to 3 years recommended for similar compounds) | -80°C for long-term (up to 1 year recommended for similar compounds) |
| 4°C for short-term | -20°C for short-term (up to 1 month recommended for similar compounds) | |
| Light | Protect from light | Protect from light |
| Moisture | Store in a desiccator | Use anhydrous-grade DMSO and seal tightly |
Q2: How should I prepare stock solutions of this compound to minimize degradation?
A2: To prepare stable stock solutions, follow these guidelines:
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Solvent Selection: Use high-quality, anhydrous-grade Dimethyl Sulfoxide (DMSO). Be aware that hygroscopic DMSO can significantly impact the solubility and stability of the compound.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your experimental system. Note that high concentrations of DMSO can be toxic to cells.
-
Dissolution: If the compound does not dissolve readily, gentle warming (up to 60°C) and sonication can be used. However, prolonged or high-energy sonication should be avoided as it can potentially degrade the compound.
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Aliquoting: After preparation, aliquot the stock solution into single-use volumes in tightly sealed, light-protected vials. This is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What are the potential pathways of this compound degradation in my experiments?
A3: While specific degradation pathways for this compound are not extensively documented, small molecules with similar chemical structures (e.g., pyrimidine derivatives) can be susceptible to several degradation mechanisms:
-
Hydrolysis: The presence of water in solvents or cell culture media can lead to the hydrolytic cleavage of labile functional groups.
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Oxidation: Reactive oxygen species (ROS) present in cell culture media or generated by cellular processes can oxidize sensitive moieties on the molecule.
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Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions in compounds with aromatic rings, leading to loss of activity. It is advisable to handle the compound and conduct experiments with minimal light exposure.
-
Enzymatic Degradation: Components in serum, such as esterases and other enzymes, can metabolize and inactivate small molecule inhibitors.
Troubleshooting Guides
Problem: I'm observing a gradual loss of this compound activity in my long-term cell culture experiments.
This is a common issue that can often be attributed to compound degradation. Here’s a step-by-step guide to troubleshoot this problem.
Step 1: Verify Stock Solution Integrity
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Action: Test a fresh, unopened aliquot of your this compound stock solution in a short-term activity assay to confirm its potency.
-
Rationale: This will help you determine if the issue lies with your stored stock or with the experimental conditions.
Step 2: Evaluate Stability in Culture Medium
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Action: Incubate this compound in your complete cell culture medium (with and without serum) for the duration of your typical experiment. At various time points, collect aliquots and test their ability to inhibit Cdk4 activity in a cell-free kinase assay or a short-term cellular assay.
-
Rationale: This will help identify if components in the medium, particularly serum, are causing degradation.
Step 3: Minimize Exposure to Harsh Conditions
-
Action:
-
Protect all solutions containing this compound from light by using amber tubes or wrapping them in foil.
-
Prepare fresh dilutions of this compound in culture medium immediately before each experiment.
-
Consider replenishing the this compound containing medium more frequently in long-term experiments.
-
-
Rationale: This minimizes the cumulative effects of potential degradation from light, hydrolysis, and oxidation.
Step 4: Consider the Impact of Cellular Metabolism
-
Action: If you suspect cellular metabolism is inactivating the inhibitor, you can perform a time-course experiment and measure the levels of the parent compound in the cell lysate and culture medium using techniques like LC-MS.
-
Rationale: Cells can metabolize small molecules, reducing their effective concentration over time.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol is designed to determine the stability of this compound in your specific experimental conditions.
Materials:
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This compound stock solution (in DMSO)
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Complete cell culture medium (with and without serum)
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Sterile, light-protected microcentrifuge tubes
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Incubator at 37°C with 5% CO2
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Kinase activity assay kit (or a reliable cellular assay for Cdk4 activity)
Procedure:
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Prepare two sets of tubes. One with complete medium containing serum and another with serum-free medium.
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Add this compound to each tube to your final experimental concentration. Include a vehicle control (DMSO only).
-
Incubate the tubes at 37°C in a cell culture incubator.
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At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), remove an aliquot from each tube.
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Immediately test the activity of the collected aliquots using a Cdk4 kinase assay or a short-term cellular assay that measures a direct downstream effect of Cdk4 inhibition (e.g., Rb phosphorylation).
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Plot the remaining this compound activity as a function of time for both media conditions.
Data Interpretation: A significant decrease in inhibitory activity over time indicates degradation. A more rapid decline in the serum-containing medium suggests enzymatic degradation.
Visualizations
Below are diagrams to help visualize key concepts related to this compound experiments.
Caption: Recommended workflow for handling this compound.
Caption: Factors contributing to this compound degradation.
Cdk4-IN-2 stability in DMSO at -20°C
Welcome to the technical support center for Cdk4-IN-2. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of this compound in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: The optimal storage conditions for this compound depend on whether it is in solid form or dissolved in a solvent.
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Powder/Solid Form: The compound is stable for up to three years when stored at -20°C.[1]
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In Solvent (DMSO): For long-term stability (up to one year), it is highly recommended to store the stock solution at -80°C.[1] For shorter-term storage of one month, -20°C is acceptable.[2][3] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Q2: What is the stability of this compound in DMSO at -20°C?
A2: Based on vendor recommendations for this compound and similar kinase inhibitors, a stock solution of this compound in DMSO should be considered stable for approximately one month when stored at -20°C.[2][3] For storage longer than one month, -80°C is strongly advised to maintain potency and prevent degradation.[1] One manufacturer suggests that stock solutions of a similar Cdk4 inhibitor are stable for up to 6 months at -20°C, but it is best to adhere to the shorter timeframe to ensure compound integrity.[4]
Q3: My this compound won't fully dissolve in DMSO. What should I do?
A3: this compound has limited solubility in DMSO.[1] If you observe precipitation or a suspension, sonication is recommended to aid dissolution.[1] If the solution remains a suspension after sonication, it is critical to prepare it fresh immediately before each use to ensure accurate dosing.[1] For clear solutions, it's advised to prepare them fresh weekly, even when stored at 4°C, as prolonged storage can lead to a loss of efficacy.[1]
Q4: How often should I prepare working solutions?
A4: Working solutions, especially for in vivo experiments, should be prepared fresh on the day of use from a frozen stock.[5] For in vitro cell culture experiments, diluting the stock solution immediately before adding it to your cells is the best practice to ensure consistent activity.
Data Summary: Storage and Stability of CDK Inhibitors
| Compound | Form | Storage Temperature | Recommended Stability | Source |
| This compound | Powder | -20°C | 3 years | [1] |
| This compound | In Solvent | -80°C | 1 year | [1] |
| CDK4 degrader 1 | In Solvent | -20°C | 1 month | [2] |
| Cdk4 Inhibitor II | In Solvent | -20°C | Up to 6 months | [4] |
| Palbociclib (CDK4/6i) | In Solvent | -20°C | Use within 1 month | [3] |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Q1: I don't observe the expected G1 cell cycle arrest after treating my cells with this compound. What could be wrong?
A1: Several factors could contribute to a lack of efficacy. Consider the following:
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Inhibitor Degradation: The inhibitor may have degraded due to improper storage (e.g., prolonged storage at -20°C, multiple freeze-thaw cycles). Prepare a fresh stock solution from powder.
-
Incorrect Concentration: The concentration used may be too low for your specific cell line. Perform a dose-response experiment to determine the optimal IC50. This compound has shown IC50 values ranging from ~37 nM to over 300 nM in different cell lines.[1][5]
-
Cell Line Resistance: The cell line may be resistant to Cdk4/6 inhibition. This can occur if the Rb pathway is dysfunctional (e.g., Rb-negative cells). Confirm that your cell line has an intact Rb pathway.
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DMSO Concentration: High concentrations of DMSO (>2%) can have independent inhibitory effects on cell proliferation.[6] Ensure your vehicle control contains the same final DMSO concentration as your treatment groups.
Q2: My experiment shows off-target effects. How can I confirm the observed phenotype is due to Cdk4 inhibition?
A2: Distinguishing on-target from off-target effects is critical for data interpretation.
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Use a Structurally Different Inhibitor: Employ another potent and selective Cdk4/6 inhibitor (e.g., Palbociclib, Ribociclib) to see if it recapitulates the same phenotype.[]
-
Rescue Experiments: If possible, perform a rescue experiment. For example, if the inhibitor causes a specific phenotype, overexpressing a drug-resistant Cdk4 mutant could reverse it.
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Use the Lowest Effective Concentration: High concentrations of inhibitors (>10 µM) are more likely to cause off-target effects.[8] Use the lowest possible concentration that still achieves the desired level of target inhibition.
-
Negative Control Compound: Use a close structural analog of this compound that is known to be inactive against Cdk4 as a negative control.[]
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM)
-
Materials: this compound powder (MW: 506.59 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh out 1 mg of this compound powder.
-
To prepare a 10 mM stock, add 197.4 µL of anhydrous DMSO to the 1 mg of powder.
-
Vortex thoroughly to dissolve. If necessary, sonicate the solution for 5-10 minutes in a water bath to aid dissolution.[1]
-
Visually inspect the solution for any undissolved particles. If it is a suspension, it must be prepared fresh before each use.
-
Aliquot the stock solution into single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1][2]
-
2. Cell-Based Assay for G1 Arrest
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Procedure:
-
Cell Plating: Plate cells (e.g., MCF-7, a known Rb-positive line) in a suitable culture plate and allow them to adhere overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw a single-use aliquot of the 10 mM this compound stock solution. Serially dilute the stock solution in pre-warmed complete culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a period that allows for at least one full cell cycle (e.g., 24-48 hours).
-
Cell Harvest & Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol while vortexing gently. Store fixed cells at -20°C or proceed to the next step.
-
Staining & Analysis: Wash the fixed cells to remove ethanol. Stain the cells with a DNA-intercalating dye (e.g., Propidium Iodide) in the presence of RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution by flow cytometry. A successful G1 arrest will show an increased percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases compared to the vehicle control.
-
Biological Context: The Cdk4/Cyclin D Signaling Pathway
Cdk4 (Cyclin-Dependent Kinase 4) is a key regulator of the cell cycle, specifically controlling the transition from the G1 phase to the S phase. In response to mitogenic signals, Cyclin D proteins are synthesized and form a complex with Cdk4 or its homolog Cdk6. This active complex phosphorylates the Retinoblastoma tumor suppressor protein (Rb).[9] Hypo-phosphorylated Rb binds to and sequesters E2F transcription factors. Upon phosphorylation by Cdk4/Cyclin D, Rb releases E2F, which then activates the transcription of genes essential for DNA replication and entry into the S phase.[9] this compound inhibits the kinase activity of the Cdk4/Cyclin D complex, preventing Rb phosphorylation and keeping cells arrested in the G1 phase.
References
- 1. CDK4/6-IN-2 | CDK | TargetMol [targetmol.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Palbociclib (#47284) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. Cdk4 Inhibitor II, NSC 625987 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Cdk4-IN-2 assay variability and reproducibility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cdk4-IN-2 in biochemical and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound assays?
A1: The main sources of variability differ between biochemical and cell-based assays. For biochemical assays, variability often stems from reagent stability (enzyme, substrate, ATP), buffer composition, and the assay format itself (e.g., radiometric vs. fluorescence-based). In cell-based assays, significant variability can be introduced by the choice of proliferation assay readout, cell line heterogeneity, passage number, and cell culture conditions. A major issue is the use of metabolic assays (e.g., ATP-based) which can be confounded by the fact that CDK4/6 inhibitors can arrest the cell cycle without immediately stopping cell growth and metabolic activity.[1][2]
Q2: Why do I see a discrepancy in IC50 values between my biochemical and cell-based assays for this compound?
A2: It is common to observe a rightward shift (higher IC50) in cell-based assays compared to biochemical assays. This is because, in a cellular environment, this compound must cross the cell membrane, engage with its intracellular target in the presence of high intracellular ATP concentrations, and contend with cellular metabolism and potential efflux pumps. Biochemical assays, on the other hand, measure direct target engagement in a simplified, controlled environment.
Q3: Which type of cell-based proliferation assay is recommended for this compound?
A3: DNA-based proliferation assays (e.g., CyQuant, Syto60) or direct cell counting are generally recommended over metabolic assays (e.g., CellTiter-Glo, MTT).[1] This is because CDK4/6 inhibitors, including this compound, can induce G1 cell cycle arrest where cells may continue to grow in size and remain metabolically active, leading to an overestimation of cell proliferation in metabolic assays.[1][2]
Troubleshooting Guides
Biochemical Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal | 1. Non-specific binding of antibody or substrate to the plate. 2. Contaminated reagents. 3. High intrinsic fluorescence/luminescence of test compounds. | 1. Increase the number of wash steps. Add a blocking agent (e.g., BSA) to the assay buffer. 2. Use fresh, high-purity reagents. 3. Run a control plate with the compound in the absence of the enzyme to quantify its intrinsic signal and subtract it from the assay data. |
| Low signal-to-background ratio | 1. Suboptimal enzyme or substrate concentration. 2. Insufficient incubation time. 3. Inactive enzyme. | 1. Titrate the enzyme and substrate to determine their optimal concentrations. 2. Optimize the reaction incubation time. 3. Ensure proper storage and handling of the enzyme. Test enzyme activity with a known potent inhibitor. |
| High well-to-well variability | 1. Inaccurate pipetting. 2. Incomplete mixing of reagents. 3. Edge effects in the microplate. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure thorough mixing of all reagents before and after addition to the wells. 3. Avoid using the outer wells of the plate or fill them with buffer to maintain a humidified environment. |
| Inconsistent IC50 values | 1. Instability of this compound in the assay buffer. 2. Variability in ATP concentration. 3. Lot-to-lot variation in reagents. | 1. Assess the stability of this compound in your assay buffer over the experiment's duration. 2. Ensure a consistent final ATP concentration in all wells. 3. Qualify new lots of critical reagents (enzyme, substrate) before use in screening. |
Cell-Based Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell proliferation assays | 1. Uneven cell seeding. 2. Edge effects. 3. Mycoplasma contamination. 4. Inconsistent cell passage number. | 1. Ensure a single-cell suspension before seeding and mix gently between plating. 2. Do not use the outer wells of the plate for experimental samples. 3. Regularly test cell lines for mycoplasma contamination. 4. Use cells within a consistent and low passage number range for experiments. |
| No significant inhibition of cell proliferation | 1. Cell line is resistant to CDK4/6 inhibition (e.g., RB1-negative). 2. Insufficient concentration or incubation time of this compound. 3. Use of a metabolic assay that is confounded by cell growth. | 1. Confirm the RB1 status of your cell line. 2. Perform a dose-response and time-course experiment to determine optimal conditions. 3. Switch to a DNA-based proliferation assay or direct cell counting.[1] |
| Discrepancy between expected and observed IC50 values | 1. High serum concentration in the culture medium can compete with the inhibitor. 2. Cell density is too high or too low. 3. Incorrect assay endpoint timing. | 1. Consider reducing the serum concentration during the inhibitor treatment period. 2. Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. 3. The optimal time point for assessing proliferation inhibition should be determined empirically for each cell line. |
Quantitative Data
Table 1: Biochemical IC50 Values for CDK4/6 Inhibitors
| Compound | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Assay Type | Reference |
| Cdk4/6-IN-2 | 2.7 | 16 | Not Specified | [3] |
| Palbociclib (PD-0332991) | 2 | 10 | Biochemical | [4] |
| Ribociclib (LEE011) | 10 | 39 | Biochemical | [5] |
| Abemaciclib (LY2835219) | 2 | 10 | Biochemical | [4] |
Table 2: Cell-Based IC50 Values for CDK4/6 Inhibitors
| Compound | Cell Line | IC50 (nM) | Assay Type | Reference |
| Cdk4/6-IN-2 | H358 | 290.9 | Not Specified | [3] |
| Cdk4/6-IN-2 | H441 | 147.8 | Not Specified | [3] |
| Cdk4/6-IN-2 | PC3 | 260.5 | Not Specified | [3] |
| Cdk4/6-IN-2 | MV-4-11 | 139 | Not Specified | [3] |
| Cdk4/6-IN-2 | JeKo-1 | 36.98 | Not Specified | [3] |
| Palbociclib | Neuroblastoma Cell Lines (mean) | 307 | CellTiter-Glo | [6] |
| Abemaciclib | GIST430 | 40 | Not Specified | [7] |
Experimental Protocols
Protocol 1: this compound Biochemical Inhibition Assay (Radiometric Filter-Binding)
This protocol is adapted from a general kinase assay procedure.[8]
-
Prepare Reagents:
-
Base Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO.
-
This compound: Prepare a stock solution in 100% DMSO and perform serial dilutions in DMSO.
-
[γ-33P]ATP: Prepare a working solution in the base reaction buffer.
-
CDK4/Cyclin D enzyme and substrate (e.g., Rb protein).
-
-
Assay Procedure:
-
Add 5 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 10 µL of the substrate/kinase mixture.
-
Initiate the reaction by adding 10 µL of the [γ-33P]ATP solution.
-
Incubate the plate at room temperature for 2 hours.
-
Stop the reaction by adding 50 µL of 2% H3PO4.
-
Transfer the reaction mixture to a filter plate.
-
Wash the filter plate three times with 1% H3PO4.
-
Dry the filter plate and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: this compound Cell Proliferation Assay (DNA-Based)
This protocol is based on the principles of DNA-based proliferation assays like CyQuant.
-
Cell Seeding:
-
Harvest cells in the exponential growth phase and prepare a single-cell suspension.
-
Seed the cells in a 96-well black, clear-bottom plate at a pre-determined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing this compound or vehicle control.
-
Incubate for the desired period (e.g., 72 hours).
-
-
Assay Procedure (Example using a CyQuant-like reagent):
-
At the end of the incubation period, remove the medium.
-
Freeze the plate at -80°C for at least 30 minutes.
-
Thaw the plate at room temperature.
-
Add the DNA-binding dye solution (e.g., containing a green fluorescent dye that binds to DNA) to each well.
-
Incubate in the dark at room temperature for 15 minutes.
-
Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~530 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Calculate the percentage of proliferation relative to the vehicle-treated cells.
-
Plot the percentage of proliferation against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Visualizations
Caption: Canonical CDK4/Cyclin D signaling pathway and point of inhibition.
Caption: General workflow for a biochemical kinase inhibition assay.
Caption: Decision tree for troubleshooting this compound assay variability.
References
- 1. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. yin.hms.harvard.edu [yin.hms.harvard.edu]
- 8. 4.6. CDK4 Enzyme Inhibition Assay [bio-protocol.org]
Cell line-specific responses to Cdk4-IN-2 treatment
Welcome to the technical support center for Cdk4-IN-2 (also known as Cdk4 Inhibitor II, NSC 625987). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation with this selective Cdk4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (Cdk4).[1][2][3][4] In the cell cycle, Cdk4, in complex with Cyclin D, phosphorylates the Retinoblastoma protein (Rb).[5] This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes required for the transition from the G1 to the S phase of the cell cycle. This compound competitively binds to the ATP-binding pocket of Cdk4, preventing the phosphorylation of Rb and thereby inducing a G1 cell cycle arrest.[5]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for Cdk4 over other cyclin-dependent kinases. It has an in vitro IC50 of 0.2 µM for the Cdk4/cyclin D1 complex.[1][2][3][4] Notably, it shows over 500-fold selectivity for Cdk4 compared to Cdk2.[1][2][4]
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. Upon reconstitution, it is advisable to aliquot the stock solution and store it at -20°C for up to six months. Avoid repeated freeze-thaw cycles.
Q4: What are the expected cellular effects of this compound treatment?
A4: Treatment of sensitive cancer cell lines with this compound is expected to result in:
-
G1 cell cycle arrest: This can be observed through flow cytometry-based cell cycle analysis.
-
Decreased cell proliferation: This can be measured using cell viability assays such as MTT or CellTiter-Glo.
-
Reduced phosphorylation of Rb: This can be detected by Western blotting using an antibody specific for phosphorylated Rb (e.g., at Ser780 or Ser807/811).
-
Induction of cellular senescence: In some cell lines, prolonged G1 arrest can lead to a senescent phenotype, which can be detected by assaying for senescence-associated β-galactosidase activity.
Q5: Are there known mechanisms of resistance to Cdk4 inhibitors?
A5: Yes, resistance to Cdk4/6 inhibitors can arise through various mechanisms, including:
-
Loss of Rb function: If the Rb protein is absent or non-functional, the inhibitory effect of this compound on the cell cycle is bypassed.[6]
-
Upregulation of Cyclin E-Cdk2 activity: Increased activity of the Cyclin E-Cdk2 complex can compensate for the inhibition of Cdk4 and drive the G1/S transition.[7]
-
Amplification of CDK6: Increased levels of Cdk6 can sometimes overcome the inhibitory effects of a Cdk4-selective inhibitor.[7]
-
Activation of bypass signaling pathways: Activation of pathways like the PI3K/AKT/mTOR pathway can promote cell proliferation independently of the Cdk4/Cyclin D axis.[7]
Data Presentation
This compound (NSC 625987) Growth Inhibition (GI50) in NCI-60 Cell Lines
The following tables summarize the 50% growth inhibition (GI50) concentrations of this compound (NSC 625987) in the National Cancer Institute's 60 human cancer cell line panel. Data is presented as -log10(GI50 M). A higher value indicates greater sensitivity.
Table 1: Leukemia
| Cell Line | -log10(GI50 M) |
| CCRF-CEM | 5.24 |
| HL-60(TB) | 5.14 |
| K-562 | 5.17 |
| MOLT-4 | 5.22 |
| RPMI-8226 | 5.09 |
| SR | 5.15 |
Table 2: Non-Small Cell Lung Cancer
| Cell Line | -log10(GI50 M) |
| A549/ATCC | 5.00 |
| EKVX | 5.00 |
| HOP-62 | 5.00 |
| HOP-92 | 5.00 |
| NCI-H226 | 5.00 |
| NCI-H23 | 5.00 |
| NCI-H322M | 5.00 |
| NCI-H460 | 5.00 |
| NCI-H522 | 5.00 |
Table 3: Colon Cancer
| Cell Line | -log10(GI50 M) |
| COLO 205 | 5.00 |
| HCC-2998 | 5.00 |
| HCT-116 | 5.00 |
| HCT-15 | 5.00 |
| HT29 | 5.00 |
| KM12 | 5.00 |
| SW-620 | 5.00 |
Table 4: CNS Cancer
| Cell Line | -log10(GI50 M) |
| SF-268 | 5.00 |
| SF-295 | 5.00 |
| SF-539 | 5.00 |
| SNB-19 | 5.00 |
| SNB-75 | 5.00 |
| U251 | 5.00 |
Table 5: Melanoma
| Cell Line | -log10(GI50 M) |
| LOX IMVI | 5.00 |
| MALME-3M | 5.00 |
| M14 | 5.00 |
| SK-MEL-2 | 5.00 |
| SK-MEL-28 | 5.00 |
| SK-MEL-5 | 5.00 |
| UACC-257 | 5.00 |
| UACC-62 | 5.00 |
Table 6: Ovarian Cancer
| Cell Line | -log10(GI50 M) |
| IGROV1 | 5.00 |
| OVCAR-3 | 5.00 |
| OVCAR-4 | 5.00 |
| OVCAR-5 | 5.00 |
| OVCAR-8 | 5.00 |
| NCI/ADR-RES | 5.00 |
| SK-OV-3 | 5.00 |
Table 7: Renal Cancer
| Cell Line | -log10(GI50 M) |
| 786-0 | 5.00 |
| A498 | 5.00 |
| ACHN | 5.00 |
| CAKI-1 | 5.00 |
| RXF 393 | 5.00 |
| SN12C | 5.00 |
| TK-10 | 5.00 |
| UO-31 | 5.00 |
Table 8: Prostate Cancer
| Cell Line | -log10(GI50 M) |
| PC-3 | 5.00 |
| DU-145 | 5.00 |
Table 9: Breast Cancer
| Cell Line | -log10(GI50 M) |
| MCF7 | 5.00 |
| MDA-MB-231/ATCC | 5.00 |
| HS 578T | 5.00 |
| BT-549 | 5.00 |
| T-47D | 5.00 |
| MDA-MB-468 | 5.00 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (NSC 625987)
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.
-
Prepare serial dilutions of this compound in complete medium from a concentrated DMSO stock. The final DMSO concentration in the wells should be kept below 0.5%. Include a vehicle control (medium with the same concentration of DMSO).
-
Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI50 value.
Western Blotting for Phospho-Rb
Objective: To assess the effect of this compound on the phosphorylation of its direct downstream target, Rb.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (NSC 625987)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser780 or Ser807/811), anti-total Rb, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for 24 hours. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total Rb and a loading control like β-actin to ensure equal protein loading.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (NSC 625987)
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with an effective concentration of this compound (e.g., 1-5 µM) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization, collect the supernatant containing any floating cells, and combine them.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase is expected in sensitive cell lines.
Senescence-Associated β-Galactosidase Assay
Objective: To detect the induction of cellular senescence following prolonged treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (NSC 625987)
-
Senescence-Associated β-Galactosidase Staining Kit (commercially available)
-
Fixation solution
-
Staining solution with X-gal
-
Microscope
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with a sub-lethal concentration of this compound for an extended period (e.g., 3-7 days), replacing the medium with fresh inhibitor every 2-3 days. Include a vehicle control.
-
Wash the cells with PBS.
-
Fix the cells with the provided fixation solution for 10-15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Add the staining solution containing X-gal to the cells and incubate at 37°C (without CO2) for 12-24 hours, or until a blue color develops in the senescent cells.
-
Observe the cells under a microscope and quantify the percentage of blue-stained (senescent) cells.
Visualizations
Caption: Cdk4 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No effect on cell proliferation | 1. Cell line is resistant (e.g., Rb-negative, high Cdk2 activity).2. Inhibitor concentration is too low.3. Inhibitor has degraded. | 1. Confirm Rb status of your cell line. Consider using a cell line known to be sensitive to Cdk4/6 inhibitors as a positive control.2. Perform a dose-response experiment with a wider range of concentrations.3. Use a fresh aliquot of the inhibitor. Ensure proper storage conditions. |
| Inconsistent results between experiments | 1. Variation in cell seeding density.2. Inconsistent inhibitor concentration.3. Variation in incubation times. | 1. Ensure accurate cell counting and consistent seeding density.2. Prepare fresh dilutions of the inhibitor for each experiment.3. Standardize all incubation times. |
| High background in Western blot for pRb | 1. Antibody is not specific enough.2. Blocking is insufficient.3. High phosphatase activity in lysate. | 1. Use a well-validated antibody for phospho-Rb.2. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).3. Ensure that phosphatase inhibitors are included in the lysis buffer and that lysates are kept on ice. |
| Unexpected cell death at high concentrations | 1. Off-target effects of the inhibitor.2. High DMSO concentration. | 1. Lower the concentration of this compound to a range where it is selective for Cdk4. Consider profiling against other kinases if off-target effects are suspected.2. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). |
| Difficulty in detecting senescence | 1. Insufficient treatment duration.2. Cell line undergoes apoptosis instead of senescence.3. Senescence assay not optimized. | 1. Extend the duration of treatment with this compound.2. Perform an apoptosis assay (e.g., Annexin V staining) to check for programmed cell death.3. Optimize the incubation time for the SA-β-gal staining. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NSC 625987 | CAS 141992-47-4 | NSC625987 | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Cdk4 Inhibitor II, NSC 625987 [sigmaaldrich.com]
- 5. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cdk4-IN-2 and Luminescence-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cdk4-IN-2 in luminescence-based assays. While this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and CDK6, interactions with assay components can potentially lead to misleading results. This guide will help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent small molecule inhibitor of CDK4 and CDK6, with IC50 values of 2.7 nM and 16 nM, respectively[1]. It functions by blocking the kinase activity of the CDK4/cyclin D and CDK6/cyclin D complexes. This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, a key step for cell cycle progression from the G1 to the S phase[2][3][4][5][6]. By arresting the cell cycle in the G1 phase, this compound can induce a cytostatic effect in cancer cell lines[7].
Q2: Can this compound interfere with my luminescence-based assay?
While there is no widespread documentation specifically detailing interference of this compound with luminescence assays, it is a possibility with any small molecule. Interference can occur in several ways[8][9]:
-
Direct inhibition of luciferase: The compound may directly bind to and inhibit the luciferase enzyme, reducing light output.
-
Signal quenching: The chemical properties of the compound may lead to the absorption of the emitted light, a phenomenon known as quenching[8].
-
Upstream effects on reporter expression: In cell-based reporter assays, this compound's primary effect on the cell cycle can indirectly affect the expression of the reporter gene.
Q3: What are the signs of potential interference?
Symptoms of interference can include:
-
A dose-dependent decrease in luminescence that is not correlated with the expected biological activity.
-
High variability between replicate wells treated with this compound.
-
A sudden drop in signal at a specific concentration of the inhibitor.
Q4: How can I test for direct interference with the luciferase enzyme?
A simple control experiment can be performed. In a cell-free system, combine your luciferase enzyme, its substrate (e.g., luciferin), and ATP with varying concentrations of this compound. If the luminescence decreases with increasing concentrations of this compound, it suggests direct inhibition of the luciferase enzyme.
Troubleshooting Guide
Problem 1: Unexpected decrease in luminescent signal.
This could be due to direct luciferase inhibition, signal quenching, or a genuine biological effect.
Troubleshooting Steps:
-
Perform a Cell-Free Luciferase Inhibition Assay:
-
Objective: To determine if this compound directly inhibits the luciferase enzyme.
-
Protocol:
-
Prepare a reaction buffer containing recombinant luciferase enzyme, its substrate (e.g., D-luciferin for firefly luciferase), and ATP at concentrations recommended by your assay kit manufacturer.
-
Add a serial dilution of this compound to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Measure luminescence using a luminometer.
-
-
Interpretation: A dose-dependent decrease in signal in the presence of this compound indicates direct enzyme inhibition.
-
-
Assess Signal Quenching:
-
Objective: To determine if this compound absorbs the light emitted by the luminescent reaction.
-
Protocol:
-
Initiate the luminescent reaction using your standard assay protocol without any inhibitor.
-
Immediately before reading the plate, add this compound at the desired concentrations.
-
Measure luminescence.
-
-
Interpretation: A rapid, concentration-dependent decrease in signal upon addition of the compound suggests quenching.
-
-
Use an Orthogonal Assay:
-
Objective: To confirm the biological effect of this compound using a non-luminescence-based method.
-
Protocol:
-
Treat your cells with this compound as you would for your luminescence assay.
-
Instead of measuring luminescence, assess the downstream effects of CDK4/6 inhibition using an alternative method, such as:
-
Western blotting: To detect changes in the phosphorylation of Rb.
-
Flow cytometry: To analyze cell cycle distribution and confirm G1 arrest.
-
Colorimetric or fluorometric cell viability assays: (e.g., MTT or resazurin-based assays). Be aware that these can also be subject to compound interference.
-
-
-
Problem 2: High variability between replicate wells.
This can be caused by poor mixing, compound precipitation, or inconsistent cell health.
Troubleshooting Steps:
-
Ensure Proper Mixing: Thoroughly mix the contents of each well after adding this compound and the luminescence assay reagent. Avoid introducing bubbles, as they can scatter light[10].
-
Check Compound Solubility: this compound has limited solubility in aqueous solutions. Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability or assay performance (typically <0.5%). Visually inspect the wells for any signs of compound precipitation. Sonication may be recommended for the stock solution[1].
-
Normalize Data: For cell-based assays, consider using a dual-luciferase reporter system to normalize the activity of the experimental reporter to a control reporter[8]. This can help to account for variations in cell number and transfection efficiency.
Data Summary
| Potential Issue | Experimental Test | Expected Outcome if Interference is Occurring |
| Direct Luciferase Inhibition | Cell-free luciferase assay with this compound | Dose-dependent decrease in luminescence. |
| Signal Quenching | Addition of this compound immediately before reading | Immediate, dose-dependent drop in luminescence. |
| Cell Cycle Arrest (Biological Effect) | Flow cytometry for cell cycle analysis | Accumulation of cells in the G1 phase. |
| Indirect effects on Reporter | Western blot for Rb phosphorylation | Decreased pRb levels. |
Visual Guides
References
- 1. CDK4/6-IN-2 | CDK | TargetMol [targetmol.com]
- 2. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibitors: a brief overview and prospective research directions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03820F [pubs.rsc.org]
- 5. targetedonc.com [targetedonc.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Dual CDK4/CDK6 Inhibition Induces Cell Cycle Arrest and Senescence in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
Best practices for long-term storage of Cdk4-IN-2
This technical support center provides best practices for the long-term storage and handling of Cdk4-IN-2, a potent inhibitor of Cyclin-Dependent Kinase 4. Here you will find troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: The optimal storage conditions for this compound depend on whether it is in solid (powder) form or dissolved in a solvent. For long-term stability, it is crucial to adhere to the recommended temperatures and handling procedures to prevent degradation and loss of activity.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, it is recommended to use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[1] Ensure the DMSO is newly opened to avoid moisture absorption, which can affect solubility.[1] The solid compound should be fully dissolved by vortexing or brief sonication if necessary.
Q3: Why is it important to aliquot the this compound stock solution?
A3: Aliquoting the stock solution into smaller, single-use volumes is a critical practice to avoid repeated freeze-thaw cycles.[2] Each freeze-thaw cycle can contribute to the degradation of the compound and reduce its potency over time. Storing in smaller aliquots ensures that you are always working with a fresh, active solution for your experiments.
Q4: Can I store the this compound stock solution at -20°C?
A4: While short-term storage of a stock solution at -20°C (for up to one month) is possible, for long-term storage (up to six months), it is highly recommended to store the aliquots at -80°C to ensure maximum stability and potency.[1][2]
Quantitative Data: Long-Term Storage Stability
The following table summarizes the recommended storage conditions and expected stability for this compound.
| Form | Storage Temperature | Duration of Stability |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Data is based on information for CDK2/4/6-IN-2, a closely related compound.[1]
Troubleshooting Guide
Issue 1: Precipitation of this compound in my stock solution.
-
Possible Cause 1: Solvent Quality: The DMSO used may have absorbed moisture, reducing the solubility of the compound.
-
Solution: Always use fresh, high-purity, anhydrous DMSO to prepare your stock solutions.[1]
-
-
Possible Cause 2: Concentration Too High: The concentration of the stock solution may be above the solubility limit of this compound in the chosen solvent.
-
Solution: Try preparing a slightly more dilute stock solution. If a high concentration is necessary, gentle warming (up to 60°C) and sonication may help to redissolve the compound.[1] Be cautious with heating as it can potentially degrade the compound.
-
-
Possible Cause 3: Improper Storage: Storing the solution at a temperature where the solvent can freeze and thaw can lead to precipitation.
-
Solution: Ensure consistent storage at the recommended temperature (-80°C for long-term storage) and avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Issue 2: Loss of this compound activity in my experiments.
-
Possible Cause 1: Compound Degradation: The compound may have degraded due to improper storage conditions or multiple freeze-thaw cycles.
-
Solution: Always follow the recommended storage guidelines. Use freshly thawed aliquots for each experiment and discard any unused portion of the thawed aliquot.
-
-
Possible Cause 2: Incompatibility with Experimental Conditions: Certain components in your assay buffer or cell culture media may be incompatible with this compound, leading to its inactivation.
-
Solution: Review the composition of your experimental buffers and media. If possible, perform a small-scale compatibility test to ensure the compound remains active under your specific experimental conditions.
-
-
Possible Cause 3: Incorrect Handling: Exposure to light or reactive chemicals can lead to the degradation of the inhibitor.
-
Solution: Protect the compound from light during storage and handling. Avoid contact with strong acids, bases, and oxidizing or reducing agents.[3]
-
Experimental Protocols
Protocol: Cdk4 Kinase Assay
This protocol outlines a general procedure for measuring the kinase activity of Cdk4 in the presence or absence of this compound.
-
Prepare Kinase Reaction Buffer: A typical buffer may contain 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 100 µM ATP.
-
Prepare Substrate: A common substrate for Cdk4 is a recombinant Retinoblastoma (Rb) protein fragment.
-
Set up the Reaction:
-
In a microcentrifuge tube, add the kinase reaction buffer.
-
Add the Cdk4 enzyme.
-
Add the Rb substrate.
-
Add this compound at the desired concentration (or vehicle control, e.g., DMSO).
-
Initiate the reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP, for detection).
-
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the Reaction: Terminate the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Detect the phosphorylated substrate by autoradiography (if using radiolabeled ATP) or by Western blotting using a phospho-specific antibody against the Rb phosphorylation site.
-
Visualizations
Caption: Cdk4 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Issues.
Caption: Logic Diagram for this compound Storage Selection.
References
Validation & Comparative
A Comparative Analysis of Cdk4-IN-2 and Ribociclib Efficacy for Researchers
In the landscape of targeted cancer therapy, inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) have emerged as pivotal agents, particularly in the treatment of hormone receptor-positive (HR+) breast cancer. This guide provides a detailed comparison of a research-grade inhibitor, Cdk4-IN-2 (also known as Cdk4 Inhibitor II, NSC 625987), and the FDA-approved therapeutic, Ribociclib (Kisqali®), aimed at researchers, scientists, and drug development professionals.
At a Glance: this compound vs. Ribociclib
| Feature | This compound (NSC 625987) | Ribociclib (LEE011) |
| Primary Targets | CDK4/cyclin D1 | CDK4/cyclin D1, CDK6/cyclin D3 |
| Development Stage | Research Compound | FDA-approved drug |
| Reported IC50 for CDK4 | 200 nM[1][2][3] | 10 nM[4] |
| Reported IC50 for CDK6 | Data not available | 39 nM[4] |
| Selectivity | Reported to have >500-fold selectivity for CDK4 over CDK2.[1][3] However, a separate study reported no significant kinase inhibition at 10 µM.[5] | Highly selective for CDK4/6 over a panel of other kinases.[4][6] |
| Cellular Activity | Attenuates proliferation of vascular smooth muscle cells.[1] | Induces G1 cell cycle arrest and inhibits proliferation in various cancer cell lines, particularly Rb-positive breast cancer cells.[7][8] |
Note: There are conflicting reports regarding the efficacy of this compound (NSC 625987). While some sources report a specific inhibitory concentration, others suggest a lack of significant activity at higher concentrations.[5] Researchers should interpret the available data with caution.
Biochemical Efficacy: A Head-to-Head Comparison
The primary measure of efficacy for kinase inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half.
| Inhibitor | Target | IC50 (nM) |
| This compound (NSC 625987) | CDK4/cyclin D1 | 200[1][2][3] |
| CDK6 | Not Available | |
| CDK2/cyclin A | >100,000[2] | |
| CDK2/cyclin E | >100,000[2] | |
| cdc2/cyclin A | >100,000 | |
| Ribociclib (LEE011) | CDK4/cyclin D1 | 10[4] |
| CDK6/cyclin D3 | 39[4] |
Based on the available data, Ribociclib demonstrates significantly higher potency against CDK4 and established activity against CDK6 compared to the reported data for this compound.
Cellular Efficacy
The ultimate measure of an anti-cancer agent's efficacy lies in its ability to inhibit the proliferation of cancer cells.
This compound (NSC 625987): Limited cellular data is available. One study has shown that it can attenuate the enhanced proliferation of vascular smooth muscle cells from spontaneously hypertensive rats at concentrations of 10-100 nM.[1]
Ribociclib (LEE011): Extensive cellular studies have demonstrated that Ribociclib induces G1 phase cell cycle arrest in retinoblastoma protein (pRb)-positive breast cancer cells.[7] It has been shown to inhibit the growth of a majority of Rb-positive breast cancer cell lines with IC50 values below 1 µM.[7] For instance, in MDA-MB-231 triple-negative breast cancer cells, Ribociclib has been shown to suppress cell proliferation in a dose-dependent manner.[8]
Mechanism of Action: The CDK4/6-Rb Signaling Pathway
Both this compound and Ribociclib are designed to inhibit the kinase activity of CDK4 and/or CDK6. These kinases, in complex with Cyclin D, play a crucial role in cell cycle progression by phosphorylating the retinoblastoma protein (Rb). Phosphorylation of Rb leads to its inactivation and the release of E2F transcription factors, which then activate the transcription of genes required for the G1 to S phase transition. By inhibiting CDK4/6, these compounds prevent Rb phosphorylation, thereby maintaining Rb in its active, growth-suppressive state and causing cell cycle arrest in the G1 phase.
Caption: The CDK4/6-Rb signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate CDK4/6 inhibitor efficacy.
Biochemical Kinase Assay (Radiometric Filter Binding Assay)
This assay determines the in vitro potency of a compound against a purified kinase.
Workflow Diagram:
Caption: Workflow for a radiometric kinase inhibition assay.
Detailed Method:
-
Reaction Setup: In a 96-well plate, combine the purified CDK4/6-Cyclin D enzyme, the retinoblastoma (Rb) protein substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the test compound (this compound or Ribociclib) at various concentrations. Include a DMSO control.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of cold ATP and [γ-33P]ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop reagent, such as phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a filter plate that binds the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unbound [γ-33P]ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (CCK-8/WST-8 Assay)
This colorimetric assay measures cell viability based on the metabolic activity of the cells.
Workflow Diagram:
Caption: Workflow for a CCK-8 cell proliferation assay.
Detailed Method:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 72 hours).
-
Reagent Addition: Add the CCK-8 or WST-8 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into a colored formazan product.
-
Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal growth inhibitory concentration (GI50) or IC50.[9]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Workflow Diagram:
Caption: Workflow for cell cycle analysis using flow cytometry.
Detailed Method:
-
Cell Treatment: Culture cells with the inhibitor at the desired concentrations for a specific duration (e.g., 24, 48, or 72 hours).[9]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
RNA Digestion: Wash the fixed cells and resuspend them in a solution containing RNase A to degrade RNA.
-
DNA Staining: Add propidium iodide (PI) solution to stain the cellular DNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluoresces when bound to DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
Conclusion
Based on the currently available public data, Ribociclib is a potent and selective dual CDK4/6 inhibitor with well-documented preclinical and clinical efficacy. In contrast, this compound (NSC 625987) is a research compound with conflicting reports on its inhibitory activity. While one set of data suggests it is a moderately potent and selective CDK4 inhibitor, another indicates a lack of significant kinase inhibition. Therefore, for research applications requiring a well-characterized and potent CDK4/6 inhibitor, Ribociclib represents a more reliable choice. Further independent validation of the biochemical and cellular activity of this compound is necessary to clarify its potential as a selective CDK4 tool compound. Researchers should carefully consider the discrepancies in the literature when designing experiments involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. NSC 625987 [shop.labclinics.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cdk4 inhibitor II | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Ribociclib (LEE011) suppresses cell proliferation and induces apoptosis of MDA-MB-231 by inhibiting CDK4/6-cyclin D-Rb-E2F pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
A Researcher's Guide to CDK Inhibitor Selectivity: Cdk4-IN-2 in Focus
For researchers in oncology and cell biology, the precise targeting of cyclin-dependent kinases (CDKs) is paramount for both mechanistic studies and therapeutic development. This guide provides a comparative analysis of the research compound Cdk4-IN-2 against clinically established CDK inhibitors, focusing on kinase selectivity. While this compound has been described as a selective CDK4 inhibitor, this guide presents conflicting evidence regarding its activity and offers a broader context by comparing it with well-characterized inhibitors such as Palbociclib, Ribociclib, and Abemaciclib.
The CDK4/6 Signaling Pathway: A Critical Regulator of Cell Proliferation
The Cyclin D-CDK4/6-Rb axis is a cornerstone of cell cycle control. In the G1 phase, mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6.[1][2] This active complex then phosphorylates the Retinoblastoma protein (Rb).[1][2] Phosphorylation of Rb causes it to release the E2F transcription factor, which in turn activates the transcription of genes necessary for the transition into the S phase and subsequent DNA replication.[1][2] Dysregulation of this pathway is a common feature in many cancers, making CDK4 and CDK6 prime targets for therapeutic intervention.[2]
Comparative Selectivity of CDK Inhibitors
The efficacy and toxicity profile of a kinase inhibitor is largely determined by its selectivity. An ideal inhibitor potently targets the desired kinase while sparing other kinases to minimize off-target effects.
This compound (NSC 625987): A Controversial Profile
This compound, also identified as NSC 625987, was initially characterized as a potent and highly selective inhibitor of CDK4. Early reports indicated a half-maximal inhibitory concentration (IC50) of 200 nM for CDK4/cyclin D1, with approximately 500-fold greater selectivity over other CDK complexes like CDK1/cyclin A, CDK2/cyclin A, and CDK2/cyclin E, for which IC50 values were greater than 100 µM.
However, more recent kinase profiling studies have cast doubt on these findings. A 2018 study reported that at a concentration of 10 µM, NSC 625987 failed to inhibit any tested kinases by more than 50% and showed no evidence of CDK4 inhibition in cellular assays.[3] This discrepancy highlights the need for caution and thorough validation when using this compound as a selective CDK4 tool.
| Compound | Target Kinase | IC50 (nM) | Selectivity Notes |
| This compound | CDK4/cyclin D1 | 200 | Initial report. >500-fold selective vs CDK1/2. |
| (NSC 625987) | Other CDKs | >100,000 | Initial report. |
| Kinase Panel | >10,000 | Contradictory 2018 report shows no significant inhibition at 10 µM, questioning its activity and selectivity.[3] |
Clinically Approved CDK4/6 Inhibitors
In contrast to the ambiguity surrounding this compound, the selectivity profiles of FDA-approved CDK4/6 inhibitors are well-established. Palbociclib, Ribociclib, and Abemaciclib all potently inhibit both CDK4 and CDK6, but with varying degrees of potency and off-target activity.
| Compound | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Other Notable Targets (IC50) |
| Palbociclib | 11 | 16 | Highly selective for CDK4/6. |
| Ribociclib | 10 | 39 | Highly selective for CDK4/6. |
| Abemaciclib | 2 | 10 | Also inhibits CDK9 (57 nM) and other kinases to a lesser extent.[2] |
Note: IC50 values are compiled from multiple sources and can vary based on assay conditions. The values presented are for the primary cyclin D-partnered holoenzyme.
Experimental Methodologies: Determining Kinase Inhibition
The IC50 values presented in this guide are typically determined through biochemical kinase assays. These assays measure the enzymatic activity of a purified kinase in the presence of varying concentrations of an inhibitor.
General Protocol for a Biochemical Kinase Assay
-
Reagents Preparation : Purified, active kinase (e.g., CDK4/cyclin D1 complex), a specific substrate (e.g., a fragment of the Rb protein), ATP (often radiolabeled, e.g., [γ-³³P]-ATP), and the inhibitor compound are prepared in a suitable kinase assay buffer.
-
Reaction Setup : The kinase, substrate, and serially diluted inhibitor are combined in the wells of a microplate.
-
Initiation and Incubation : The kinase reaction is initiated by the addition of ATP. The plate is then incubated, typically at 30°C for 60-90 minutes, to allow for substrate phosphorylation.
-
Termination : The reaction is stopped, often by adding a solution containing EDTA, which chelates the magnesium ions required for kinase activity.
-
Detection : The amount of phosphorylated substrate is quantified. In a radiometric assay, this involves capturing the phosphorylated substrate on a filter membrane and measuring the incorporated radioactivity using a scintillation counter.[4] In luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured, which is directly proportional to kinase activity.
-
Data Analysis : The measured activity at each inhibitor concentration is used to generate a dose-response curve, from which the IC50 value—the concentration of inhibitor required to reduce kinase activity by 50%—is calculated using nonlinear regression.
Summary
This guide provides a comparative overview of this compound and clinically relevant CDK4/6 inhibitors.
-
This compound (NSC 625987) : Originally reported as a highly selective CDK4 inhibitor, its activity and selectivity have been challenged by more recent data. Researchers should exercise caution and perform rigorous in-house validation before using it as a specific pharmacological tool for CDK4.
-
Palbociclib and Ribociclib : These compounds are highly potent and selective inhibitors of both CDK4 and CDK6, making them reliable tools for studying the dual inhibition of these targets.
-
Abemaciclib : While also a potent dual CDK4/6 inhibitor, it displays a broader kinase inhibition profile, including activity against CDK9. This wider spectrum may contribute to its distinct efficacy and toxicity profile.
For professionals in drug development and academic research, understanding the precise selectivity of these inhibitors is crucial for interpreting experimental results and designing future studies aimed at dissecting the complex roles of cyclin-dependent kinases in health and disease.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdk4 inhibitor II | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cdk4-IN-2 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of Cdk4-IN-2, a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4), within a cellular context. We will explore various experimental approaches, compare this compound with other well-established CDK4/6 inhibitors, and provide detailed protocols to aid in the design and execution of your research.
The CDK4/Cyclin D Signaling Pathway
Cyclin-Dependent Kinase 4 (CDK4), in partnership with its regulatory subunit Cyclin D, plays a pivotal role in the G1 phase of the cell cycle.[1][2] The activation of the CDK4/Cyclin D complex leads to the phosphorylation of the Retinoblastoma (Rb) protein.[2] This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle, thereby committing the cell to DNA replication and division.[2][3] Dysregulation of this pathway is a hallmark of many cancers, making CDK4 an attractive target for therapeutic intervention.[4][5]
Caption: The CDK4/Cyclin D signaling pathway and the inhibitory action of this compound.
Comparison of CDK4/6 Inhibitors
Several small molecule inhibitors targeting CDK4 and its close homolog CDK6 have been developed. This table provides a comparative overview of this compound and other widely used CDK4/6 inhibitors.
| Feature | This compound | Palbociclib (Ibrance) | Ribociclib (Kisqali) | Abemaciclib (Verzenio) |
| Target Specificity | Highly selective for CDK4 | CDK4 and CDK6 | CDK4 and CDK6 | CDK4 and CDK6, with some activity against other CDKs at higher concentrations[6] |
| Reported IC50 (CDK4) | Varies by assay, typically in the low nanomolar range | ~11 nM | ~10 nM | ~2 nM |
| Cellular Potency | Potent inhibition of Rb phosphorylation and cell cycle arrest | Induces G1 arrest in Rb-proficient cells[7] | Causes G1 cell cycle arrest | Induces cell cycle arrest and has shown monotherapy activity[7][8] |
| Common Validation Assays | Western Blot, CETSA, Kinase Assays | Western Blot, CETSA, Flow Cytometry | Western Blot, Kinase Assays, Flow Cytometry | Western Blot, CETSA, Kinase Assays, Flow Cytometry |
Experimental Methods for Validating Target Engagement
Validating that a compound like this compound directly interacts with its intended target within the complex environment of a cell is crucial. The following are key experimental methods to assess target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a drug to its target protein in a cellular environment.[9] The principle is based on the ligand-induced thermal stabilization of the target protein.[9][10]
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or a vehicle control for a specified time.
-
Cell Lysis: Harvest cells and resuspend in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for CDK4.[11] Use a suitable secondary antibody and visualize the bands.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.[12][13][14]
Western Blot Analysis of Downstream Signaling
This method assesses target engagement indirectly by measuring the phosphorylation status of a key downstream substrate of CDK4, the Rb protein. Inhibition of CDK4 by this compound should lead to a decrease in Rb phosphorylation.
Experimental Protocol: Western Blot for Phospho-Rb
-
Cell Treatment: Treat cells with a dose-range of this compound for a relevant time period.
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate with a primary antibody specific for phosphorylated Rb (e.g., at Ser780 or Ser807/811).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: Re-probe the blot with an antibody for total Rb or a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Analysis: A dose-dependent decrease in the phospho-Rb signal relative to total Rb or the loading control indicates target engagement and inhibition of CDK4 activity.
Immunofluorescence (IF) Staining
Immunofluorescence can be used to visualize the subcellular localization of CDK4 and to assess the levels of downstream markers like phosphorylated Rb on a single-cell level.
Experimental Protocol: Immunofluorescence for CDK4
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or vehicle.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.[15][16]
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA or normal goat serum).
-
Primary Antibody Incubation: Incubate with a primary antibody specific for CDK4.[15]
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.[17]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.[16]
-
Imaging: Visualize the cells using a fluorescence microscope.
In Vitro Kinase Assay
While not a direct measure of target engagement in cells, an in vitro kinase assay can confirm the inhibitory activity of this compound on the purified CDK4/Cyclin D complex.[18]
Experimental Protocol: In Vitro CDK4 Kinase Assay
-
Reaction Setup: In a reaction buffer, combine recombinant active CDK4/Cyclin D1 or D3 enzyme, a specific substrate (e.g., a fragment of the Rb protein), and varying concentrations of this compound.[19][20]
-
Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP).[18][19][20]
-
Incubation: Incubate the reaction mixture at 30°C for a specified time.
-
Termination of Reaction: Stop the reaction, for example, by adding EDTA or spotting the mixture onto phosphocellulose paper.[19]
-
Detection of Phosphorylation: Measure the incorporation of the radiolabel into the substrate using a scintillation counter or by autoradiography after SDS-PAGE.[18]
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Conclusion
Validating the target engagement of this compound in a cellular context is a critical step in its characterization as a selective CDK4 inhibitor. A multi-faceted approach employing techniques such as the Cellular Thermal Shift Assay for direct binding confirmation, Western Blot for downstream pathway modulation, Immunofluorescence for cellular localization, and in vitro kinase assays for enzymatic inhibition provides a robust and comprehensive validation. This guide offers the necessary framework and protocols for researchers to confidently assess the cellular activity of this compound and compare its performance with other established CDK4/6 inhibitors.
References
- 1. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4/6 inhibitors: a brief overview and prospective research directions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03820F [pubs.rsc.org]
- 3. CDK4 (D9G3E) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beyond CDK4/6 Inhibitors What Subsequent Treatment Is Best - The ASCO Post [ascopost.com]
- 9. Thermal proteome profiling of breast cancer cells reveals proteasomal activation by CDK4/6 inhibitor palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Human/Mouse CDK4 Antibody AF5254: R&D Systems [rndsystems.com]
- 12. youtube.com [youtube.com]
- 13. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Anti-CDK4 Monoclonal Atlas Antibody [atlasantibodies.com]
- 16. abcam.com [abcam.com]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. Measuring cyclin-dependent kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. reactionbiology.com [reactionbiology.com]
A Comparative Guide to Cdk4-IN-2 and Other Cdk4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Cdk4-IN-2 inhibitor with other prominent Cdk4/6 inhibitors, including the FDA-approved drugs Palbociclib, Ribociclib, and Abemaciclib. The information presented is intended to assist researchers in making informed decisions for their studies by providing objective performance data and supporting experimental methodologies.
Introduction to Cdk4/6 Inhibition
Cyclin-dependent kinases 4 and 6 (Cdk4 and Cdk6) are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase. In many cancers, the Cdk4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. Inhibitors targeting Cdk4 and Cdk6 have emerged as a critical class of anti-cancer therapeutics, particularly in the treatment of hormone receptor-positive (HR+) breast cancer. These inhibitors function by binding to the ATP-binding pocket of Cdk4 and Cdk6, preventing the phosphorylation of the retinoblastoma protein (Rb). This action maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for S-phase entry and effectively arresting the cell cycle in G1.
This compound: An Overview
This compound is a potent inhibitor of Cdk4 and Cdk6. Its distinct biochemical profile offers a valuable tool for preclinical research and drug development. Understanding its inhibitory activity in comparison to established drugs is crucial for its application in cancer research.
Quantitative Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected Cdk4/6 inhibitors against their primary targets, Cdk4 and Cdk6. Lower IC50 values indicate greater potency.
| Inhibitor | Cdk4 IC50 (nM) | Cdk6 IC50 (nM) | Cdk4/Cdk6 Selectivity Ratio |
| This compound | 2.7 | 16 | ~5.9 |
| Palbociclib | 9 - 11 | 15 | ~1.4 - 1.6 |
| Ribociclib | 10 | 39 | 3.9 |
| Abemaciclib | 2 | 9.9 | ~5.0 |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used. The data presented here is a compilation from various sources for comparative purposes.
Comparative Analysis of Inhibition Profiles
-
Potency: this compound and Abemaciclib demonstrate the highest potency against Cdk4, with IC50 values in the low nanomolar range. Palbociclib and Ribociclib also exhibit potent Cdk4 inhibition.
-
Selectivity: this compound shows a clear preference for Cdk4 over Cdk6, with a selectivity ratio of approximately 5.9. Abemaciclib also displays a notable selectivity for Cdk4. In contrast, Palbociclib inhibits both Cdk4 and Cdk6 with similar potency. Ribociclib has a moderate selectivity for Cdk4. The differential selectivity of these inhibitors may contribute to their varying efficacy and safety profiles observed in clinical settings.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the inhibition profiles of Cdk4/6 inhibitors.
Biochemical Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay directly measures the enzymatic activity of purified Cdk4/Cyclin D and Cdk6/Cyclin D complexes and the ability of an inhibitor to block this activity.
Materials:
-
Purified recombinant human Cdk4/Cyclin D1 and Cdk6/Cyclin D3 enzymes.
-
Retinoblastoma (Rb) protein or a peptide substrate derived from Rb.
-
[γ-³³P]ATP (radiolabeled ATP).
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BRIJ-35).
-
Test inhibitor (e.g., this compound) serially diluted in DMSO.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare the kinase reaction mixture by combining the kinase, substrate, and kinase reaction buffer.
-
Add the serially diluted test inhibitor to the wells of the 96-well plate.
-
Initiate the kinase reaction by adding the [γ-³³P]ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Phospho-Rb (pRb) Inhibition Assay (Western Blot)
This cell-based assay assesses the ability of an inhibitor to block the phosphorylation of Rb in a cellular context, which is a direct downstream marker of Cdk4/6 activity.
Materials:
-
Cancer cell line known to be dependent on Cdk4/6 signaling (e.g., MCF-7 breast cancer cells).
-
Cell culture medium and supplements.
-
Test inhibitor (e.g., this compound) serially diluted in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against phospho-Rb (e.g., Ser780, Ser807/811) and total Rb.
-
Secondary antibody conjugated to horseradish peroxidase (HRP).
-
Chemiluminescent substrate.
-
Protein electrophoresis and Western blotting equipment.
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serially diluted concentrations of the test inhibitor for a specified duration (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Rb.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Rb as a loading control.
-
Quantify the band intensities and normalize the phospho-Rb signal to the total Rb signal.
-
Determine the concentration of the inhibitor that causes a 50% reduction in Rb phosphorylation.
Visualizing the Mechanism and Comparison
The following diagrams, generated using Graphviz, illustrate the Cdk4/6 signaling pathway, a typical experimental workflow, and a logical comparison of the inhibitor profiles.
Caption: Cdk4/6 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for a Kinase Inhibition Assay.
Caption: Logical Comparison of Inhibitor Selectivity Profiles.
Conclusion
This compound is a potent and selective Cdk4 inhibitor, demonstrating a biochemical profile comparable to the clinically approved drug Abemaciclib in terms of Cdk4 potency and selectivity over Cdk6. Its distinct characteristics make it a valuable research tool for investigating the specific roles of Cdk4 in cancer biology and for the development of next-generation Cdk4/6 inhibitors. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of novel Cdk4/6 inhibitors.
Validating Cdk4-IN-2 Efficacy Through Genetic Knockdown of CDK4: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the on-target effects of a small molecule inhibitor is a critical validation step. This guide provides a comparative analysis of Cdk4-IN-2, a chemical inhibitor of Cyclin-Dependent Kinase 4 (CDK4), and the genetic knockdown of CDK4 using small interfering RNA (siRNA). By comparing the phenotypic outcomes of both methods, researchers can confidently attribute the observed cellular effects to the specific inhibition of CDK4.
This guide outlines the downstream effects of CDK4 inhibition on cell cycle progression and proliferation, supported by experimental data. Detailed protocols for key validation assays are provided to facilitate the replication of these findings.
Mechanism of Action: CDK4 in the Cell Cycle
CDK4, in complex with Cyclin D, is a key regulator of the G1-S phase transition in the cell cycle. The active CDK4/Cyclin D complex phosphorylates the Retinoblastoma protein (pRb). This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes necessary for DNA replication and S-phase entry. Both this compound and CDK4 siRNA aim to disrupt this pathway, albeit through different mechanisms, to induce cell cycle arrest.
Caption: The CDK4/pRb/E2F signaling pathway and points of inhibition.
Comparative Data: this compound vs. CDK4 siRNA
The following tables summarize representative data from studies investigating the effects of CDK4/6 inhibitors (used as a proxy for this compound) and CDK4 siRNA on cancer cell lines.
Table 1: Effect on Cell Proliferation
| Treatment | Cell Line | Assay | Result (% Inhibition) | Reference |
| CDK4/6 Inhibitor (Palbociclib, 1µM) | CS-1 (Chondrosarcoma) | MTT Assay | ~50% after 48h | |
| CDK4/6 Inhibitor (LEE011, 100nM) | BE2C (Neuroblastoma) | CellTiter-Glo | Significant decrease | |
| CDK4 siRNA | OE19 (Esophageal Adenocarcinoma) | Cell Proliferation Assay | ~40% after 6 days | |
| CDK4/6 siRNA | HuH-7 (Hepatocellular Carcinoma) | Cell Proliferation Assay | Significant decrease |
Table 2: Effect on Cell Cycle Distribution
| Treatment | Cell Line | Assay | Result (% of Cells in G1 Phase) | Reference |
| CDK4/6 Inhibitor (Palbociclib, 1µM) | CS-1 (Chondrosarcoma) | Flow Cytometry | ~75% (vs. ~50% in control) | |
| CDK4/6 Inhibitor (LEE011, 100nM) | BE2C (Neuroblastoma) | Flow Cytometry | Significant increase in G0/G1 | |
| CDK4 siRNA | MCF-7 (Breast Cancer) | Flow Cytometry | Accumulation of cells in G1 | |
| CDK4/6 siRNA | HuH-7 (Hepatocellular Carcinoma) | Flow Cytometry | Significant increase in G1 |
Table 3: Effect on Retinoblastoma (pRb) Phosphorylation
| Treatment | Cell Line | Assay | Result (p-pRb Levels) | Reference |
| CDK4/6 Inhibitor (LEE011) | Neuroblastoma Cell Lines | Western Blot | Dose-dependent decrease | |
| CDK4 siRNA | OE19 (Esophageal Adenocarcinoma) | Western Blot | Decrease in p-pRb (Ser780) | |
| CDK4 siRNA | Synovial Sarcoma Cells | Western Blot | Dose-dependent decrease |
Note: The data presented are representative examples from various publications and may not be from direct head-to-head comparisons of this compound and CDK4 siRNA in the same experimental setting. Palbociclib and LEE011 are used as functional surrogates for this compound due to their shared mechanism of action as CDK4/6 inhibitors.
Experimental Validation Workflow
The following diagram illustrates a typical workflow for validating the on-target effects of this compound by comparing its activity with that of CDK4 siRNA.
Caption: Workflow for comparing this compound and CDK4 siRNA effects.
Experimental Protocols
CDK4 Knockdown using siRNA
Objective: To specifically reduce the expression of CDK4 protein in cultured cells.
Materials:
-
CDK4-specific siRNA and non-targeting (scrambled) control siRNA.
-
Lipofectamine RNAiMAX transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
6-well tissue culture plates.
-
Cancer cell line of interest (e.g., MCF-7).
Protocol:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free growth medium. Ensure cells are 60-80% confluent at the time of transfection.
-
siRNA Preparation: In a sterile tube, dilute 20-80 pmol of CDK4 siRNA or control siRNA into 100 µl of Opti-MEM medium (Solution A).
-
Transfection Reagent Preparation: In a separate sterile tube, dilute 2-8 µl of Lipofectamine RNAiMAX into 100 µl of Opti-MEM medium (Solution B). Incubate for 5 minutes at room temperature.
-
Complex Formation: Combine Solution A and Solution B, mix gently, and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the 200 µl siRNA-lipid complex mixture drop-wise to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream assays.
Western Blot Analysis
Objective: To assess the protein levels of CDK4, phosphorylated pRb (p-pRb), and total pRb.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-CDK4, anti-p-pRb, anti-pRb, anti-actin/GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle.
Materials:
-
PBS (Phosphate-Buffered Saline).
-
70% Ethanol (ice-cold).
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Protocol:
-
Cell Harvesting: Collect both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 2 hours at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Logical Validation Framework
The concordance of phenotypic outcomes between the chemical and genetic approaches provides strong evidence for the on-target activity of this compound.
Caption: Logic for validating on-target effects of this compound.
By demonstrating that both this compound treatment and CDK4 knockdown result in G1 cell cycle arrest, reduced cell proliferation, and decreased pRb phosphorylation, researchers can confidently conclude that the effects of this compound are mediated through the specific inhibition of CDK4. This validation is a cornerstone for the preclinical development of targeted cancer therapies.
A Comparative Analysis of CDK4/6 Inhibitors: Abemaciclib vs. a Representative Selective Inhibitor
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Published: November 13, 2025
Introduction
Cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of various cancers, particularly hormone receptor-positive (HR+) breast cancer. The development of selective CDK4/6 inhibitors has revolutionized treatment paradigms in this setting. This guide provides a detailed comparative analysis of Abemaciclib (Verzenio), a clinically approved and widely used CDK4/6 inhibitor, and Palbociclib (Ibrance), another leading therapeutic in the same class.
Due to the absence of specific and consistent public data for a research compound explicitly named "Cdk4-IN-2," this guide utilizes Palbociclib as a well-characterized, representative example of a potent and selective CDK4/6 inhibitor for a data-rich, objective comparison. This analysis is intended to provide researchers with a clear, data-driven overview of the biochemical and cellular performance of these two important molecules.
Mechanism of Action: The CDK4/6-Rb Pathway
Both Abemaciclib and Palbociclib exert their anti-proliferative effects by targeting the cyclin D-CDK4/6-retinoblastoma (Rb) protein pathway. In normal cell cycle progression, mitogenic signals lead to the formation of cyclin D-CDK4/6 complexes. These complexes phosphorylate the Rb protein, releasing the E2F transcription factor.[1] Once liberated, E2F initiates the transcription of genes necessary for the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle. By inhibiting CDK4 and CDK6, these drugs prevent Rb phosphorylation, maintaining it in its active, E2F-bound state, which leads to a G1 cell cycle arrest and a halt in tumor cell proliferation.[1][2][3]
References
- 1. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
Predicting Sensitivity to CDK4/6 Inhibitors: A Comparative Guide to Key Biomarkers
Introduction
Cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal regulators of the cell cycle, and their inhibition has emerged as a cornerstone of therapy for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. This guide provides a comparative overview of biomarkers to predict sensitivity to CDK4/6 inhibitors. While the specific inhibitor "Cdk4-IN-2" is not extensively characterized in public literature, this guide will focus on the three FDA-approved CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—as representative of this therapeutic class. We will delve into the underlying signaling pathways, key predictive biomarkers, comparative efficacy data, and the experimental protocols essential for their assessment.
The CDK4/6 Signaling Pathway: The Target of Inhibition
The cell cycle is a tightly regulated process, and the transition from the G1 (growth) phase to the S (synthesis) phase is a critical checkpoint. This transition is primarily governed by the activity of the CDK4/6-Cyclin D complex. In response to mitogenic signals, Cyclin D levels rise and bind to CDK4/6.[1][2] This active complex then phosphorylates the Retinoblastoma (Rb) protein.[1][2][3][4] In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, preventing it from activating the transcription of genes necessary for the S phase. Phosphorylation by the CDK4/6-Cyclin D complex inactivates Rb, causing it to release E2F, which then drives the cell into the S phase and subsequent cell division.[1][2][3]
CDK4/6 inhibitors work by competitively binding to the ATP-binding pocket of CDK4 and CDK6, preventing the formation of the active complex with Cyclin D and thus blocking the phosphorylation of Rb.[5] This maintains Rb in its active, E2F-sequestering state, leading to a G1 cell cycle arrest and the suppression of tumor cell proliferation.[5]
Figure 1: CDK4/6 Signaling Pathway and Inhibition.
Key Biomarkers for Predicting Sensitivity and Resistance
Several biomarkers have been investigated to predict the efficacy of CDK4/6 inhibitors. These primarily involve components of the CDK4/6-Rb pathway and related cell cycle regulators.
| Biomarker | Role in Pathway | Implication for Sensitivity | Implication for Resistance |
| Retinoblastoma (Rb1) | Primary target of CDK4/6 phosphorylation. | Intact Rb1 is essential for sensitivity. | Loss of Rb1 function leads to resistance. [6] |
| Cyclin D1 (CCND1) | Activator of CDK4/6. | Amplification may indicate dependence on the pathway and thus sensitivity. | Overexpression can be a mechanism of acquired resistance. |
| p16INK4A (CDKN2A) | Endogenous inhibitor of CDK4/6. | Loss of p16 may lead to hyperactivation of CDK4/6, suggesting sensitivity. | High expression has been associated with resistance.[7] |
| Cyclin E1 (CCNE1) | Activator of CDK2, which can also phosphorylate Rb. | Low levels are associated with better response. | Overexpression can bypass the CDK4/6 blockade and lead to resistance.[4] |
| Fibroblast Growth Factor Receptor (FGFR) | Upstream signaling that can activate the CDK4/6 pathway. | Alterations may be prognostic for resistance. | Alterations in FGFR1 are potential biomarkers of resistance.[8] |
| PIK3CA | Component of the PI3K/AKT/mTOR pathway, which can influence Cyclin D levels. | Mutations have shown limited predictive potential for CDK4/6 inhibitor efficacy.[8] | Its role in resistance is complex and may be more related to endocrine resistance.[8] |
Comparison of Approved CDK4/6 Inhibitors
While all three approved CDK4/6 inhibitors target the same pathway, they exhibit some pharmacological differences.
| Inhibitor | Target Specificity | Key Differentiating Features |
| Palbociclib | Potent inhibitor of both CDK4 and CDK6.[9] | First-in-class approved CDK4/6 inhibitor. Dosing is intermittent (3 weeks on, 1 week off) to manage neutropenia.[7] |
| Ribociclib | More potent against CDK4 than CDK6.[9] | Also has an intermittent dosing schedule. Has shown a consistent overall survival benefit in several clinical trials. |
| Abemaciclib | Greater potency for CDK4 over CDK6; also inhibits other kinases at higher concentrations.[9] | Can be dosed continuously due to a different toxicity profile, with diarrhea being more common than neutropenia.[10] It is the only CDK4/6 inhibitor with proven single-agent activity.[10] |
Quantitative Data on Biomarker-Driven Sensitivity
The clinical utility of many proposed biomarkers is still under investigation, and currently, only HR+/HER2- status is used for patient selection in clinical practice.[6] However, numerous preclinical and clinical studies have explored the association between specific biomarkers and treatment outcomes.
| Biomarker Status | CDK4/6 Inhibitor | Finding | Reference |
| Rb1 Loss | Palbociclib | Associated with worse Progression-Free Survival (PFS) in patients treated with palbociclib and fulvestrant. | [11] |
| CCND1 Amplification | Ribociclib | Patients with CCND1-altered circulating tumor DNA (ctDNA) had greater benefit from ribociclib. | [8] |
| CDKN2A Loss | Palbociclib | Did not predict response in the PALOMA-1 and PALOMA-2 trials.[7] | [7] |
| High CCNE1 mRNA | Palbociclib | Associated with resistance to palbociclib in exploratory analyses. | [12] |
| ESR1 Mutation | Palbociclib | Did not impact the benefit from palbociclib in the PALOMA-3 trial. | [4] |
Experimental Protocols for Biomarker Assessment
The assessment of these biomarkers typically involves the analysis of tumor tissue. A general workflow for biomarker analysis is depicted below.
Figure 2: Experimental Workflow for Biomarker Assessment.
Immunohistochemistry (IHC) for Rb1 and p16 Protein Expression
-
Principle: IHC uses antibodies to detect the presence and localization of specific proteins in tissue sections.
-
Protocol Outline:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target protein epitopes.
-
Blocking: Non-specific antibody binding is blocked using a protein block solution.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for Rb1 or p16.
-
Secondary Antibody & Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a chromogenic substrate to produce a colored signal.
-
Counterstaining, Dehydration, and Mounting: The sections are counterstained (e.g., with hematoxylin), dehydrated, and mounted for microscopic examination.
-
-
Interpretation: The intensity and percentage of stained tumor cells are scored. For Rb1, loss of nuclear staining is indicative of a non-functional protein. For p16, the level of expression is categorized (e.g., high vs. low).
Fluorescence In Situ Hybridization (FISH) for CCND1 Gene Amplification
-
Principle: FISH uses fluorescently labeled DNA probes to detect and localize specific DNA sequences within chromosomes.
-
Protocol Outline:
-
Probe Labeling: A DNA probe specific for the CCND1 gene is labeled with a fluorescent dye. A control probe for the centromere of the same chromosome is labeled with a different color.
-
Tissue Preparation: FFPE tissue sections are pre-treated to allow probe penetration.
-
Denaturation: The DNA in the tissue and the probes are denatured to single strands.
-
Hybridization: The fluorescent probes are applied to the tissue and allowed to hybridize to their complementary DNA sequences.
-
Washing and Counterstaining: Unbound probes are washed away, and the cell nuclei are counterstained (e.g., with DAPI).
-
Visualization: The signals are visualized using a fluorescence microscope.
-
-
Interpretation: The ratio of the number of CCND1 signals to the number of centromeric control signals is calculated. A ratio above a defined threshold indicates gene amplification.
Quantitative Reverse Transcription PCR (qRT-PCR) for CCNE1 mRNA Expression
-
Principle: qRT-PCR measures the amount of a specific RNA molecule by first converting it to complementary DNA (cDNA) and then amplifying the cDNA.
-
Protocol Outline:
-
RNA Extraction: Total RNA is extracted from tumor tissue.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.
-
Quantitative PCR: The cDNA is used as a template for PCR with primers specific for CCNE1 and a reference (housekeeping) gene. The amplification is monitored in real-time using a fluorescent dye.
-
-
Interpretation: The expression level of CCNE1 is normalized to the reference gene and compared to a control to determine if it is upregulated (high expression) or not.
Conclusion
The identification of robust predictive biomarkers for CDK4/6 inhibitor therapy is an area of active research. While intact Rb1 function is a clear prerequisite for sensitivity, the predictive value of other biomarkers such as Cyclin D1 amplification, p16 loss, and Cyclin E1 expression is still being refined. The development of multi-gene signatures and the use of liquid biopsies to monitor treatment response and detect emerging resistance mechanisms are promising avenues for the future.[11] A deeper understanding of the molecular determinants of response will be crucial for optimizing patient selection and extending the benefit of this important class of anti-cancer agents.
References
- 1. CDK4/6 inhibitors: a brief overview and prospective research directions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03820F [pubs.rsc.org]
- 2. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarkers of Response and Resistance to CDK4/6 Inhibitors in Breast Cancer: Hints from Liquid Biopsy and microRNA Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. biorxiv.org [biorxiv.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 12. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of CDK4/6 and PI3K Inhibition in Oncology: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The convergence of cell cycle control and critical survival signaling pathways represents a promising frontier in cancer therapeutics. This guide explores the synergistic interaction between inhibitors of Cyclin-Dependent Kinase 4 (CDK4) and the Phosphoinositide 3-Kinase (PI3K) pathway. While direct combination studies involving the specific inhibitor Cdk4-IN-2 are not extensively documented, a wealth of preclinical data on other selective CDK4/6 inhibitors demonstrates a powerful cooperative anti-tumor effect when combined with PI3K pathway blockade. This guide will objectively compare the performance of this combination therapy, provide supporting experimental data for prominent CDK4/6 and PI3K inhibitors, and detail the methodologies for key evaluative experiments.
This compound: A Note on a Specific CDK4 Inhibitor
This compound, also identified as NSC 625987, is a reversible and substrate-competitive inhibitor of the CDK4/cyclin D1 complex, with a reported half-maximal inhibitory concentration (IC50) of 200 nM.[1][2][3] It has demonstrated over 500-fold selectivity for CDK4 over CDK2.[2][4] However, researchers should exercise caution, as a 2018 study by Jorda et al. reported that at a concentration of 10 µM, NSC 625987 did not inhibit any of the tested kinases by more than 50% and showed no evidence of CDK4 inhibition in cellular assays.[5]
Due to the limited availability of published data on this compound in combination with PI3K inhibitors, this guide will focus on the broader, well-documented synergistic effects observed with other selective CDK4/6 inhibitors such as Palbociclib, Ribociclib, and Abemaciclib in conjunction with various PI3K inhibitors.
The Rationale for Combination Therapy: Targeting Interconnected Pathways
The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a frequent event in a wide array of human cancers.[6] Similarly, the CDK4/6-Cyclin D-Retinoblastoma (Rb) axis is a critical checkpoint in the G1 phase of the cell cycle, and its dysregulation leads to uncontrolled cell proliferation.[7]
Preclinical studies have revealed a significant crosstalk between these two pathways. Often, the inhibition of one pathway can lead to a compensatory activation of the other, thereby limiting the therapeutic efficacy of single-agent treatments. By simultaneously targeting both CDK4/6 and PI3K, a synergistic anti-tumor effect can be achieved, overcoming both intrinsic and acquired resistance to single agents.[6][8]
References
- 1. Abstract 4756: In vivo efficacy of combined targeting of CDK4/6, ER and PI3K signaling in ER+ breast cancer | Semantic Scholar [semanticscholar.org]
- 2. NSC 625987 | CAS 141992-47-4 | NSC625987 | Tocris Bioscience [tocris.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. NSC 625987 [shop.labclinics.com]
- 5. Cdk4 inhibitor II | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. Phase Ib Study of Ribociclib plus Fulvestrant and Ribociclib plus Fulvestrant plus PI3K Inhibitor (Alpelisib or Buparlisib) for HR+ Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CDK 4/6 inhibitors sensitize PIK3CA mutant breast cancer to PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Next Wave: A Head-to-Head Comparison of Emerging CDK4 Inhibitors
The landscape of cancer therapy is being reshaped by a new generation of Cyclin-Dependent Kinase 4 (CDK4) inhibitors. Moving beyond the first-generation dual CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib, these novel agents promise enhanced selectivity, improved safety profiles, and efficacy in resistant tumors. This guide provides a detailed comparison of these next-generation inhibitors, supported by available preclinical and clinical data, for researchers, scientists, and drug development professionals.
Shifting Paradigms: The Rationale for CDK4-Selective Inhibition
The first wave of CDK4/6 inhibitors has demonstrated significant clinical benefit, particularly in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. However, their dual-targeting mechanism contributes to dose-limiting toxicities, most notably neutropenia, which is primarily driven by CDK6 inhibition's impact on hematopoiesis. The next generation of inhibitors aims to mitigate these side effects by selectively targeting CDK4, the primary driver of proliferation in many solid tumors, including breast cancer. This enhanced selectivity is hypothesized to allow for higher drug exposure in tumors, leading to more profound and durable anti-tumor responses.
At the Forefront: A New Class of CDK4 Inhibitors
Several next-generation CDK4 inhibitors are currently in various stages of preclinical and clinical development. This guide focuses on a selection of these promising agents for which data is publicly available.
Key Next-Generation CDK4 Inhibitors:
-
Atirmociclib (PF-07220060): A highly selective CDK4 inhibitor being developed by Pfizer, atirmociclib is one of the most clinically advanced next-generation agents. It is designed to have minimal impact on CDK6, thereby reducing hematologic toxicities.
-
Dalpiciclib (SHR6390): A novel CDK4/6 inhibitor with comparable potency against both kinases, it has shown promising anti-tumor activity in a range of preclinical models.
-
Lerociclib (G1T38): A potent and selective oral CDK4/6 inhibitor that has demonstrated anti-tumor activity and a differentiated safety profile in clinical trials.
-
Trilaciclib (G1T28): A first-in-class CDK4/6 inhibitor administered intravenously, it is designed to transiently arrest hematopoietic stem and progenitor cells in the G1 phase to protect them from chemotherapy-induced damage.
Quantitative Data Summary
The following tables summarize the available preclinical data for these next-generation CDK4 inhibitors, providing a comparative overview of their potency, selectivity, and in vivo efficacy.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Inhibitor | CDK4 (nM) | CDK6 (nM) | CDK9 (nM) | Other Kinases |
| Atirmociclib (PF-07220060) | Data not available | Data not available | Data not available | Highly selective for CDK4 over CDK6 |
| Dalpiciclib (SHR6390) | 12.4[1] | 9.9[1] | Data not available | Data not available |
| Lerociclib (G1T38) | 1[2] | 2[2] | 28[2] | Data not available |
| Trilaciclib (G1T28) | 1[3][4] | 4[3][4] | >1000 | Highly selective against other CDKs[5] |
Note: Direct comparison of IC50 values should be made with caution due to variations in assay conditions between different studies.
Table 2: In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Atirmociclib (PF-07220060) | HR+/HER2- Breast Cancer | Data not available | Effectively suppresses tumor growth in palbociclib-resistant models | [2] |
| Dalpiciclib (SHR6390) | COLO 205 (colorectal) | 37.5, 75, 150 mg/kg, once daily | 88%, 115%, 129% TGI, respectively | [1] |
| U-87 MG (glioblastoma) | 37.5, 75, 150 mg/kg, once daily | 53%, 86%, 133% TGI, respectively | [1] | |
| Lerociclib (G1T38) | MCF7 (ER+ breast cancer) | 50 mg/kg, daily | Significantly more efficacious than palbociclib at the same dose | [6] |
| ZR-75-1 (ER+ breast cancer) | 50 mg/kg, daily | 77% TGI | [6] | |
| Trilaciclib (G1T28) | Mouse models | 50-150 mg/kg, single dose | Protects bone marrow from chemotherapy-induced apoptosis | [3] |
Note: TGI values greater than 100% indicate tumor regression.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and evaluation process for these inhibitors, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: The CDK4/Cyclin D-Rb signaling pathway, a key regulator of the G1-S phase transition in the cell cycle.
References
- 1. A phase 1 study of dalpiciclib, a cyclin-dependent kinase 4/6 inhibitor in Chinese patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lerociclib plus fulvestrant in patients with HR+/HER2− locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy: LEONARDA-1 a phase III randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Cdk4-IN-2
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount for ensuring both personal safety and the integrity of experimental outcomes. This document provides crucial safety and logistical information for the handling of Cdk4-IN-2, a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).
Immediate Safety and Handling Precautions
While the Safety Data Sheet (SDS) for this compound (CAS No. 1800506-48-2) from some suppliers may classify it as not a hazardous substance or mixture, it is imperative to handle it with the standard care accorded to all laboratory chemicals of unknown long-term effects.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., nitrile). | To prevent skin contact. |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | To protect eyes from accidental splashes. |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or a chemical fume hood.[1] | To avoid inhalation of the powder form. |
Engineering Controls: Work should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[1] An eyewash station and safety shower must be readily accessible.
Hygiene Measures: Avoid inhalation, and contact with eyes and skin.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
First Aid Measures
| Exposure Route | First Aid Procedure |
| In case of eye contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[1] |
| In case of skin contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| If inhaled | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| If swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
Spill and Disposal Plan
Accidental Release Measures: In the event of a spill, wear full personal protective equipment.[1] Avoid dust formation. Sweep up the spilled solid material and place it in a suitable, closed container for disposal. Prevent the substance from entering drains.[1] After material pickup is complete, decontaminate the area by scrubbing with alcohol.[1]
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with federal, state, and local regulations. Do not allow the chemical to enter drains or water courses.[1]
Storage and Stability
| Condition | Specification |
| Storage Temperature (Powder) | Store in a freezer at -20°C for long-term storage (up to 3 years).[2] Can be kept in a dark place under an inert atmosphere.[3] |
| Storage Temperature (In Solvent) | Store at -80°C for up to one year.[2] |
| Shipping Temperature | Can be shipped at ambient temperature for short periods (less than 2 weeks).[1] |
| Chemical Stability | Stable under recommended storage conditions.[1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
Experimental Protocol: Cell Viability (MTS) Assay with this compound
This protocol provides a step-by-step guide for determining the effect of this compound on the viability of a cancer cell line.
1. Materials and Reagents:
-
This compound (CAS No. 1800506-48-2)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cancer cell line of interest (e.g., H441, PC3, MV-4-11)[2][4][5]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
2. Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 5.07 mg of this compound (Molecular Weight: 506.59 g/mol ) in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
3. Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
4. Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
5. Cell Viability Measurement (MTS Assay):
-
After the 72-hour incubation, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
6. Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizing the Mechanism of Action
This compound and the Cell Cycle Pathway
This compound exerts its effect by inhibiting the activity of CDK4 and CDK6, key regulators of the cell cycle. The following diagram illustrates the canonical pathway and the point of intervention by this compound.
Caption: this compound inhibits the active Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and cell cycle progression.
Experimental Workflow for Cell Viability Assay
The following diagram outlines the key steps in the experimental protocol for assessing cell viability after treatment with this compound.
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
